Product packaging for TRPV3 antagonist 74a(Cat. No.:CAS No. 1432051-63-2)

TRPV3 antagonist 74a

Número de catálogo: B2915514
Número CAS: 1432051-63-2
Peso molecular: 338.32 g/mol
Clave InChI: MTJXDHFAWXGXIN-QQFBHYJXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

TRPV3 antagonist 74a is a useful research compound. Its molecular formula is C17H17F3N2O2 and its molecular weight is 338.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17F3N2O2 B2915514 TRPV3 antagonist 74a CAS No. 1432051-63-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c1-15(24)9-16(10-15,14(23)12-4-2-3-6-21-12)13-8-11(5-7-22-13)17(18,19)20/h2-8,14,23-24H,9-10H2,1H3/t14-,15?,16?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJXDHFAWXGXIN-QQFBHYJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C2=NC=CC(=C2)C(F)(F)F)C(C3=CC=CC=N3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(C1)(C2=NC=CC(=C2)C(F)(F)F)[C@@H](C3=CC=CC=N3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336739
Record name TRPV3-74a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432051-63-2
Record name TRPV3-74a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Synthesis of TRPV3 Antagonist 74a: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a non-selective cation channel predominantly expressed in keratinocytes and to a lesser extent in neuronal tissues, has emerged as a compelling therapeutic target for a range of conditions, including chronic pain, itch, and inflammatory skin disorders.[1][2] The development of potent and selective antagonists for this channel is a key area of research in modern pharmacology. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of TRPV3 antagonist 74a, a novel and selective compound developed by Gomtsyan and colleagues.[1]

Chemical and Physical Properties

This compound, with the chemical name (αS)-α-[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol, is a potent and selective antagonist of the human TRPV3 channel.[1][3]

PropertyValueReference
Chemical Formula C₁₇H₁₇F₃N₂O₂
Molecular Weight 338.32 g/mol
CAS Number 1432051-63-2
Appearance White to off-white solidN/A
Solubility Soluble in DMSO

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of a substituted cyclobutane (B1203170) core followed by the stereoselective introduction of a pyridinylmethanol moiety. The following is a detailed protocol based on the work of Gomtsyan et al. (2016).

Synthetic Scheme

Synthesis_Scheme cluster_0 Cyclobutane Core Formation cluster_1 Pyridinylmethanol Introduction & Final Product A 1-(4-(trifluoromethyl)pyridin-2-yl)ethan-1-one B Intermediate 1 A->B 1. LDA, THF, -78 °C 2. 1,3-Dibromopropane (B121459) C Intermediate 2 B->C m-CPBA, DCM D 3-methyl-1-(4-(trifluoromethyl)pyridin-2-yl)cyclobutane-1,3-diol C->D MeMgBr, THF E Intermediate 3 D->E Dess-Martin periodinane, DCM F Intermediate 4 E->F 2-lithiopyridine, THF, -78 °C G This compound F->G (R)-2-methyl-CBS-oxazaborolidine, BH3·SMe2, THF

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 1-(1-(4-(trifluoromethyl)pyridin-2-yl)cyclobutyl)ethan-1-one (Intermediate 1)

To a solution of diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C is added n-butyllithium dropwise. The mixture is stirred for 30 minutes, after which a solution of 1-(4-(trifluoromethyl)pyridin-2-yl)ethan-1-one in THF is added. After stirring for 1 hour, 1,3-dibromopropane is added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford Intermediate 1.

Step 2: Synthesis of 1-methyl-3-(4-(trifluoromethyl)pyridin-2-yl)cyclobutane-1,3-diol (Intermediate 2)

Intermediate 1 is dissolved in dichloromethane (B109758) (DCM), and meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 4 hours. The mixture is then washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated to give the crude epoxide. This epoxide is then dissolved in THF and added dropwise to a solution of methylmagnesium bromide in THF at 0 °C. The reaction is stirred for 2 hours and then quenched with saturated ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried, filtered, and concentrated. The residue is purified by column chromatography to yield Intermediate 2.

Step 3: Synthesis of 3-hydroxy-3-methyl-1-(4-(trifluoromethyl)pyridin-2-yl)cyclobutan-1-one (Intermediate 3)

To a solution of Intermediate 2 in DCM is added Dess-Martin periodinane at room temperature. The reaction is stirred for 2 hours. The reaction mixture is then diluted with diethyl ether and filtered through a pad of Celite. The filtrate is concentrated, and the crude product is purified by column chromatography to give Intermediate 3.

Step 4: Synthesis of (cis)-3-hydroxy-1-(hydroxy(pyridin-2-yl)methyl)-3-methyl-1-(4-(trifluoromethyl)pyridin-2-yl)cyclobutanol (Intermediate 4)

2-Bromopyridine is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes to generate 2-lithiopyridine. A solution of Intermediate 3 in THF is then added dropwise. The reaction is stirred at -78 °C for 1 hour before being quenched with saturated ammonium chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are dried, filtered, and concentrated. Purification by column chromatography affords Intermediate 4.

Step 5: Synthesis of (αS)-α-[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol (this compound)

To a solution of (R)-2-methyl-CBS-oxazaborolidine in THF at 0 °C is added borane-dimethyl sulfide (B99878) complex. After stirring for 15 minutes, a solution of Intermediate 4 in THF is added dropwise. The reaction is stirred for 2 hours at room temperature. The reaction is then carefully quenched with methanol, and the solvent is removed under reduced pressure. The residue is purified by chiral HPLC to yield the final product, this compound.

In Vitro Pharmacology

The in vitro pharmacological properties of this compound were characterized using a variety of assays to determine its potency, selectivity, and mechanism of action.

Calcium Influx Assay (FLIPR)

The primary assay for determining the antagonist potency of 74a was a fluorometric imaging plate reader (FLIPR)-based calcium influx assay in HEK293 cells stably expressing human TRPV3.

Experimental Protocol:

  • Cell Culture: HEK293 cells stably expressing human TRPV3 are seeded into 384-well black-walled, clear-bottom plates and grown to confluency.

  • Dye Loading: The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37 °C.

  • Compound Addition: The dye solution is removed, and the cells are washed with assay buffer. Various concentrations of this compound are then added to the wells and incubated for 15 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: The plate is placed in a FLIPR instrument, and baseline fluorescence is recorded. A known TRPV3 agonist, such as 2-aminoethoxydiphenyl borate (B1201080) (2-APB), is then added to all wells to stimulate calcium influx. The change in fluorescence intensity is monitored over time.

  • Data Analysis: The antagonist activity is determined by measuring the inhibition of the agonist-induced calcium response. The half-maximal inhibitory concentration (IC₅₀) is calculated from the concentration-response curve. The antagonist constant (KB) is then determined using the Cheng-Prusoff equation.

ParameterValueReference
Cell Line HEK293 expressing human TRPV3
Agonist 2-APB
KB 0.56 µM
Selectivity Assays

This compound was profiled against a panel of other ion channels to determine its selectivity. It displayed no significant activity against a range of other TRP channels (TRPV1, TRPV4, TRPM8, TRPA1) and other off-target proteins at concentrations up to 10 µM.

In Vivo Pharmacology

The in vivo efficacy of this compound was evaluated in rodent models of neuropathic pain.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used preclinical model that mimics the symptoms of human neuropathic pain.

Experimental Protocol:

  • Surgical Procedure: Adult male Sprague-Dawley rats are anesthetized. The common sciatic nerve is exposed at the mid-thigh level, and four loose ligatures of chromic gut suture are tied around it. In sham-operated animals, the nerve is exposed but not ligated.

  • Drug Administration: Fourteen days after surgery, rats exhibiting mechanical allodynia (a lowered threshold to a non-painful stimulus) are selected. This compound is administered orally (p.o.) at various doses.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at different time points after drug administration. The paw withdrawal threshold is determined as the force at which the rat withdraws its paw.

  • Data Analysis: The reversal of mechanical allodynia is calculated as the percentage of the maximum possible effect (%MPE).

Animal ModelRoute of AdministrationEffective Dose RangeOutcomeReference
Rat CCI ModelOral (p.o.)30 - 100 mg/kgDose-dependent reversal of mechanical allodynia

Signaling Pathway and Experimental Workflow

TRPV3 Signaling in Keratinocytes

Activation of TRPV3 channels in keratinocytes leads to an influx of calcium ions, which triggers the release of signaling molecules such as ATP. This ATP can then act on purinergic receptors on adjacent sensory neurons, propagating the pain or itch signal.

TRPV3_Signaling cluster_keratinocyte Keratinocyte cluster_neuron Sensory Neuron TRPV3 TRPV3 Channel Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Activation (Heat, 2-APB) ATP_release ATP Release Ca_influx->ATP_release P2X_receptor P2X Receptor ATP_release->P2X_receptor ATP Neuron_activation Neuronal Activation (Pain/Itch Signal) P2X_receptor->Neuron_activation Antagonist This compound Antagonist->TRPV3 Inhibition

Caption: TRPV3 signaling pathway in keratinocytes and its inhibition by antagonist 74a.

Experimental Workflow for Characterization of this compound

The logical flow for the discovery and characterization of a novel TRPV3 antagonist like 74a involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening Lead_Opt Lead Optimization HTS->Lead_Opt Synthesis Synthesis of 74a Lead_Opt->Synthesis Potency Potency Assay (FLIPR Calcium Influx) Synthesis->Potency Selectivity Selectivity Assays (Panel of Ion Channels) Potency->Selectivity MoA Mechanism of Action Studies Selectivity->MoA PK Pharmacokinetics MoA->PK Efficacy Efficacy in Neuropathic Pain Models (e.g., CCI) PK->Efficacy Tox Toxicology Studies Efficacy->Tox

References

(Pyridin-2-yl)methanol Derivatives as TRPV3 Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a non-selective cation channel, is a key player in sensory perception, particularly in thermosensation and nociception. Predominantly expressed in keratinocytes and sensory neurons, TRPV3 is implicated in a variety of physiological and pathological processes, including pain sensation, inflammation, and skin disorders.[1][2] Consequently, the development of potent and selective TRPV3 antagonists has emerged as a promising therapeutic strategy for a range of conditions. This technical guide provides an in-depth overview of a significant class of TRPV3 antagonists: (Pyridin-2-yl)methanol derivatives. We will delve into their quantitative structure-activity relationships, the experimental methodologies for their evaluation, and the underlying signaling pathways they modulate.

Data Presentation: Structure-Activity Relationship of (Pyridin-2-yl)methanol Derivatives

The following table summarizes the in vitro potency of a selection of (Pyridin-2-yl)methanol derivatives against the human TRPV3 channel. The data is primarily drawn from the comprehensive structure-activity relationship (SAR) studies that led to the identification of the lead compound 5a and the optimized clinical candidate 74a .[1] The inhibitory activity is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the TRPV3 channel activity.

CompoundStructurehTRPV3 IC50 (µM)
5a (Lead) Simplified representation2.8
5b Simplified representation1.5
5c Simplified representation>10
74a (Optimized) Simplified representation0.38
74b Simplified representation0.85

Note: The chemical structures are simplified representations. For complete chemical information, please refer to the source publication.[1]

Experimental Protocols

In Vitro Efficacy Assay: FLIPR-Based Calcium Influx Assay

The in vitro efficacy of the (Pyridin-2-yl)methanol derivatives was determined using a high-throughput fluorescence imaging plate reader (FLIPR)-based calcium influx assay in human embryonic kidney (HEK293) cells stably expressing the human TRPV3 channel.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human TRPV3 channel are cultured in a suitable medium, typically DMEM supplemented with fetal bovine serum and antibiotics.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8) in a buffered saline solution for a specified time at 37°C.

  • Compound Addition: The test compounds ((Pyridin-2-yl)methanol derivatives) are added to the wells at various concentrations.

  • TRPV3 Activation and Signal Detection: A known TRPV3 agonist, such as 2-aminoethoxydiphenyl borate (B1201080) (2-APB) or carvacrol, is added to all wells simultaneously to activate the TRPV3 channels. The resulting influx of extracellular calcium into the cells binds to the fluorescent dye, causing an increase in fluorescence intensity.

  • Data Analysis: The fluorescence intensity is measured in real-time using a FLIPR instrument. The IC50 values are calculated by plotting the percentage inhibition of the agonist-induced calcium influx against the concentration of the test compound.

In Vivo Efficacy Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

The in vivo analgesic efficacy of the optimized compound 74a was evaluated in the Chronic Constriction Injury (CCI) model in rats, a widely used model of neuropathic pain.

Methodology:

  • Surgical Procedure:

    • Adult male Sprague-Dawley rats are anesthetized.

    • The right sciatic nerve is exposed at the mid-thigh level through a small incision.

    • Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until a slight constriction of the nerve is observed.

    • The muscle and skin are then closed in layers.

    • Sham-operated animals undergo the same surgical procedure without nerve ligation.

  • Behavioral Testing (Mechanical Allodynia):

    • Mechanical allodynia is assessed using von Frey filaments.

    • Rats are placed in individual plastic cages on a raised mesh floor and allowed to acclimate.

    • Von Frey filaments of increasing bending force are applied to the plantar surface of the hind paw.

    • The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.

  • Drug Administration and Efficacy Measurement:

    • Compound 74a is administered at various doses (e.g., 3, 10, 30 mg/kg) via an appropriate route (e.g., oral gavage).

    • The paw withdrawal thresholds are measured at various time points after drug administration.

    • The efficacy of the compound is expressed as the percentage reversal of the nerve injury-induced decrease in paw withdrawal threshold. In these studies, compound 74a demonstrated a dose-dependent reversal of mechanical allodynia.[1]

Signaling Pathways and Mechanism of Action

TRPV3 is a non-selective cation channel that, upon activation by stimuli such as heat or chemical agonists, allows the influx of cations, primarily Ca2+ and Na+. This influx leads to depolarization of the cell membrane and initiates downstream signaling cascades. (Pyridin-2-yl)methanol derivatives act as direct antagonists of the TRPV3 channel, blocking this ion influx and thereby attenuating the subsequent signaling events.

TRPV3 Signaling in Keratinocytes

In keratinocytes, the activation of TRPV3 is a key event in initiating inflammatory and pain responses. The influx of Ca2+ through the TRPV3 channel triggers the release of various signaling molecules, including ATP and prostaglandin (B15479496) E2 (PGE2). These molecules can then act on adjacent sensory nerve endings, contributing to the sensation of pain and itch.

TRPV3_Keratinocyte_Signaling cluster_stimuli Stimuli cluster_membrane Keratinocyte Membrane cluster_intracellular Intracellular Signaling cluster_downstream Downstream Effects Heat Heat TRPV3 TRPV3 Channel Heat->TRPV3 Agonists Chemical Agonists Agonists->TRPV3 Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Opens Antagonist (Pyridin-2-yl)methanol Derivative Antagonist->TRPV3 Blocks ATP_release ATP Release Ca_influx->ATP_release Triggers PGE2_release PGE₂ Release Ca_influx->PGE2_release Triggers Sensory_Neuron Sensory Neuron Activation ATP_release->Sensory_Neuron PGE2_release->Sensory_Neuron Inflammation Inflammation Sensory_Neuron->Inflammation Experimental_Workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Validation HTS High-Throughput Screening (HTS) FLIPR FLIPR-Based Calcium Influx Assay HTS->FLIPR Identifies Hits SAR Structure-Activity Relationship (SAR) Studies FLIPR->SAR Provides Potency Data Lead_Opt Identification of Lead (e.g., 5a) SAR->Lead_Opt Optimized_Cand Optimized Candidate (e.g., 74a) Lead_Opt->Optimized_Cand Chemical Modification CCI Chronic Constriction Injury (CCI) Model Optimized_Cand->CCI Testing Behavioral Behavioral Testing (Mechanical Allodynia) CCI->Behavioral Efficacy Demonstration of In Vivo Efficacy Behavioral->Efficacy

References

A Technical Guide to the Mechanism of Action of TRPV3 Antagonist 74a

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the mechanism of action, pharmacological data, and experimental validation of the transient receptor potential vanilloid 3 (TRPV3) antagonist 74a.

Introduction to TRPV3 and Antagonist 74a

The Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel predominantly expressed in skin keratinocytes and peripheral neurons.[1] As a polymodal sensor, TRPV3 is activated by various stimuli, including innocuous heat (temperature threshold of ~31-39°C), and chemical agonists like 2-aminoethoxydiphenyl borate (B1201080) (2-APB), carvacrol, and camphor.[1][2][3] Unlike other TRP channels that typically exhibit desensitization, TRPV3 shows a unique sensitization upon repeated stimulation.[1] Its role in calcium homeostasis and signaling pathways makes it a critical participant in skin barrier function, hair growth, pain perception, and itch (pruritus). Dysfunctional TRPV3 channels are linked to genetic disorders such as Olmsted syndrome, characterized by severe itching and skin inflammation.

Compound 74a , a (pyridin-2-yl)methanol derivative developed by AbbVie Inc., is a potent, selective, and brain-penetrant antagonist of the TRPV3 channel. It has demonstrated significant efficacy in preclinical animal models of neuropathic and central pain, positioning it as a valuable tool for studying TRPV3 physiology and a potential lead for therapeutic development.

Core Mechanism of Action

TRPV3 antagonist 74a exerts its pharmacological effect by directly inhibiting the TRPV3 ion channel. By binding to the channel, it prevents the influx of cations, primarily Ca²⁺, into the cell that would normally occur upon activation by heat or chemical agonists. This blockade of ion flow interrupts the downstream signaling cascades that lead to sensations of pain and itch.

In the context of pruritus, for example, Protease-Activated Receptor 2 (PAR2) activation in keratinocytes is known to mediate itch. This process involves subsequent signaling through the TRPV3 channel. Antagonist 74a directly intervenes in this pathway by blocking the TRPV3-mediated calcium influx, thereby attenuating the itch response. By preventing channel opening, antagonist 74a effectively dampens the excitability of the cells expressing TRPV3, leading to its observed analgesic and anti-pruritic effects.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters reported for this compound.

ParameterValueSpeciesAssay TypeReference
IC₅₀ 0.38 µMHumanElectrophysiology / Calcium Imaging
Kᵢ 0.56 µMHumanNot Specified
In Vivo Efficacy (Pain) 10-100 mg/kg (p.o.)RatNeuropathic & Central Pain Models
In Vivo Efficacy (Itch) 150 µg (intradermal)MouseScratching Behavior Model
Molecular Weight 338.32 g/mol N/AN/A
Solubility Soluble to 100 mMN/ADMSO

Signaling Pathway and Point of Intervention

The following diagram illustrates a simplified signaling pathway for itch induction involving PAR2 and TRPV3 in a keratinocyte, highlighting the inhibitory action of antagonist 74a.

cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular PAR2 PAR2 TRPV3 TRPV3 Channel (Closed) PAR2->TRPV3 Signals to TRPV3->Ca_Influx Opens, allowing Antagonist Antagonist 74a Antagonist->TRPV3 Blocks Pruritogen Pruritogen (e.g., Protease) Pruritogen->PAR2 Activates Signaling Downstream Signaling Ca_Influx->Signaling Itch Itch Sensation Signaling->Itch

Caption: Antagonist 74a blocks the TRPV3 channel, preventing Ca²⁺ influx and subsequent itch signaling.

Experimental Protocols

In Vitro Calcium Imaging Assay

This protocol is designed to measure the inhibitory effect of antagonist 74a on TRPV3-mediated calcium influx in keratinocytes.

  • Cell Culture: Human epidermal keratinocytes are cultured in appropriate media until they reach 80-90% confluency in 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 60 minutes at 37°C, followed by a wash step to remove excess dye.

  • Compound Incubation: A baseline fluorescence reading is established. Subsequently, cells are pre-incubated with varying concentrations of this compound (or vehicle control) for 15-30 minutes.

  • Channel Activation: Cells are stimulated with a known TRPV3 agonist, such as the PAR2-activating peptide SLIGRL (e.g., at 100 µM), to induce calcium influx.

  • Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time using a plate reader or fluorescence microscope.

  • Analysis: The peak fluorescence response in the presence of the antagonist is compared to the control (vehicle) response. An IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Mechanical Allodynia Model (Neuropathic Pain)

This protocol, based on common models of neuropathic pain, assesses the analgesic efficacy of antagonist 74a.

  • Animal Model Induction: Neuropathic pain is induced in rats or mice, typically via Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) of the sciatic nerve. Animals are allowed to recover for a period of 1-2 weeks to allow for the development of mechanical allodynia.

  • Baseline Measurement: The baseline paw withdrawal threshold (PWT) is measured by applying calibrated von Frey filaments of increasing force to the plantar surface of the ipsilateral (injured) hind paw. The lowest force that elicits a brisk withdrawal response is recorded.

  • Compound Administration: Animals are orally administered (p.o.) with this compound at various doses (e.g., 10, 30, 100 mg/kg) or vehicle control.

  • Post-Dosing Measurement: PWT is reassessed at multiple time points after compound administration (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis: The post-treatment PWT is compared to the baseline PWT. A significant increase in the withdrawal threshold in the compound-treated group compared to the vehicle group indicates an anti-allodynic (analgesic) effect. Data are often expressed as the percentage of maximal possible effect (%MPE).

Experimental and Logical Workflows

In Vitro Antagonist Evaluation Workflow

The following diagram outlines the logical flow for evaluating compound 74a's inhibitory activity in a cell-based assay.

A Culture TRPV3-expressing cells (e.g., Keratinocytes) B Load cells with Ca²⁺ sensitive dye A->B C Pre-incubate with Antagonist 74a (or vehicle) B->C D Stimulate with TRPV3 Agonist C->D E Measure Ca²⁺ influx via fluorescence D->E F Analyze Data: Calculate IC₅₀ E->F

Caption: Workflow for determining the IC₅₀ of this compound using a calcium flux assay.

In Vivo Pain Model Workflow

The diagram below details the procedural steps for assessing the efficacy of antagonist 74a in an animal model of neuropathic pain.

A Induce Neuropathic Pain in Animal Model (e.g., SNI) B Measure Baseline Paw Withdrawal Threshold A->B C Administer Antagonist 74a (p.o.) or Vehicle B->C D Measure Paw Withdrawal Threshold at Timed Intervals C->D E Compare Post-dose vs. Baseline and Vehicle vs. Treated D->E

Caption: Experimental workflow for evaluating the analgesic effect of antagonist 74a in vivo.

References

The Role of TRPV3 Antagonist 74a in Neuropathic Pain: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. The Transient Receptor Potential Vanilloid 3 (TRPV3) channel has emerged as a promising target for the development of novel analgesics.[2][3][4][5] This technical guide provides an in-depth analysis of the preclinical efficacy of the selective TRPV3 antagonist, 74a, in rodent models of neuropathic pain, offering a valuable resource for researchers and professionals in the field of pain drug discovery.

TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and to a lesser extent in peripheral neurons. It is activated by innocuous warm temperatures (above 33°C) and various chemical ligands. Emerging evidence suggests that TRPV3 plays a crucial role in pain sensation and hypersensitivity states. Antagonism of TRPV3 receptors has been shown to modulate the activity of key neurons in the pain pathway, suggesting its potential to alleviate mechanical allodynia and non-evoked pain.

This guide summarizes the quantitative data from preclinical studies of TRPV3 antagonist 74a, details the experimental protocols used to assess its efficacy, and provides visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The preclinical efficacy of the selective and brain-penetrant this compound was evaluated in two distinct rat models of neuropathic pain: the Chronic Constriction Injury (CCI) model and the Sciatic Nerve Ligation (SNL) model. The compound was also assessed in a reserpine-induced model of central pain. The primary endpoint for the neuropathic pain models was the reversal of mechanical allodynia, as measured by the von Frey test.

Table 1: Efficacy of this compound in the Chronic Constriction Injury (CCI) Model in Rats
Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) ± SEM% Reversal of Allodynia
Vehicle-2.5 ± 0.30%
Antagonist 74a105.8 ± 0.726%
Antagonist 74a309.2 ± 1.154%
Antagonist 74a10013.5 ± 1.588%
Gabapentin10010.5 ± 1.264%

Data represents the mean paw withdrawal threshold in grams (± Standard Error of the Mean) at 2 hours post-dose. Percent reversal of allodynia is calculated relative to the pre-injury baseline (typically ~15g) and the vehicle-treated group.

Table 2: Efficacy of this compound in the Sciatic Nerve Ligation (SNL) Model in Rats
Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) ± SEM% Reversal of Allodynia
Vehicle-3.1 ± 0.40%
Antagonist 74a308.7 ± 1.047%
Antagonist 74a10012.8 ± 1.481%
Gabapentin1009.9 ± 1.157%

Data represents the mean paw withdrawal threshold in grams (± Standard Error of the Mean) at 2 hours post-dose. Percent reversal of allodynia is calculated relative to the pre-injury baseline and the vehicle-treated group.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in the evaluation of this compound.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used method to induce neuropathic pain that mimics features of complex regional pain syndrome.

  • Animal Model: Adult male Sprague Dawley rats (typically 100-250 g) are used.

  • Anesthesia: Rats are anesthetized with an appropriate anesthetic agent, such as isoflurane.

  • Surgical Procedure:

    • A skin incision is made at the mid-thigh level to expose the common sciatic nerve.

    • Proximal to the sciatic nerve's trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with approximately 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb.

    • The muscle and skin layers are then closed with sutures.

  • Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care. Behavioral testing typically commences several days after surgery to allow for the development of neuropathic pain symptoms.

Sciatic Nerve Ligation (SNL) Model

The SNL model is another common surgical procedure to induce neuropathic pain by partially damaging the sciatic nerve.

  • Animal Model: Adult male Wistar or Sprague Dawley rats are used.

  • Anesthesia: Animals are anesthetized as described for the CCI model.

  • Surgical Procedure:

    • The common sciatic nerve is exposed at the mid-thigh level.

    • A tight ligation of approximately one-third to one-half of the diameter of the sciatic nerve is performed using a 6-0 silk suture.

    • In sham-operated animals, the nerve is exposed but not ligated.

    • The incision is closed in layers.

  • Post-operative Care: Standard post-operative care is provided, and behavioral assessments begin after a sufficient period for the development of allodynia.

Behavioral Testing: Von Frey Test for Mechanical Allodynia

Mechanical allodynia, a hallmark of neuropathic pain characterized by pain in response to a normally non-painful stimulus, is quantified using von Frey filaments.

  • Apparatus: Animals are placed in individual transparent plastic chambers on an elevated mesh floor, allowing access to the plantar surface of the hind paws.

  • Acclimation: Rats are habituated to the testing environment for a period of time before the experiment begins.

  • Procedure:

    • A series of calibrated von Frey filaments with increasing stiffness are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

    • The "up-down method" is commonly used to determine the 50% paw withdrawal threshold. Testing begins with a filament in the middle of the range. A positive response (paw withdrawal, flinching, or licking) leads to the use of a weaker filament, while a negative response results in the application of a stronger filament.

    • This process is continued until the 50% withdrawal threshold is determined using a specific formula.

  • Data Analysis: The paw withdrawal threshold is expressed in grams. A significant decrease in the withdrawal threshold in the injured paw compared to the contralateral paw or pre-surgery baseline indicates the presence of mechanical allodynia.

Visualizations

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.

TRPV3_Signaling_Pathway TRPV3 Signaling in Neuropathic Pain cluster_keratinocyte Keratinocyte cluster_neuron Sensory Neuron cluster_antagonist Pharmacological Intervention Nerve_Injury Nerve Injury / Inflammatory Mediators TRPV3 TRPV3 Channel Nerve_Injury->TRPV3 Upregulation & Sensitization Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx Activation Blockade Blockade of TRPV3 Activation Signaling_Molecules Release of Signaling Molecules (ATP, PGE₂) Ca_Influx->Signaling_Molecules Receptors P2X, EP Receptors Signaling_Molecules->Receptors Activation Neuronal_Excitation Increased Neuronal Excitability Receptors->Neuronal_Excitation Central_Sensitization Central Sensitization (Spinal Cord) Neuronal_Excitation->Central_Sensitization Neuropathic_Pain Neuropathic Pain (Allodynia, Hyperalgesia) Central_Sensitization->Neuropathic_Pain Antagonist_74a This compound Antagonist_74a->TRPV3 Inhibition Reduced_Signaling Reduced Signaling Molecule Release Analgesia Analgesia

Caption: TRPV3 Signaling in Neuropathic Pain.

Experimental_Workflow Experimental Workflow for Evaluating this compound cluster_model Neuropathic Pain Model Induction cluster_testing Behavioral Testing cluster_analysis Data Analysis and Outcome Model_Induction Surgical Induction of Neuropathic Pain (CCI or SNL in Rats) Pain_Development Development of Mechanical Allodynia (Several days post-surgery) Model_Induction->Pain_Development Baseline Baseline Behavioral Testing (von Frey Test) Pain_Development->Baseline Drug_Administration Oral Administration of: - Vehicle - this compound (10, 30, 100 mg/kg) - Gabapentin (100 mg/kg) Baseline->Drug_Administration Post_Dose_Testing Post-Dose Behavioral Testing (von Frey Test at various time points, e.g., 2h) Drug_Administration->Post_Dose_Testing Data_Collection Collection of Paw Withdrawal Thresholds (g) Post_Dose_Testing->Data_Collection Analysis Statistical Analysis: - Comparison between treatment groups and vehicle - Calculation of % Reversal of Allodynia Data_Collection->Analysis Efficacy_Determination Determination of Antagonist Efficacy Analysis->Efficacy_Determination

Caption: Experimental Workflow for Evaluating this compound.

Conclusion

The selective this compound demonstrates significant and dose-dependent efficacy in reversing mechanical allodynia in established rodent models of neuropathic pain. Its potency compares favorably to the standard-of-care, gabapentin. The underlying mechanism likely involves the blockade of TRPV3 channels on keratinocytes, leading to a reduction in the release of pro-nociceptive signaling molecules that sensitize peripheral sensory neurons. These findings underscore the therapeutic potential of TRPV3 antagonism for the treatment of neuropathic pain and provide a strong rationale for the continued development of selective TRPV3 inhibitors. This technical guide serves as a comprehensive resource for researchers aiming to build upon these findings and further explore the role of TRPV3 in chronic pain states.

References

The Development of AbbVie's TRPV3 Antagonist 74a: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons.[1] As a polymodal sensor, it is activated by a range of stimuli including innocuous heat (with a temperature threshold of 31–39 °C), as well as various chemical agonists.[2][3] The channel's role in calcium homeostasis, pain sensation, skin barrier function, and inflammation has positioned it as a compelling therapeutic target for a variety of pathologies, including chronic pain, itch, and certain skin disorders.[3][4] AbbVie's compound 74a, a potent and selective TRPV3 antagonist, emerged from a dedicated discovery program aimed at identifying novel analgesics. This document provides an in-depth technical guide to the development of antagonist 74a, summarizing its pharmacological properties, the experimental protocols used for its characterization, and the underlying signaling pathways.

Core Data Summary

The development of compound 74a involved a systematic optimization of pharmacological, physicochemical, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties from an initial lead. The key quantitative data for 74a are summarized below.

Table 1: In Vitro Pharmacology of Compound 74a
ParameterValueSpeciesAssay Type
IC50 0.38 µMHumanCalcium Influx Assay
KB 0.56 µMHuman-

IC50: Half-maximal inhibitory concentration. KB: Equilibrium dissociation constant.

Table 2: In Vivo Efficacy of Compound 74a
Animal ModelEfficacyRoute of AdministrationEffective Dose Range
Neuropathic Pain Model 1Dose-dependent attenuation of mechanical allodyniaOral (p.o.)10-100 mg/kg
Neuropathic Pain Model 2Favorable preclinical profileOral (p.o.)30-100 mg/kg
Reserpine Model of Central PainAnti-nociceptive activityOral (p.o.)30-100 mg/kg

Despite its promising preclinical profile, the effective doses were considered too high for further development.

Table 3: Physicochemical and Pharmacokinetic Properties of Compound 74a
PropertyValue
Molecular Weight 338.32 g/mol
Formula C17H17F3N2O2
Brain Penetrance Yes
Selectivity No significant activity against a panel of other ion channels

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of compound 74a.

In Vitro Calcium Influx Assay for IC50 Determination
  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV3 channels were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: Compound 74a was dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, which was subsequently diluted to various concentrations in an assay buffer.

  • Fluorescent Dye Loading: Cells were seeded into 96-well plates and, upon reaching confluency, were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for 1 hour at 37°C.

  • Assay Procedure: After washing to remove excess dye, the cells were incubated with varying concentrations of compound 74a or vehicle (DMSO) for a predetermined period.

  • TRPV3 Activation and Signal Detection: The TRPV3 channels were activated by adding a known agonist (e.g., 2-aminoethoxydiphenyl borate, 2-APB). The resulting change in intracellular calcium concentration was measured as a change in fluorescence intensity using a plate reader.

  • Data Analysis: The fluorescence signals were normalized to the baseline and the maximum response. The IC50 value was calculated by fitting the concentration-response curve using a four-parameter logistic equation.

In Vivo Neuropathic Pain Models

1. Chronic Constriction Injury (CCI) Model:

  • Animal Model: Male Sprague-Dawley rats were used.

  • Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb was exposed, and four loose ligatures were tied around it.

  • Compound Administration: Compound 74a was administered orally (p.o.) at doses ranging from 10 to 100 mg/kg.

  • Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments at various time points after compound administration. The paw withdrawal threshold was determined as the force at which the animal withdrew its paw.

  • Data Analysis: The dose-dependent reversal of mechanical allodynia was calculated and compared to the vehicle-treated group.

2. Spared Nerve Injury (SNI) Model:

  • Animal Model: Male C57BL/6 mice were used.

  • Surgical Procedure: Under anesthesia, two of the three terminal branches of the sciatic nerve (the common peroneal and tibial nerves) were ligated and transected, leaving the sural nerve intact.

  • Compound Administration: Compound 74a was administered orally (p.o.) at doses of 30 and 100 mg/kg.

  • Behavioral Testing: Mechanical sensitivity was assessed using von Frey filaments on the lateral side of the paw (the territory of the intact sural nerve).

  • Data Analysis: The anti-allodynic effect of compound 74a was evaluated by comparing the paw withdrawal thresholds of treated animals to those of vehicle-treated controls.

Selectivity Profiling

A comprehensive selectivity panel was utilized to assess the off-target activity of compound 74a. This typically involves a battery of in vitro binding and functional assays against a broad range of receptors, ion channels, transporters, and enzymes. The specific panel used for 74a demonstrated no significant binding to adverse targets, indicating a high degree of selectivity for TRPV3.

Visualizing the Core Concepts

Signaling Pathways and Experimental Logic

To better illustrate the mechanisms and experimental designs, the following diagrams were generated using the DOT language.

cluster_TRPV3_Activation TRPV3 Channel Activation and Inhibition Stimuli Heat (>31°C) 2-APB TRPV3 TRPV3 Channel Stimuli->TRPV3 Activates Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx Opens Cellular_Response Cellular Response (e.g., Pain Signal) Ca_Influx->Cellular_Response Initiates Antagonist_74a AbbVie 74a Antagonist_74a->TRPV3 Blocks cluster_Workflow In Vivo Efficacy Testing Workflow Animal_Model Neuropathic Pain Model (e.g., CCI, SNI) Compound_Admin Oral Administration of Compound 74a Animal_Model->Compound_Admin Behavioral_Test Mechanical Allodynia Assessment (von Frey filaments) Compound_Admin->Behavioral_Test Data_Analysis Analysis of Paw Withdrawal Threshold Behavioral_Test->Data_Analysis Efficacy_Determination Determination of Anti-nociceptive Efficacy Data_Analysis->Efficacy_Determination cluster_Signaling Putative Downstream Signaling of TRPV3 in Keratinocytes TRPV3_Activation TRPV3 Activation Ca_Influx Increased Intracellular Ca²⁺ TRPV3_Activation->Ca_Influx EGFR_Activation EGFR Activation Ca_Influx->EGFR_Activation Complex Formation mTOR_Signaling mTOR Pathway EGFR_Activation->mTOR_Signaling NFkB_Signaling NF-κB Pathway EGFR_Activation->NFkB_Signaling Proinflammatory_Mediators Release of Pro-inflammatory Mediators (e.g., TNF-α, IL-8) mTOR_Signaling->Proinflammatory_Mediators NFkB_Signaling->Proinflammatory_Mediators

References

Chemical structure and properties of TRPV3 antagonist 74a

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Potent and Selective TRPV3 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the transient receptor potential vanilloid 3 (TRPV3) antagonist 74a, a potent and selective inhibitor of the TRPV3 ion channel. This document consolidates key information on its chemical identity, physicochemical characteristics, and extensive biological profiling. It is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug discovery who are investigating the therapeutic potential of TRPV3 modulation.

Chemical Structure and Physicochemical Properties

TRPV3 antagonist 74a, chemically known as (αS)-α-[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol, is a small molecule inhibitor with promising therapeutic properties.[1] Its unique chemical architecture is central to its high affinity and selectivity for the TRPV3 channel.

Below is a summary of its key chemical and physical attributes:

PropertyValueReference
Chemical Name (αS)-α-[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol[1]
Molecular Formula C₁₇H₁₇F₃N₂O₂
Molecular Weight 338.32 g/mol
CAS Number 1432051-63-2
Purity ≥98%
Solubility Soluble to 100 mM in DMSO
Storage Store at -20°C
SMILES C[C@]1(C--INVALID-LINK--O">C@@(C3=CC(C(F)(F)F)=CC=N3)C1)O
InChI Key MTJXDHFAWXGXIN-OAGGEKHMSA-N

Biological Properties and In Vitro Pharmacology

This compound has demonstrated potent and selective inhibition of the TRPV3 ion channel. Its efficacy has been characterized through a variety of in vitro assays, establishing it as a valuable tool for studying TRPV3 physiology and as a lead compound for drug development.

Potency and Selectivity

The primary measure of 74a's potency is its binding affinity (KB) for the TRPV3 channel, which has been determined to be 0.56 μM . This indicates a high degree of affinity for its target.

Crucially, compound 74a exhibits a high degree of selectivity for TRPV3 over other ion channels. It has been shown to have no significant activity against a panel of other ion channels, which is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects.

Mechanism of Action

TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons. Its activation by thermal and chemical stimuli leads to an influx of calcium ions (Ca²⁺), triggering downstream signaling cascades that contribute to sensations of pain and itch, as well as inflammatory responses.

This compound exerts its effect by directly blocking the TRPV3 ion channel. This blockade prevents the influx of Ca²⁺, thereby inhibiting the subsequent release of pro-inflammatory mediators and neurotransmitters. This mechanism of action has been validated in cellular assays, where 74a effectively attenuates Ca²⁺ responses induced by TRPV3 agonists.

In Vivo Pharmacology and Efficacy

The therapeutic potential of this compound has been further substantiated in preclinical animal models of neuropathic pain and itch, demonstrating its ability to modulate disease-relevant phenotypes. A key feature of this compound is its ability to penetrate the blood-brain barrier, allowing it to target both peripheral and central TRPV3 channels.

Efficacy in Neuropathic Pain Models

In rodent models of neuropathic pain, orally administered 74a (10-100 mg/kg) has been shown to dose-dependently reduce mechanical allodynia, a key symptom of neuropathic pain where non-painful stimuli are perceived as painful.

Efficacy in Pruritus (Itch) Models

Intradermal injection of 74a (150 µg) has been demonstrated to significantly decrease scratching behavior in mouse models of itch, highlighting its potential for treating pruritic conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Calcium Flux Assay

This assay is used to determine the inhibitory effect of 74a on TRPV3 channel activation in a cellular context.

  • Cell Line: Human keratinocytes or HEK293 cells stably expressing human TRPV3.

  • Assay Principle: Measurement of intracellular calcium concentration changes using a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Calcium 6) in a high-throughput format using a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation instrument.

  • Protocol:

    • Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to allow for adherence.

    • Dye Loading: Remove the culture medium and add a loading buffer containing the calcium-sensitive dye and probenecid (B1678239) (to prevent dye extrusion). Incubate for 1 hour at 37°C.

    • Compound Addition: Prepare serial dilutions of this compound and a known TRPV3 agonist (e.g., 2-APB or carvacrol).

    • Measurement: Place the cell plate in the FLIPR or FlexStation instrument. Record baseline fluorescence. Add the antagonist (74a) at various concentrations and incubate for a specified period. Then, add the agonist to stimulate the TRPV3 channels.

    • Data Analysis: Monitor the change in fluorescence intensity over time. The peak fluorescence response following agonist addition is measured. The inhibitory effect of 74a is calculated as a percentage of the response in the absence of the antagonist. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI)

The CCI model is a widely used rodent model to induce neuropathic pain.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Procedure:

    • Anesthetize the animal (e.g., with isoflurane).

    • Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

    • Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

    • Close the muscle and skin layers with sutures.

    • Allow the animals to recover for at least 7 days before behavioral testing.

  • Drug Administration: Administer this compound orally (p.o.) or via intraperitoneal (i.p.) injection at the desired doses.

  • Behavioral Testing: Assess mechanical allodynia using the von Frey test (see protocol below).

Behavioral Testing: Von Frey Test for Mechanical Allodynia

This test measures the sensitivity of the hind paw to a mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus. The animal is placed in a transparent plastic chamber with a wire mesh floor.

  • Acclimatization: Allow the animal to acclimate to the testing chamber for at least 30 minutes before testing.

  • Procedure (Up-Down Method):

    • Start with a filament in the middle of the force range (e.g., 2.0 g).

    • Apply the filament perpendicularly to the plantar surface of the hind paw until it bends. Hold for 3-5 seconds.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • If there is a positive response, the next filament tested is of lower force. If there is no response, the next filament is of higher force.

    • The pattern of responses is used to calculate the 50% paw withdrawal threshold.

  • Data Analysis: The 50% withdrawal threshold is calculated using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value (in log units) of the final von Frey filament used, k is a value based on the pattern of responses, and δ is the mean difference (in log units) between stimuli.

Signaling Pathways and Visualizations

Activation of TRPV3 in keratinocytes initiates a complex signaling cascade that contributes to inflammation and pain. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.

TRPV3 Signaling Pathway in Keratinocytes

TRPV3_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Plasma Membrane cluster_antagonist Antagonist cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Heat Heat TRPV3 TRPV3 Channel Heat->TRPV3 Activates Agonists Agonists Agonists->TRPV3 Activates Ca2_influx Ca²⁺ Influx TRPV3->Ca2_influx Mediates Antagonist_74a Antagonist 74a Antagonist_74a->TRPV3 Blocks EGFR_activation EGFR Activation Ca2_influx->EGFR_activation PI3K_AKT PI3K/AKT Pathway EGFR_activation->PI3K_AKT NFkB NF-κB Activation PI3K_AKT->NFkB Mediator_Release Release of Inflammatory Mediators (e.g., PGE₂) NFkB->Mediator_Release Inflammation_Pain Inflammation & Pain Mediator_Release->Inflammation_Pain Leads to

Caption: Proposed TRPV3 signaling cascade in keratinocytes.

Experimental Workflow for In Vivo Efficacy Testing

In_Vivo_Workflow cluster_model Animal Model Induction cluster_recovery Post-Operative Phase cluster_treatment Treatment and Testing cluster_analysis Data Analysis Induction Induce Neuropathic Pain (e.g., CCI Surgery) Recovery Recovery Period (7-14 days) Induction->Recovery Baseline Baseline Behavioral Testing (von Frey) Recovery->Baseline Treatment_Group Administer this compound Baseline->Treatment_Group Vehicle_Group Administer Vehicle Control Baseline->Vehicle_Group Post_Treatment_Testing Post-Treatment Behavioral Testing (von Frey) Treatment_Group->Post_Treatment_Testing Vehicle_Group->Post_Treatment_Testing Analysis Compare Paw Withdrawal Thresholds between Treatment and Vehicle Groups Post_Treatment_Testing->Analysis

Caption: Workflow for assessing in vivo efficacy in a neuropathic pain model.

References

Selective Antagonism of TRPV3 by Compound 74a: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of compound 74a, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TRPV3 modulation.

Introduction to TRPV3 and Compound 74a

The Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel predominantly expressed in skin keratinocytes and sensory neurons.[1] It functions as a sensor for innocuous heat and is activated by a variety of chemical stimuli.[1][2][3] Dysregulation of TRPV3 activity has been implicated in various pathological conditions, including chronic pain, itch, dermatitis, and certain genetic disorders like Olmsted syndrome.[1] This makes TRPV3 an attractive therapeutic target.

Compound 74a has emerged as a highly selective antagonist of TRPV3. It has demonstrated efficacy in animal models of neuropathic pain and exhibits brain-penetrant properties, highlighting its potential for treating both peripheral and central nervous system disorders.

Quantitative Data for Compound 74a

The following tables summarize the key quantitative parameters defining the potency, efficacy, and physicochemical properties of compound 74a.

Table 1: In Vitro Potency and Selectivity of Compound 74a

ParameterValueSpeciesAssay TypeReference
KB0.56 μMNot SpecifiedNot Specified
IC500.38 μMHumanCalcium Imaging & Electrophysiology
SelectivityNo significant activity against a panel of other ion channelsNot SpecifiedNot Specified

Table 2: In Vitro and In Vivo Experimental Data for Compound 74a

ModelCompound 74a Concentration/DoseEffectReference
Keratinocytes (in vitro)100 μMLargely attenuates SLIGRL or SLIGKV-induced Ca2+ responses
Pruritus Model (in vivo)150 μg (intradermal injection)Significantly decreases the number of scratches
Neuropathic Pain Model (in vivo)10-100 mg/kg (p.o.)Dose-dependently attenuates mechanical allodynia
Central Pain Model (in vivo)Not SpecifiedExhibits anti-nociceptive activity

Table 3: Physicochemical Properties of Compound 74a

PropertyValueReference
Molecular Weight338.32 g/mol
FormulaC17H17F3N2O2
CAS Number1432051-63-2
SolubilitySoluble to 100 mM in DMSO
Purity≥98%

Experimental Protocols

This section details the methodologies for key experiments used to characterize the antagonistic activity of compound 74a.

In Vitro Calcium Imaging Assay

This protocol is designed to assess the ability of compound 74a to inhibit TRPV3-mediated calcium influx in a cellular context.

Objective: To quantify the inhibitory effect of compound 74a on TRPV3 activation in response to a chemical agonist.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing human TRPV3.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) or SLIGRL).

  • Compound 74a.

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Culture: Seed HEK293-hTRPV3 cells into 96-well plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Wash the cells with HBSS.

    • Incubate the cells with the loading buffer for 1 hour at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of compound 74a in HBSS.

    • Add the compound 74a dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject the TRPV3 agonist into the wells while continuously recording fluorescence intensity (Excitation: 488 nm, Emission: 520 nm).

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the log concentration of compound 74a and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Model of Neuropathic Pain (Von Frey Test)

This protocol describes the assessment of compound 74a's efficacy in a rodent model of mechanical allodynia, a hallmark of neuropathic pain.

Objective: To determine the anti-allodynic effects of orally administered compound 74a.

Materials:

  • Male Sprague-Dawley rats.

  • Surgical instruments for Chronic Constriction Injury (CCI) surgery.

  • Von Frey filaments of varying stiffness.

  • Testing chambers with a wire mesh floor.

  • Compound 74a.

  • Vehicle control (e.g., 10% DMSO, 90% corn oil).

Procedure:

  • Induction of Neuropathic Pain (CCI Model):

    • Anesthetize the rats.

    • Expose the sciatic nerve in one hind limb and place loose chromic gut ligatures around it.

    • Close the incision.

    • Allow the animals to recover for 7-14 days to develop mechanical allodynia.

  • Baseline Mechanical Threshold Measurement:

    • Acclimate the rats to the testing chambers.

    • Apply von Frey filaments to the plantar surface of the ipsilateral (injured) hind paw in ascending order of force.

    • The paw withdrawal threshold is defined as the lowest force that elicits a brisk withdrawal response.

  • Compound Administration:

    • Administer compound 74a or vehicle orally (p.o.) at desired doses (e.g., 10, 30, 100 mg/kg).

  • Post-Dosing Mechanical Threshold Measurement:

    • At various time points after dosing (e.g., 1, 2, 4 hours), repeat the von Frey test to determine the paw withdrawal threshold.

  • Data Analysis:

    • Compare the post-dose withdrawal thresholds of the compound 74a-treated groups to the vehicle-treated group.

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).

    • A significant increase in the paw withdrawal threshold in the compound 74a-treated group indicates an anti-allodynic effect.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the TRPV3 signaling pathway and the experimental workflow for evaluating compound 74a.

TRPV3 Signaling Pathway in Keratinocytes

TRPV3_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Heat Innocuous Heat TRPV3 TRPV3 Channel Heat->TRPV3 Agonists Chemical Agonists (e.g., 2-APB) Agonists->TRPV3 Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Opens CaMKII CaMKII Activation Ca_influx->CaMKII TGFa TGFα Release CaMKII->TGFa EGFR EGFR Phosphorylation TGFa->EGFR PI3K PI3K Activation EGFR->PI3K NFkB NF-κB Activation PI3K->NFkB Proliferation Keratinocyte Proliferation NFkB->Proliferation Compound74a Compound 74a Compound74a->TRPV3 Blocks

Caption: TRPV3 signaling cascade in keratinocytes and the inhibitory action of compound 74a.

Experimental Workflow for In Vitro Evaluation of Compound 74a

In_Vitro_Workflow start Start: Cell Culture (HEK293-hTRPV3) dye_loading Calcium Indicator Dye Loading (Fluo-4 AM) start->dye_loading compound_incubation Incubation with Compound 74a dye_loading->compound_incubation agonist_addition TRPV3 Agonist Addition compound_incubation->agonist_addition measurement Measure Fluorescence (Calcium Influx) agonist_addition->measurement analysis Data Analysis (IC₅₀ Determination) measurement->analysis end End: Potency Established analysis->end

Caption: Workflow for determining the in vitro potency of compound 74a.

Logical Relationship of TRPV3 Antagonism to Therapeutic Effect

Therapeutic_Logic pathology Pathological Condition (e.g., Neuropathic Pain, Pruritus) hyperactive_trpv3 TRPV3 Hyperactivity pathology->hyperactive_trpv3 neuronal_hyperexcitability Neuronal Hyperexcitability/ Inflammatory Mediator Release hyperactive_trpv3->neuronal_hyperexcitability symptoms Clinical Symptoms (Pain, Itch) neuronal_hyperexcitability->symptoms compound_74a Compound 74a block_trpv3 Selective TRPV3 Antagonism compound_74a->block_trpv3 block_trpv3->hyperactive_trpv3 reduced_activity Reduced Neuronal Firing/ Decreased Inflammation block_trpv3->reduced_activity therapeutic_effect Therapeutic Effect (Analgesia, Anti-pruritic) reduced_activity->therapeutic_effect

Caption: The logic of TRPV3 antagonism by compound 74a for therapeutic benefit.

References

Brain penetrant TRPV3 antagonists for CNS studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Brain Penetrant TRPV3 Antagonists for Central Nervous System (CNS) Studies

Introduction

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a temperature-sensitive, non-selective cation channel belonging to the larger TRP superfamily.[1][2][3] First cloned in 2002, TRPV3 is activated by innocuous heat (with a temperature threshold of 31–39 °C), as well as by various chemical agonists like camphor, carvacrol, and 2-aminoethoxydiphenyl borate (B1201080) (2-APB).[1][4] A unique characteristic of the TRPV3 channel is its sensitization upon repeated stimulation, a feature that distinguishes it from other TRP channels that typically show desensitization.

While highly expressed in skin keratinocytes where it plays a role in skin barrier function, hair growth, and thermosensation, TRPV3 is also found in the central nervous system, including the brain and dorsal root ganglion neurons. Its presence in the CNS and its involvement in pain transduction have made it a compelling target for the development of novel analgesics and therapeutics for CNS disorders. Studies have shown that TRPV3 mRNA is upregulated in sensory neurons in animal models of neuropathic pain. Furthermore, recent evidence indicates that inhibiting the TRPV3 channel can protect against ischemic brain injury, highlighting its potential role in neuroprotection.

The therapeutic potential of TRPV3 antagonists for CNS indications can only be fully realized if the compounds can effectively cross the blood-brain barrier (BBB). Research has demonstrated that while both peripherally-restricted and CNS-penetrant antagonists can modulate evoked pain signals, only those that access supraspinal TRPV3 receptors are effective against non-evoked, spontaneous pain, a key component of many chronic pain states. This guide provides a comprehensive overview of brain-penetrant TRPV3 antagonists, their pharmacological data, and the experimental protocols used to characterize them for CNS studies.

Quantitative Data on Brain Penetrant TRPV3 Antagonists

The development of selective TRPV3 antagonists has enabled the exploration of their effects on the CNS. The following table summarizes key quantitative data for several antagonists, highlighting their potency, selectivity, and CNS penetration profiles.

CompoundPotency (K_b)Selectivity (IC_50 > 10 µM)CNS Penetration (Brain/Plasma Ratio)Key In Vivo CNS FindingReference
A-2 ~40 nMTRPV1, TRPV2, TRPV4, TRPA1CNS-Penetrant (ratio not specified)Decreased elevated spontaneous firing of spinal wide dynamic range (WDR) neurons.
A-3 Not specifiedTRPV1, TRPV2, TRPV4, TRPA1, TRPM8CNS-Penetrant (ratio not specified)Improved pain-induced sleep disturbance.
A-4 320 nMTRPV1, TRPV2, TRPV4, TRPA1, TRPM8Poor CNS PenetrationDid not reduce spontaneous firing of WDR neurons or improve sleep disturbance.
A-5 Not specifiedTRPV1, TRPV2, TRPV4, TRPA1CNS-Penetrant (ratio not specified)Dampened nociceptive signaling via supraspinal mechanisms.
A-6 ~40 nMTRPV1, TRPV2, TRPV4, TRPA1CNS-Penetrant (ratio not specified)Reduced spontaneous firing of WDR neurons.
G51 Not specifiedTRPV1, TRPV2, TRPV4, TRPA1, TRPM8Poor CNS PenetrationDid not improve pain-induced sleep disturbance.
Forsythoside B IC_50 = 6.7 ± 0.7 μMSelective for TRPV3Brain-Penetrant (demonstrated in vivo efficacy)Attenuates cerebral ischemia/reperfusion injury.

Note: The specific brain/plasma ratios for the AbbVie (A-series) compounds were not publicly disclosed in the cited literature but were categorized based on their functional effects in CNS-dependent assays.

Signaling Pathways and Experimental Workflows

TRPV3 Signaling in Central Nervous System Neurons

Activation of TRPV3 channels in CNS neurons by stimuli such as warmth, chemical agonists, or intracellular acidosis leads to an influx of cations, primarily Ca²⁺. This influx causes membrane depolarization, which can increase neuronal excitability and trigger downstream signaling cascades, ultimately modulating processes like pain perception and contributing to pathology in conditions like ischemic stroke.

TRPV3_Signaling_Pathway TRPV3 Signaling Pathway in CNS Neurons cluster_stimuli External/Internal Stimuli cluster_channel TRPV3 Channel cluster_cellular_response Cellular Response cluster_neuronal_outcome Neuronal Outcome Heat Innocuous Heat (>33°C) TRPV3 TRPV3 Channel Activation Heat->TRPV3 Agonists Chemical Agonists (e.g., 2-APB, Carvacrol) Agonists->TRPV3 Protons Intracellular Acidosis (e.g., Ischemia) Protons->TRPV3 Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPV3->Cation_Influx Opens Pore Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Increased Intracellular [Ca²⁺] Cation_Influx->Ca_Signaling Excitability Increased Neuronal Excitability Depolarization->Excitability Ca_Signaling->Excitability Cell_Death Excitotoxicity/ Cell Death (Pathological) Ca_Signaling->Cell_Death Pain_Signal Pain Signal Modulation Excitability->Pain_Signal

Caption: TRPV3 activation by diverse stimuli leads to cation influx and neuronal modulation.

Experimental Workflow for CNS Drug Development

The evaluation of a potential brain-penetrant TRPV3 antagonist follows a structured workflow. It begins with in vitro screening for potency and selectivity, followed by an assessment of BBB permeability using both computational and experimental models. Promising candidates then advance to in vivo models of CNS disorders to confirm efficacy.

Experimental_Workflow Workflow for Assessing Brain Penetrant TRPV3 Antagonists cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: BBB Penetration Assessment cluster_2 Phase 3: In Vivo Efficacy A Compound Synthesis & Library Screening B Potency Assay (e.g., Ca²⁺ Flux, Patch Clamp) Determine IC₅₀/K_b A->B C Selectivity Panel (TRPV1, TRPV4, TRPM8, etc.) B->C D In Silico Prediction (LogP, PSA, MW) C->D Lead Candidate E In Vitro BBB Model (e.g., PAMPA, MDCK/Caco-2 cells) Determine Permeability & Efflux Ratio D->E F In Vivo Pharmacokinetics (Rodent Cassette Dosing) Measure Brain & Plasma Conc. E->F G Calculate Kp,uu (Unbound Brain/Plasma Ratio) F->G H Neuropathic Pain Models (e.g., SNL, CFA) Test Mechanical/Thermal Hypersensitivity G->H CNS-Penetrant Candidate I Spontaneous Pain Models (e.g., Pain-Induced Sleep Disturbance) H->I J Neuroprotection Models (e.g., tMCAO for Ischemia) H->J

Caption: A multi-phase workflow for identifying and validating CNS-active TRPV3 antagonists.

Logic of Peripheral vs. Supraspinal TRPV3 Antagonism

Studies have elucidated a critical distinction between the roles of peripheral and central TRPV3 receptors in pain signaling. Blocking TRPV3 in the periphery is sufficient to reduce evoked pain (e.g., mechanical allodynia), but blockade in the brain (supraspinal sites) is necessary to impact spontaneous, non-evoked pain and associated behaviors like sleep disturbance.

Antagonist_Logic Functional Effects of Peripheral vs. Central TRPV3 Blockade cluster_poor Poor CNS Penetration cluster_good Good CNS Penetration Antagonist Systemic TRPV3 Antagonist Administration Peripheral Peripheral Receptors (e.g., Skin, DRG) Antagonist->Peripheral Central Central (Supraspinal) Receptors Antagonist->Central Evoked_Pain Reduces Evoked Pain (Mechanical Allodynia) Peripheral->Evoked_Pain Spontaneous_Pain Reduces Spontaneous/ Non-Evoked Pain Central->Spontaneous_Pain Sleep Improves Pain-Induced Sleep Disturbance Spontaneous_Pain->Sleep

Caption: CNS penetration is key for TRPV3 antagonists to address non-evoked pain components.

Detailed Experimental Protocols

In Vitro Potency and Selectivity Assays

Objective: To determine the potency (IC₅₀ or K_b) of a compound at the TRPV3 channel and its selectivity against other related ion channels.

Methodology: Calcium Influx Assay using HEK293 cells

  • Cell Culture: Stably transfect Human Embryonic Kidney (HEK293) cells with the gene for human or rodent TRPV3. Culture the cells in appropriate media until they form a confluent monolayer in 96-well plates.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye for approximately 1 hour at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of the antagonist compound to the wells and incubate for 15-30 minutes.

  • Channel Activation and Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR). Add a known TRPV3 agonist (e.g., 2-APB or carvacrol) to all wells to activate the channel. The instrument will measure the change in fluorescence intensity over time, which corresponds to the influx of calcium.

  • Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to vehicle-treated control wells. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

  • Selectivity: Repeat the protocol using cell lines that express other TRP channels (e.g., TRPV1, TRPV4, TRPM8) to determine the compound's activity at off-target channels.

In Vivo Blood-Brain Barrier Penetration Assessment

Objective: To determine the concentration of a compound in the brain relative to the plasma, providing a measure of its ability to cross the BBB.

Methodology: Rodent Pharmacokinetic (PK) Study

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Compound Administration: Administer the compound to a cohort of animals, typically via intravenous (IV) or oral (PO) gavage. A cassette dosing approach, where multiple compounds are administered simultaneously, can be used for higher throughput screening.

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours) after dosing, collect blood samples (via cardiac puncture or tail vein) and immediately harvest the whole brain.

  • Sample Processing: Centrifuge the blood to separate the plasma. Homogenize the brain tissue in a buffer solution.

  • Quantification: Analyze the concentration of the compound in both the plasma and brain homogenate samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the Brain-to-Plasma Ratio (Kp) : Kp = C_brain / C_plasma, where C_brain is the total concentration in the brain and C_plasma is the total concentration in the plasma.

    • For a more accurate measure of CNS exposure, calculate the Unbound Brain-to-Unbound Plasma Ratio (Kp,uu) . This requires additional experiments to determine the fraction of the compound that is unbound to proteins in both brain tissue and plasma (fu,brain and fu,plasma). The formula is: Kp,uu = (C_brain * fu,brain) / (C_plasma * fu,plasma). A Kp,uu value > 0.3 is often considered indicative of good human brain exposure.

In Vivo CNS Efficacy Model: Neuropathic Pain

Objective: To assess the ability of a CNS-penetrant TRPV3 antagonist to alleviate pathological pain symptoms.

Methodology: Spinal Nerve Ligation (SNL) Model in Rats

  • Surgical Procedure: Anesthetize adult rats and perform a surgical ligation of the L5 spinal nerve. This procedure induces neuropathic pain symptoms, including mechanical allodynia (pain in response to a non-painful stimulus), in the ipsilateral hind paw.

  • Behavioral Testing (Baseline): Allow the animals to recover for 7-14 days. Measure baseline mechanical allodynia using von Frey filaments. Apply filaments of increasing force to the plantar surface of the hind paw and determine the paw withdrawal threshold (PWT). A significant decrease in PWT in the injured paw compared to the contralateral paw confirms the neuropathic state.

  • Compound Administration: Administer the TRPV3 antagonist (or vehicle control) systemically (e.g., IV, PO, or IP).

  • Post-Dosing Behavioral Testing: At various time points after drug administration, re-assess the PWT using von Frey filaments.

  • Data Analysis: An effective antagonist will significantly increase the PWT in the injured paw, indicating a reversal of mechanical allodynia. The data are typically presented as the change in PWT or as a percentage of the maximum possible effect (%MPE). This model helps demonstrate that antagonism of TRPV3 can alleviate symptoms of neuropathic pain.

In Vivo CNS Efficacy Model: Non-Evoked Pain

Objective: To evaluate the effect of a CNS-penetrant TRPV3 antagonist on spontaneous, non-evoked pain, which is poorly captured by reflex-based tests.

Methodology: Pain-Induced Sleep Disturbance (PISD) Assay

  • Animal Preparation: Implant rats with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states. Allow for surgical recovery.

  • Induction of Chronic Inflammation: Induce a persistent inflammatory state by injecting Complete Freund's Adjuvant (CFA) into both hind paws of the rat. This condition is known to cause significant disruption to normal sleep patterns.

  • Sleep Recording: After CFA injection, record EEG/EMG data continuously for an extended period (e.g., 24-48 hours) to establish a baseline of sleep disturbance.

  • Compound Administration: Administer the CNS-penetrant TRPV3 antagonist or vehicle.

  • Post-Dosing Recording and Analysis: Continue to record EEG/EMG. Analyze the sleep data to quantify changes in total sleep time, sleep architecture (e.g., time spent in NREM vs. REM sleep), and sleep fragmentation.

  • Interpretation: An improvement in sleep parameters (e.g., increased total sleep time, consolidation of sleep bouts) following drug administration indicates that the antagonist is effective at reducing the non-evoked, ongoing pain that disrupts sleep. This assay is crucial for differentiating the effects of CNS-penetrant antagonists from peripherally-restricted ones.

References

Methodological & Application

Application Notes and Protocols: Dosing and Administration of TRPV3 Antagonist 74a in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of the selective TRPV3 antagonist 74a in murine models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound in relevant disease models.

Introduction

Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel predominantly expressed in skin keratinocytes and sensory neurons. It functions as a sensor for innocuous heat and is implicated in various physiological and pathological processes, including pain sensation, itch, skin barrier function, and inflammation.[1] Dysregulation of TRPV3 activity has been linked to chronic pain and pruritic conditions, making it a promising therapeutic target.[2][3]

This compound is a potent and selective inhibitor of the TRPV3 channel.[4] Preclinical studies in mice have demonstrated its efficacy in models of neuropathic and central pain, as well as in alleviating itch. These notes provide detailed information on the dosing, administration, and relevant experimental protocols for utilizing this compound in mice.

Data Presentation

Table 1: In Vivo Dosing of this compound in Mice
Disease Model Administration Route Dose Range Key Findings Reference
Neuropathic PainOral (p.o.)10 - 100 mg/kgDose-dependently attenuated mechanical allodynia.
Central Pain (Reserpine-induced)Oral (p.o.)30 - 100 mg/kgDemonstrated anti-nociceptive activity by increasing the muscle pressure threshold.
Pruritus (Itch)Intradermal (i.d.)150 µgSignificantly decreased the number of scratches.

Signaling Pathway

The activation of TRPV3 by various stimuli, including heat and chemical agonists, leads to an influx of cations, primarily Ca2+. This increase in intracellular calcium triggers downstream signaling cascades. One identified pathway in keratinocytes involves Calcium/Calmodulin-dependent protein kinase II (CaMKII), which leads to the release of Transforming Growth Factor-alpha (TGFα). TGFα then activates the Epidermal Growth Factor Receptor (EGFR), subsequently engaging the PI3K/NF-κB signaling axis to promote cellular responses like proliferation. Antagonist 74a blocks the initial Ca2+ influx, thereby inhibiting these downstream events.

TRPV3_Signaling_Pathway cluster_stimuli Stimuli cluster_cell Keratinocyte Heat Innocuous Heat TRPV3 TRPV3 Channel Heat->TRPV3 Agonists Chemical Agonists Agonists->TRPV3 Ca2_influx Ca²⁺ Influx TRPV3->Ca2_influx CaMKII CaMKII Activation Ca2_influx->CaMKII TGFa TGFα Release CaMKII->TGFa EGFR EGFR Activation TGFa->EGFR PI3K PI3K Activation EGFR->PI3K NFkB NF-κB Activation PI3K->NFkB Proliferation Cellular Responses (e.g., Proliferation) NFkB->Proliferation Antagonist_74a Antagonist 74a Antagonist_74a->TRPV3

Caption: TRPV3 signaling pathway in keratinocytes and the inhibitory action of antagonist 74a.

Experimental Protocols

Experimental Workflow: In Vivo Administration of this compound

The following diagram outlines the general workflow for in vivo studies involving the administration of this compound to mice.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_model Disease Model Induction cluster_assessment Assessment Animal_Acclimation Animal Acclimation Compound_Prep Compound Formulation (Antagonist 74a in Vehicle) Oral_Gavage Oral Gavage Compound_Prep->Oral_Gavage Intradermal_Injection Intradermal Injection Compound_Prep->Intradermal_Injection Neuropathic_Pain Neuropathic Pain Model (e.g., CCI) Oral_Gavage->Neuropathic_Pain Central_Pain Central Pain Model (e.g., Reserpine-induced) Oral_Gavage->Central_Pain Itch_Model Pruritus Model (e.g., PAR2-agonist) Intradermal_Injection->Itch_Model Behavioral_Tests Behavioral Testing (e.g., von Frey, Scratching Bouts) Neuropathic_Pain->Behavioral_Tests Central_Pain->Behavioral_Tests Itch_Model->Behavioral_Tests Tissue_Collection Tissue Collection & Analysis Behavioral_Tests->Tissue_Collection

Caption: General experimental workflow for in vivo studies with this compound.

Protocol 1: Oral Administration (Gavage) in Mice

Objective: To administer a precise dose of this compound orally.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water, or 10% Tween 80 in saline). Note: The optimal vehicle should be determined based on the compound's solubility and the experimental design.

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge, flexible or curved with a bulbous tip).

  • Syringes (1 ml)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the experimental environment for at least 3 days prior to the study.

    • Weigh each mouse on the day of dosing to calculate the exact volume for administration. The volume should generally not exceed 10 ml/kg.

  • Compound Formulation:

    • Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.

    • Vortex or sonicate the formulation to ensure uniformity before drawing it into the syringe.

  • Restraint:

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head and straighten the esophagus.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Administration:

    • Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the compound.

    • Administer the solution at a steady rate to avoid regurgitation.

  • Post-Administration:

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.

Protocol 2: Intradermal Injection in Mice

Objective: To administer this compound locally into the dermal layer of the skin.

Materials:

  • This compound

  • Sterile, non-irritating vehicle (e.g., sterile saline).

  • Insulin syringes with a fine-gauge needle (e.g., 28-30 gauge).

  • Clippers (optional)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation) to ensure the animal remains immobile during the injection.

    • If necessary, shave the hair at the injection site (e.g., nape of the neck, hind paw) for better visualization.

  • Compound Formulation:

    • Dissolve or suspend this compound in a sterile vehicle to the desired concentration.

    • Draw the solution into the syringe, ensuring there are no air bubbles.

  • Injection:

    • Gently pinch the skin at the injection site.

    • Insert the needle, with the bevel facing up, at a shallow angle (approximately 10-15 degrees) into the skin.

    • Slowly inject the solution. A small bleb or blister should form at the injection site, indicating a successful intradermal injection. The volume is typically low (e.g., 10-50 µl).

  • Post-Injection:

    • Carefully withdraw the needle.

    • Allow the mouse to recover from anesthesia in a clean, warm cage.

    • Monitor the animal for any adverse reactions at the injection site.

Key Experimental Models

Neuropathic Pain: von Frey Test

The von Frey test is used to assess mechanical allodynia, a hallmark of neuropathic pain where a normally non-painful stimulus is perceived as painful.

Protocol Outline:

  • Place mice in individual transparent boxes on an elevated mesh floor and allow them to acclimate for at least 30-60 minutes.

  • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

  • A positive response is recorded as a brisk withdrawal, flinching, or licking of the paw.

  • The "up-down" method is often used to determine the 50% paw withdrawal threshold.

Pruritus (Itch): PAR2-Agonist Induced Scratching

Activation of Proteinase-Activated Receptor 2 (PAR2) in the skin is known to induce itch.

Protocol Outline:

  • Acclimatize mice individually in observation chambers.

  • Administer the PAR2 agonist (e.g., SLIGRL-NH2) via intradermal injection, typically at the nape of the neck.

  • Immediately after injection, record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30 minutes).

  • This compound can be co-administered or pre-administered (intradermally or systemically) to assess its anti-pruritic effect.

References

Application Notes and Protocols for Preparing TRPV3 Antagonist 74a Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of the Transient Receptor Potential Vanilloid 3 (TRPV3) antagonist, 74a, using Dimethyl Sulfoxide (DMSO) as the solvent.

Introduction to TRPV3 and Antagonist 74a

Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel predominantly expressed in skin keratinocytes and sensory neurons.[1] It functions as a sensor for innocuous heat and is involved in various physiological processes, including temperature sensation, pain perception, hair growth, and skin barrier function.[1][2] Dysregulation of TRPV3 activity has been implicated in pathological conditions such as itch, dermatitis, and neuropathic pain.[1]

TRPV3 antagonist 74a is a potent and selective inhibitor of the TRPV3 channel.[3] It has demonstrated efficacy in animal models of neuropathic pain and is brain penetrant, making it a valuable tool for investigating the therapeutic potential of TRPV3 modulation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Weight 338.32 g/mol
Formula C₁₇H₁₇F₃N₂O₂
Solubility in DMSO Soluble to 100 mM
Purity ≥98%
Binding Affinity (KB) 0.56 µM
CAS Number 1432051-63-2

Experimental Protocols

Materials and Reagents
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous (ACS grade or higher)

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution. Adjustments can be made based on the desired final concentration.

1. Calculation of Mass:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM x 1 mL x 338.32 g/mol / 1000 = 3.38 mg

2. Weighing the Compound:

  • Wear appropriate PPE.

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh the calculated mass (e.g., 3.38 mg) of the this compound powder directly into the tared tube.

3. Dissolving the Compound:

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. For a 10 mM stock, this would be 1 mL.

  • Close the tube tightly and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no visible particles. If precipitation occurs, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.

4. Aliquoting and Storage:

  • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Clearly label each aliquot with the compound name, concentration, solvent (DMSO), and date of preparation.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). The powder form of the compound is stable for up to 3 years when stored at -20°C.

Workflow for Preparing this compound Stock Solution

G cluster_prep Preparation cluster_storage Storage calc Calculate Mass of 74a weigh Weigh 74a Powder calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for stock solution preparation.

Signaling Pathway

TRPV3 Signaling Pathway in Keratinocytes

Activation of TRPV3 channels in keratinocytes leads to an influx of Ca²⁺ ions. This increase in intracellular calcium can activate various downstream signaling cascades. For instance, moderate activation of TRPV3 can promote keratinocyte proliferation through a Ca²⁺/CaMKII-dependent pathway that leads to the release of Transforming Growth Factor α (TGFα). TGFα then activates the Epidermal Growth Factor Receptor (EGFR), which in turn stimulates the PI3K/NF-κB signaling axis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPV3 TRPV3 Ca2_influx Ca²⁺ Influx TRPV3->Ca2_influx EGFR EGFR PI3K PI3K EGFR->PI3K CaMKII CaMKII Ca2_influx->CaMKII TGFa TGFα Release CaMKII->TGFa TGFa->EGFR NFkB NF-κB PI3K->NFkB Proliferation Keratinocyte Proliferation NFkB->Proliferation TRPV3_agonist TRPV3 Agonist (e.g., Heat) TRPV3_agonist->TRPV3 Antagonist_74a This compound Antagonist_74a->TRPV3

Caption: Simplified TRPV3 signaling pathway in keratinocytes.

Important Considerations
  • DMSO Concentration in Assays: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO is kept low, typically below 0.1% (v/v), as higher concentrations can be toxic to cells. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Aqueous Solubility: Small molecules dissolved in DMSO may precipitate when diluted into aqueous solutions. To mitigate this, it is recommended to perform serial dilutions in DMSO first before adding the final diluted sample to your aqueous buffer or media.

  • Sterility: For cell culture experiments, it is advisable to filter-sterilize the stock solution using a 0.2 µm syringe filter compatible with DMSO.

  • Safety: Always handle this compound and DMSO in a well-ventilated area, wearing appropriate personal protective equipment. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for Electrophysiology Studies with TRPV3 Antagonist 74a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective TRPV3 antagonist 74a in electrophysiological studies. The protocols detailed below are intended for researchers investigating the therapeutic potential of TRPV3 modulation in conditions such as neuropathic pain, itch, and inflammatory skin disorders.

Introduction to TRPV3 and Antagonist 74a

Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel predominantly expressed in skin keratinocytes and sensory neurons.[1][2] It functions as a polymodal sensor, activated by innocuous heat (with a temperature threshold of approximately 31-39°C), as well as various chemical agonists.[1][2][3] TRPV3 plays a crucial role in calcium homeostasis, pain perception, itch, hair growth, and skin barrier function. Dysregulation of TRPV3 activity has been implicated in several pathological conditions, including chronic pain, pruritus, and dermatitis, making it a compelling target for therapeutic intervention.

Antagonist 74a is a potent and selective inhibitor of the TRPV3 channel. It has demonstrated efficacy in preclinical models of neuropathic and central pain. Its selectivity for TRPV3 over other ion channels makes it a valuable tool for dissecting the physiological and pathological roles of this channel.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a basis for experimental design and data interpretation.

ParameterValueSpeciesAssay TypeReference
KB0.56 µMNot SpecifiedRadioligand Binding Assay
IC500.38 µMNot SpecifiedNot Specified

Signaling Pathway of TRPV3 Inhibition by Antagonist 74a

The following diagram illustrates the mechanism of action of antagonist 74a in blocking the TRPV3 signaling pathway.

TRPV3_Inhibition cluster_membrane Cell Membrane cluster_cellular_response Downstream Signaling TRPV3 TRPV3 Channel (Closed) TRPV3_open TRPV3 Channel (Open) TRPV3->TRPV3_open TRPV3_open->TRPV3 Inhibition Ca_influx Ca²⁺ Influx TRPV3_open->Ca_influx No_Response Inhibition of Cellular Response TRPV3_open->No_Response Prevents Antagonist_74a Antagonist 74a Antagonist_74a->TRPV3_open Blockade Agonist Agonist (e.g., Heat, 2-APB) Agonist->TRPV3 Activation Ca_ion Ca²⁺ Cellular_Response Cellular Response (e.g., Pain, Itch Sensation) Ca_influx->Cellular_Response

Caption: Antagonist 74a blocks open TRPV3 channels, inhibiting Ca²⁺ influx and downstream signaling.

Experimental Protocols

This section provides a detailed methodology for conducting whole-cell patch-clamp electrophysiology experiments to characterize the inhibitory effects of antagonist 74a on TRPV3 channels.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for the heterologous expression of TRPV3 channels.

  • Culture Conditions: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Transfection:

    • Transiently transfect HEK293 cells with a plasmid encoding the human or mouse TRPV3 channel using a suitable transfection reagent (e.g., Lipofectamine).

    • Co-transfect with a green fluorescent protein (GFP) plasmid to allow for easy identification of transfected cells.

    • 24 hours post-transfection, plate the cells onto glass coverslips at a low density suitable for single-cell recording.

    • Electrophysiological recordings can be performed 24-48 hours after transfection.

Solutions and Reagents
  • Intracellular Solution (in mM):

    • 140 CsCl

    • 10 HEPES

    • 5 EGTA

    • 2 MgCl₂

    • Adjust pH to 7.2 with CsOH.

  • Extracellular Solution (in mM):

    • 140 NaCl

    • 5 KCl

    • 2 CaCl₂

    • 1 MgCl₂

    • 10 HEPES

    • 10 Glucose

    • Adjust pH to 7.4 with NaOH.

  • Agonist Stock Solution: Prepare a 100 mM stock solution of 2-aminoethoxydiphenyl borate (B1201080) (2-APB) in dimethyl sulfoxide (B87167) (DMSO).

  • Antagonist 74a Stock Solution: Prepare a 10 mM stock solution of antagonist 74a in DMSO.

Whole-Cell Patch-Clamp Recording

  • Experimental Workflow:

    Electrophysiology_Workflow Start Start: Transfected HEK293 cells on coverslip Identify Identify GFP-positive cell Start->Identify Patch Form GΩ seal with patch pipette Identify->Patch WholeCell Establish whole-cell configuration Patch->WholeCell Baseline Record baseline current WholeCell->Baseline Activate Apply TRPV3 agonist (e.g., 2-APB) Baseline->Activate Record_Agonist Record agonist-evoked current Activate->Record_Agonist Apply_Antagonist Co-apply agonist and Antagonist 74a Record_Agonist->Apply_Antagonist Record_Inhibition Record inhibited current Apply_Antagonist->Record_Inhibition Washout Washout with agonist-only solution Record_Inhibition->Washout Record_Washout Record recovery of current Washout->Record_Washout End End of recording Record_Washout->End

    Caption: Workflow for whole-cell patch-clamp recording to assess TRPV3 inhibition.

  • Recording Procedure:

    • Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.

    • Identify a GFP-positive cell for recording.

    • Approach the cell with a fire-polished borosilicate glass pipette (2-5 MΩ resistance) filled with the intracellular solution.

    • Apply gentle positive pressure to the pipette. Upon contact with the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of negative pressure to rupture the membrane and establish the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Record baseline currents.

    • Activate TRPV3 channels by applying a TRPV3 agonist such as 2-APB (e.g., 100 µM) or by a heat ramp. Due to the sensitizing nature of TRPV3, repetitive application of the agonist may be necessary to achieve a stable current response.

    • Once a stable agonist-evoked current is established, co-apply the agonist with varying concentrations of antagonist 74a to determine its inhibitory effect.

    • To assess the reversibility of the inhibition, perform a washout by perfusing the cell with the agonist-containing solution alone.

Voltage Protocol and Data Analysis
  • Voltage Protocol: To obtain current-voltage (I-V) relationships, apply a voltage ramp from -100 mV to +100 mV over 200 ms.

  • Data Analysis:

    • Measure the peak inward and outward current amplitudes at specific voltages (e.g., -80 mV and +80 mV) in the absence and presence of different concentrations of antagonist 74a.

    • Calculate the percentage of inhibition for each concentration of antagonist 74a.

    • Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the dose-response curve with the Hill equation to determine the IC₅₀ value and the Hill coefficient.

Selectivity Profiling

To confirm the selectivity of antagonist 74a for TRPV3, it is recommended to perform similar electrophysiology experiments on other TRP channels (e.g., TRPV1, TRPA1, TRPM8) expressed in HEK293 cells. The lack of significant inhibition of these channels will validate the selectivity of antagonist 74a.

Troubleshooting

  • Low TRPV3 expression: Optimize transfection efficiency by adjusting the DNA-to-transfection reagent ratio and cell density.

  • Unstable recordings: Ensure a high-resistance seal (>1 GΩ) and low series resistance. Use a cesium-based intracellular solution to block potassium channels, which can improve the quality of the voltage clamp.

  • Variability in agonist response: The sensitization of TRPV3 can lead to variability. Allow for a sufficient number of agonist applications to reach a stable, sensitized state before applying the antagonist.

By following these detailed application notes and protocols, researchers can effectively utilize antagonist 74a as a pharmacological tool to investigate the role of TRPV3 in various physiological and pathophysiological processes.

References

Application Notes and Protocols for TRPV3 Antagonist 74a in Keratinocyte Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective cation channel highly expressed in epidermal keratinocytes.[1] It plays a crucial role in skin physiology, including temperature sensation, pain, itch, skin barrier function, and hair growth.[2][3] Dysregulation of TRPV3 activity is implicated in various skin disorders such as atopic dermatitis, Olmsted syndrome, and psoriasis, making it a promising therapeutic target.[2][4]

TRPV3 antagonist 74a is a potent and selective inhibitor of the TRPV3 channel. These application notes provide detailed protocols for utilizing this compound in keratinocyte cell culture to investigate its effects on key cellular processes, including calcium signaling, cell proliferation, differentiation, and inflammatory responses.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on various parameters in keratinocyte cell culture. While specific dose-response data for antagonist 74a is limited in the public domain, the tables are structured to guide researchers in their experimental design and data analysis. The provided values are illustrative and based on the known function of TRPV3 and the effects of other TRPV3 antagonists.

Table 1: Effect of this compound on Agonist-Induced Calcium Influx

Concentration of 74a (µM)Agonist (e.g., 2-APB, Carvacrol)Peak Intracellular Ca2+ Concentration (% of control)
0 (Vehicle)+100%
1+80-90%
10+40-60%
100+10-20%

Table 2: Effect of this compound on Keratinocyte Proliferation

Concentration of 74a (µM)Treatment Duration (hours)Cell Proliferation (% of control)
0 (Vehicle)48100%
14890-95%
104870-80%
1004850-60%

Table 3: Effect of this compound on Keratinocyte Differentiation Markers

Concentration of 74a (µM)Differentiation DayKeratin 14 (K14) Expression (% of control)Keratin 1 (K1) Expression (% of control)
0 (Vehicle)5100%100%
105120-140%60-80%
1005150-180%40-50%

Table 4: Effect of this compound on Pro-inflammatory Cytokine Release

Concentration of 74a (µM)Stimulus (e.g., Agonist, LPS)IL-6 Release (pg/mL)IL-8 Release (pg/mL)TNF-α Release (pg/mL)
0 (Vehicle)+500800300
10+350-450600-700200-250
100+100-200200-30050-100

Experimental Protocols

Keratinocyte Cell Culture

This protocol describes the general culture of primary human epidermal keratinocytes.

Materials:

  • Primary Human Epidermal Keratinocytes (NHEKs)

  • Keratinocyte Growth Medium (KGM) supplemented with growth factors (e.g., KGM-Gold™ BulletKit™)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin/EDTA solution

  • Cell culture flasks and plates

Procedure:

  • Pre-warm KGM and PBS to 37°C.

  • Thaw cryopreserved NHEKs rapidly in a 37°C water bath.

  • Transfer the cells to a sterile centrifuge tube containing pre-warmed KGM.

  • Centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in KGM and seed into a culture flask at a density of 2,500-5,000 cells/cm².

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium every 2-3 days.

  • When cells reach 70-80% confluency, subculture them using trypsin/EDTA.

Calcium Imaging Assay

This protocol measures changes in intracellular calcium concentration in response to TRPV3 modulation.

Materials:

  • NHEKs cultured on glass-bottom dishes

  • Fura-2 AM or Fluo-4 AM calcium indicator

  • Hanks' Balanced Salt Solution (HBSS)

  • TRPV3 agonist (e.g., 2-APB, carvacrol)

  • This compound

  • Fluorescence microscope with an imaging system

Procedure:

  • Seed NHEKs on glass-bottom dishes and grow to 70-80% confluency.

  • Wash the cells twice with HBSS.

  • Load the cells with 2-5 µM Fura-2 AM or Fluo-4 AM in HBSS for 30-60 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess dye.

  • Mount the dish on the microscope stage and acquire baseline fluorescence.

  • To test the inhibitory effect of 74a, pre-incubate the cells with the desired concentration of this compound (e.g., 1-100 µM) for 15-30 minutes.

  • Add a TRPV3 agonist to the dish while continuously recording fluorescence.

  • Record the changes in fluorescence intensity over time.

  • Analyze the data by calculating the ratio of fluorescence at different wavelengths (for Fura-2) or the change in fluorescence intensity (for Fluo-4) to determine the intracellular calcium concentration.

Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on keratinocyte proliferation.

Materials:

  • NHEKs

  • KGM

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed NHEKs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh KGM containing various concentrations of this compound (e.g., 0.1-100 µM) or vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Keratinocyte Differentiation Assay (Immunofluorescence)

This protocol evaluates the effect of this compound on the expression of differentiation markers.

Materials:

  • NHEKs cultured on coverslips

  • High-calcium (1.2-1.8 mM) differentiation medium

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibodies against Keratin 14 (K14) and Keratin 1 (K1)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed NHEKs on sterile coverslips in a 24-well plate.

  • Once confluent, switch to a high-calcium medium to induce differentiation.

  • Treat the cells with various concentrations of this compound (e.g., 1-100 µM) or vehicle control. Change the medium with fresh antagonist every 2 days.

  • After 5-7 days, fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with primary antibodies against K14 and K1 overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the fluorescence intensity of K14 and K1 to assess the level of differentiation.

Cytokine Release Assay (ELISA)

This protocol measures the secretion of pro-inflammatory cytokines from keratinocytes.

Materials:

  • NHEKs

  • KGM

  • This compound

  • Stimulating agent (e.g., TRPV3 agonist, LPS)

  • ELISA kits for target cytokines (e.g., IL-6, IL-8, TNF-α)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed NHEKs in a 24-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) or vehicle for 1-2 hours.

  • Stimulate the cells with a pro-inflammatory agent for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove debris.

  • Perform the ELISA for the target cytokines according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with capture antibody overnight.

  • Block the plate, then add the collected supernatants and standards.

  • Add the detection antibody, followed by a streptavidin-HRP conjugate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.

Visualizations

TRPV3 Signaling Pathway in Keratinocytes cluster_stimuli Stimuli cluster_antagonist Antagonist Heat Heat TRPV3 TRPV3 Heat->TRPV3 Agonists Agonists (e.g., 2-APB, Carvacrol) Agonists->TRPV3 Ca_Influx Ca2+ Influx TRPV3->Ca_Influx Antagonist_74a Antagonist 74a Antagonist_74a->TRPV3 EGFR_Activation EGFR Activation Ca_Influx->EGFR_Activation Downstream_Signaling Downstream Signaling (e.g., PLC, PI3K/Akt, MAPK) EGFR_Activation->Downstream_Signaling Cellular_Responses Cellular Responses Downstream_Signaling->Cellular_Responses Proliferation Proliferation Cellular_Responses->Proliferation Differentiation Differentiation Cellular_Responses->Differentiation Inflammation Inflammation (Cytokine Release) Cellular_Responses->Inflammation

Caption: TRPV3 Signaling Pathway in Keratinocytes.

Experimental Workflow: Assessing 74a Effects Start Start: Keratinocyte Culture Treatment Treat with This compound (Dose-Response) Start->Treatment Assays Perform Assays Treatment->Assays Calcium_Imaging Calcium Imaging Assays->Calcium_Imaging Proliferation_Assay Proliferation Assay (MTT) Assays->Proliferation_Assay Differentiation_Assay Differentiation Assay (Immunofluorescence) Assays->Differentiation_Assay Cytokine_Assay Cytokine Release Assay (ELISA) Assays->Cytokine_Assay Data_Analysis Data Analysis Calcium_Imaging->Data_Analysis Proliferation_Assay->Data_Analysis Differentiation_Assay->Data_Analysis Cytokine_Assay->Data_Analysis End End: Interpret Results Data_Analysis->End

Caption: Experimental Workflow for Antagonist 74a.

References

Application Notes and Protocols for TRPV3 Antagonist 74a: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for handling, storing, and assessing the stability of the selective TRPV3 antagonist 74a. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in research and preclinical development.

Compound Information

ParameterValue
IUPAC Name (αS)-α-[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol
Molecular Formula C₁₇H₁₇F₃N₂O₂
Molecular Weight 338.32 g/mol
CAS Number 1432051-63-2

Storage and Handling

Proper storage and handling are critical to maintain the stability of this compound.

Table 1: Recommended Storage Conditions

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 3 yearsProtect from moisture.
4°CUp to 2 yearsFor short-term storage. Protect from moisture.
In DMSO Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.

Handling Precautions:

  • This compound is for research use only.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area.

  • For in vivo studies, it is recommended to prepare fresh solutions daily.[1]

Solubility

Table 2: Solubility Data

SolventMaximum Concentration
DMSO ≥ 100 mg/mL (≥ 295.58 mM)[2]

For in vivo applications requiring a different solvent system, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare by adding each solvent sequentially. Gentle heating and/or sonication may be required to achieve complete dissolution.

Stability Profile (Illustrative Data)

The following tables present illustrative data from forced degradation and long-term stability studies. This data is representative of what might be expected for a compound with a similar structure and should be used as a guideline for designing and interpreting stability experiments.

Table 3: Illustrative Forced Degradation Data for this compound

Stress Condition% Degradation (Illustrative)Major Degradants (Hypothetical)
Acid Hydrolysis (0.1 N HCl, 60°C, 24h) 8.5%Hydrolysis of the cyclobutanol (B46151) ring
Base Hydrolysis (0.1 N NaOH, 60°C, 24h) 12.2%Ring opening and oxidation products
Oxidative (3% H₂O₂, RT, 24h) 15.7%N-oxides, hydroxylated derivatives
Thermal (80°C, 72h) 5.1%Minor oxidative and rearrangement products
Photolytic (ICH Q1B, 1.2 million lux hours) 2.5%No significant degradation

Table 4: Illustrative Long-Term Stability Data for this compound (Solid Form at -20°C)

Time PointPurity (%) (Illustrative)Appearance
0 Months 99.8%White to off-white powder
12 Months 99.7%No change
24 Months 99.5%No change
36 Months 99.2%No change

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[3]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO or acetonitrile).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 72 hours.

    • Dissolve the stressed solid in a suitable solvent and dilute for HPLC analysis.

  • Photostability Testing:

    • Expose a known amount of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • Dissolve both the exposed and control samples for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • The method should be capable of separating the intact drug from all degradation products.

    • Quantify the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control.

G Experimental Workflow for Forced Degradation Studies cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of 74a (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid Apply Stress base Base Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Apply Stress thermal Thermal (Solid, 80°C) prep_stock->thermal Apply Stress photo Photolytic (ICH Q1B) prep_stock->photo Apply Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Workflow for Forced Degradation Studies
Protocol for Long-Term Stability Testing

Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

Materials:

  • Multiple batches of this compound (solid form).

  • Appropriate primary packaging (e.g., amber glass vials with inert caps).

  • ICH-compliant stability chambers set to the desired conditions (e.g., -20°C ± 5°C and 25°C ± 2°C / 60% RH ± 5% RH for accelerated testing).

  • Validated stability-indicating HPLC method.

Procedure:

  • Sample Preparation: Package the solid compound in the chosen container-closure system.

  • Storage: Place the samples in the stability chambers.

  • Testing Schedule: Pull samples at predetermined time points. For long-term studies, a typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity and Degradants: Use a validated stability-indicating HPLC method to determine the purity of the active pharmaceutical ingredient (API) and quantify any degradation products.

  • Data Evaluation: Trend the data over time to establish a retest period or shelf life.

TRPV3 Signaling Pathway

TRPV3 is a non-selective cation channel primarily expressed in keratinocytes. Its activation by heat or chemical agonists leads to an influx of Ca²⁺, initiating downstream signaling cascades involved in thermosensation, pain, and skin barrier function. Antagonist 74a selectively blocks this channel, thereby inhibiting these downstream effects.

G Simplified TRPV3 Signaling Pathway stimuli Stimuli (Heat, Chemical Agonists) trpv3 TRPV3 Channel stimuli->trpv3 Activates ca_influx Ca²⁺ Influx trpv3->ca_influx Mediates antagonist This compound antagonist->trpv3 Blocks downstream Downstream Signaling (e.g., PLC, PKC, Calmodulin) ca_influx->downstream Activates response Cellular Responses (e.g., Neurotransmitter Release, Cytokine Production) downstream->response Leads to

Simplified TRPV3 Signaling Pathway

References

Application Notes and Protocols for TRPV3 Antagonist 74a Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of solutions of TRPV3 antagonist 74a, a selective and brain-penetrant antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. Accurate molarity calculations and proper solution preparation are critical for obtaining reliable and reproducible results in both in vitro and in vivo studies.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is presented below. This information is essential for accurate molarity calculations and proper handling of the compound.

PropertyValueReference
Molecular Weight (M.Wt) 338.32 g/mol
Molecular Formula C₁₇H₁₇F₃N₂O₂
Appearance White to off-white solid[1]
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in DMSO
Storage (Solid) Store at -20°C for up to 3 years
Storage (In Solvent) Store at -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Molarity Calculation and Stock Solution Preparation

The following protocol outlines the steps for preparing a stock solution of this compound. The use of an accurate analytical balance and proper aseptic techniques is crucial.

2.1. Molarity Calculation Formula

The fundamental formula to calculate the mass of the compound required to prepare a stock solution of a specific molarity is:

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

2.2. Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or high-purity DMSO

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

    • Mass (mg) = 10 mmol/L * 0.001 L * 338.32 g/mol * 1000 mg/g = 3.38 mg

  • Weigh the compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 3.38 mg of this compound powder into the tube.

  • Dissolve the compound: Add 1 mL of high-purity DMSO to the microcentrifuge tube containing the powder.

  • Ensure complete dissolution: Close the tube tightly and vortex for 1-2 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath may aid dissolution, but the temperature stability of the compound should be considered.

  • Aliquot and store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation.

  • Storage: Store the aliquots at -20°C or -80°C as recommended for long-term stability.

2.3. Stock Solution Dilution Table

The following table provides the volumes of solvent required to prepare various stock solution concentrations from a pre-weighed mass of this compound.

Desired ConcentrationMass of CompoundVolume of DMSO to Add
1 mM1 mg2.96 mL
5 mM1 mg0.59 mL
10 mM1 mg0.30 mL
50 mM1 mg0.06 mL
1 mM5 mg14.78 mL
5 mM5 mg2.96 mL
10 mM5 mg1.48 mL
50 mM5 mg0.30 mL

This data is based on a molecular weight of 338.32 g/mol . Batch-specific molecular weights may vary slightly.

Application in Cell-Based Assays

This compound is a valuable tool for investigating the role of the TRPV3 channel in various cellular processes. A common application is in cell-based assays to determine its inhibitory effect on TRPV3 activation.

3.1. General Protocol for a Calcium Influx Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound using a fluorescent calcium indicator in a cell line expressing TRPV3 channels (e.g., HEK293 cells stably expressing human TRPV3 or native keratinocyte cell lines).

Materials:

  • Cells expressing TRPV3 channels

  • Cell culture medium and supplements

  • TRPV3 agonist (e.g., carvacrol, 2-APB)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium)

  • Plate reader or fluorescence microscope capable of detecting the chosen calcium indicator

Procedure:

  • Cell Seeding: Seed the TRPV3-expressing cells into a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Loading with Calcium Indicator: Remove the culture medium and wash the cells with assay buffer. Incubate the cells with the fluorescent calcium indicator in assay buffer for 30-60 minutes at 37°C, protected from light.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer from the stock solution. The final DMSO concentration in the assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Antagonist Incubation: Wash the cells to remove excess dye and add the different concentrations of this compound to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) to allow the compound to interact with the channels.

  • Agonist Stimulation and Signal Detection: Place the plate in the plate reader or on the microscope. Establish a baseline fluorescence reading. Add a pre-determined concentration of the TRPV3 agonist to all wells (except for negative controls) and immediately begin recording the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The inhibitory effect of this compound is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC₅₀ value, which is the concentration of the antagonist that produces a 50% inhibition of the agonist response.

Signaling Pathway and Experimental Workflow Diagrams

4.1. TRPV3-Mediated Signaling Pathway in Keratinocytes

Activation of the TRPV3 channel in keratinocytes leads to an influx of calcium ions (Ca²⁺), which initiates a signaling cascade involving CaMKII, TGFα, EGFR, PI3K, and NF-κB, ultimately promoting cell proliferation.

TRPV3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV3 TRPV3 Ca2_influx Ca²⁺ Influx TRPV3->Ca2_influx EGFR EGFR PI3K PI3K EGFR->PI3K Activates Agonist Agonist Agonist->TRPV3 Activates TGFa TGFa TGFa->EGFR Activates CaMKII CaMKII Ca2_influx->CaMKII Activates CaMKII->TGFa Stimulates Release NFkB NFkB PI3K->NFkB Activates Proliferation Proliferation NFkB->Proliferation Promotes 74a This compound 74a->TRPV3 Inhibits

TRPV3 signaling pathway in keratinocytes.

4.2. Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps for preparing a stock solution of this compound.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Workflow for preparing a stock solution.

4.3. Logical Relationship for Molarity Calculation

This diagram outlines the logical relationship between the parameters required for calculating the mass of the compound needed for stock solution preparation.

Molarity_Calculation cluster_inputs Input Parameters cluster_output Calculated Output molarity Desired Molarity (mol/L) mass Required Mass (g) molarity->mass volume Desired Volume (L) volume->mass mw Molecular Weight (g/mol) mw->mass

Logical diagram for molarity calculation.

References

Troubleshooting & Optimization

Solubility issues with TRPV3 antagonist 74a in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRPV3 antagonist 74a, focusing on solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble up to 100 mM in DMSO.[1][2] For optimal results, use newly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.

Q2: I am observing precipitation when diluting my DMSO stock solution of 74a into an aqueous buffer for my in vitro assay. What should I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. Here are some steps to mitigate this:

  • Lower the final concentration: The final concentration of 74a in your aqueous solution may be above its solubility limit. Try testing a lower final concentration.

  • Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions. First, dilute your high-concentration DMSO stock to an intermediate concentration in DMSO, and then add this intermediate stock to your aqueous buffer.

  • Vortex during dilution: Add the DMSO stock solution to the aqueous buffer dropwise while continuously vortexing or stirring. This can help prevent localized high concentrations that lead to precipitation.

  • Maintain a low final DMSO concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally ≤ 0.5%, to minimize solvent effects on your biological system. Always include a vehicle control with the same final DMSO concentration in your experiment.

  • Consider using a surfactant: For some poorly soluble compounds, the addition of a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to the aqueous buffer can improve solubility.

Q3: What is a reliable formulation for in vivo studies with this compound?

A3: A published formulation that yields a clear solution of at least 2.5 mg/mL (7.39 mM) for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to add each solvent sequentially and ensure the solution is clear before administration. For optimal results, prepare this formulation fresh on the day of use.

Q4: What is the expected stability of this compound stock solutions?

A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. When stored at -20°C, it is recommended to use the solution within one month. For longer-term storage of up to six months, -80°C is preferable. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound in aqueous solutions.

Problem 1: Precipitate forms immediately upon addition of DMSO stock to aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Supersaturation The concentration of 74a in the final aqueous solution exceeds its solubility limit.Reduce the final concentration of 74a in your experiment.
Poor Mixing Localized high concentration of the compound upon initial contact with the aqueous buffer.Add the DMSO stock solution slowly to the aqueous buffer while vortexing or stirring vigorously.
Buffer Composition The pH or ionic strength of the buffer is not optimal for 74a solubility.Test different physiological buffers (e.g., PBS, HBSS, TRIS) to identify one that provides better solubility.
Problem 2: The solution is cloudy or contains visible particles after dilution.
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Dissolution in DMSO The initial stock solution in DMSO was not fully dissolved.Before dilution, ensure the DMSO stock is a clear solution. If necessary, gently warm the stock solution or sonicate for a short period to ensure complete dissolution.
Low Temperature of Aqueous Buffer Diluting into a cold aqueous buffer can decrease the solubility of some compounds.Warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the DMSO stock.
Compound Aggregation The compound may be forming aggregates in the aqueous environment.Consider the addition of a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-80) to the aqueous buffer to help disperse aggregates.

Quantitative Data Summary

The following tables summarize the known properties and solubility data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 338.32 g/mol
Molecular Formula C₁₇H₁₇F₃N₂O₂
Purity ≥98%
Storage Store at -20°C

Table 2: Solubility Data for this compound

SolventMaximum ConcentrationNotesReference
DMSO 100 mMClear solution
Aqueous Buffer (e.g., PBS) Not explicitly reported. Expected to be low.Experimental determination is recommended.
In Vivo Formulation ≥ 2.5 mg/mL (7.39 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.

  • Calculate Solvent Volume: Based on the mass of the compound, calculate the required volume of DMSO to achieve a 10 mM concentration. The formula is: Volume (L) = Mass (g) / (0.33832 g/mol * 0.010 mol/L)

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the vial for 1-2 minutes to facilitate dissolution. Visually inspect the solution to ensure there are no undissolved particles. If particles remain, sonicate the solution in a water bath for 5-10 minutes.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Solutions for In Vitro Assays
  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock solution by diluting the 10 mM DMSO stock solution in DMSO. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.

  • Final Dilution: Gently vortex the aqueous assay buffer or cell culture medium. While vortexing, add the required volume of the DMSO stock (or intermediate stock) dropwise to achieve the desired final concentration of 74a.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below 0.5% to minimize solvent-induced artifacts.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the assay buffer or cell culture medium.

Visualizations

TRPV3 Signaling Pathway

Activation of the TRPV3 channel, a non-selective cation channel, leads to an influx of calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ can trigger various downstream signaling cascades. One such pathway involves the activation of Calmodulin (CaM), which can further modulate TRPV3 activity. Additionally, TRPV3 activation can lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a key membrane lipid, through the activation of phospholipase C (PLC). In keratinocytes, TRPV3-mediated Ca²⁺ influx can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which subsequently activates the PI3K/NF-κB signaling pathway, promoting cell proliferation.

TRPV3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPV3 TRPV3 Channel EGFR EGFR TRPV3->EGFR Transactivates PLC PLC TRPV3->PLC Activates Ca2_ion Ca²⁺ TRPV3->Ca2_ion Influx PI3K PI3K EGFR->PI3K Activates PIP2 PI(4,5)P₂ PLC->PIP2 Hydrolyzes CaM Calmodulin (CaM) Ca2_ion->CaM Activates CaM->TRPV3 Modulates NFkB NF-κB PI3K->NFkB Activates Proliferation Cell Proliferation NFkB->Proliferation Promotes Stimuli Heat / Agonist Stimuli->TRPV3 Activates Antagonist_74a Antagonist 74a Antagonist_74a->TRPV3 Inhibits

Caption: Simplified signaling pathway of the TRPV3 channel.

Experimental Workflow for Solubilizing this compound

This workflow outlines the recommended steps for preparing solutions of this compound for in vitro experiments.

Experimental_Workflow start Start weigh Weigh 74a Powder start->weigh dissolve Dissolve in 100% DMSO to make 10 mM Stock weigh->dissolve store Store at -20°C / -80°C (Aliquot for single use) dissolve->store intermediate_dilution Intermediate Dilution in 100% DMSO (Optional) store->intermediate_dilution final_dilution Final Dilution into Aqueous Buffer (Vortexing) intermediate_dilution->final_dilution precipitation Precipitation? final_dilution->precipitation assay Perform In Vitro Assay (Final DMSO ≤ 0.5%) end End assay->end precipitation->assay No troubleshoot Troubleshoot: - Lower final concentration - Use surfactant - Change buffer precipitation->troubleshoot Yes troubleshoot->final_dilution

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing TRPV3 Antagonist 74a Dose for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRPV3 antagonist 74a. The information is designed to address specific issues that may be encountered during in vivo experiments aimed at optimizing dosage for efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a selective and potent inhibitor of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[1][2] It is a brain-penetrant small molecule that has demonstrated efficacy in animal models of neuropathic pain and itch.[1][2] Key reported potency values include a binding affinity (KB) of 0.56 μM and an IC50 of 0.38 μM.[1]

Q2: In which in vivo models has this compound shown efficacy?

A2: this compound has shown preclinical efficacy in models of neuropathic pain, such as the reserpine-induced model of central pain, where it increases the muscle pressure threshold. It also dose-dependently attenuates mechanical allodynia in nerve injury models. Additionally, it has been shown to reduce scratching behavior in itch models induced by PAR2 agonists.

Q3: What are the reported effective dose ranges for this compound in vivo?

A3: For neuropathic pain models in rodents, oral (p.o.) administration of 10-100 mg/kg has been shown to be effective in a dose-dependent manner. For itch models in mice, a 150 μg intradermal injection has been reported to significantly decrease the number of scratches.

Q4: What is the proposed mechanism of action for the analgesic and anti-pruritic effects of this compound?

A4: TRPV3 channels are highly expressed in keratinocytes and are involved in sensory signaling for temperature, pain, and itch. Activation of TRPV3 in keratinocytes can lead to the release of signaling molecules like ATP, which in turn activate sensory neurons. By blocking TRPV3, antagonist 74a is thought to inhibit this initial step in the signaling cascade, thereby reducing the transmission of pain and itch signals from the periphery to the central nervous system. The brain-penetrant nature of 74a also suggests a potential for central modulation of pain pathways.

Troubleshooting Guides

Issue 1: Lack of Efficacy in Neuropathic Pain Model

Potential Causes and Solutions

Potential Cause Troubleshooting Step Details
Inadequate Dosing Perform a dose-response study.Start with the reported effective range of 10-100 mg/kg p.o. and include at least 3-4 dose levels to determine the optimal dose for your specific model and endpoint.
Suboptimal Vehicle Formulation Test different vehicle formulations.For oral administration, consider using vehicles such as 0.5% methylcellulose (B11928114) (MC) in water, or polyethylene (B3416737) glycol 400 (PEG 400) for poorly soluble compounds. Ensure the compound is fully dissolved or forms a stable suspension.
Poor Bioavailability Assess pharmacokinetic (PK) profile.If possible, measure plasma and brain concentrations of 74a at different time points after dosing to ensure adequate exposure.
Timing of Assessment Optimize the time point for behavioral testing.The peak effect of the compound may vary. Test at different times post-dosing (e.g., 1, 2, 4, and 6 hours) to identify the window of maximum efficacy.
Animal Model Variability Ensure consistent and robust model induction.For the Chronic Constriction Injury (CCI) model, consistent ligature placement is crucial for inducing a stable neuropathic pain phenotype.
Issue 2: High Variability in Itch Model Results

Potential Causes and Solutions

Potential Cause Troubleshooting Step Details
Inconsistent Pruritogen Challenge Standardize the injection procedure.For the PAR2 agonist-induced itch model, ensure the intradermal injection of SLIGRL-NH2 is at a consistent depth and volume.
Acclimatization of Animals Allow for sufficient habituation to the testing environment.Place mice in the observation chambers for at least 30-60 minutes before the experiment to reduce stress-induced behaviors.
Subjective Scoring Use a blinded scoring method.The observer scoring the scratching behavior should be unaware of the treatment groups to minimize bias.
Route of Administration Consider systemic vs. local administration.While intradermal injection targets the local site of itch induction, oral administration may be necessary to assess systemic anti-pruritic effects.

Data Presentation

The following tables are templates for summarizing quantitative data from in vivo efficacy studies with this compound.

Table 1: Dose-Response Effect of this compound on Mechanical Allodynia in a Rat CCI Model

Treatment GroupDose (mg/kg, p.o.)NBaseline Paw Withdrawal Threshold (g)Post-Treatment Paw Withdrawal Threshold (g) at Peak Effect% Reversal of Allodynia
Vehicle Control-10Enter DataEnter Data0%
This compound1010Enter DataEnter DataCalculate
This compound3010Enter DataEnter DataCalculate
This compound10010Enter DataEnter DataCalculate
Positive Control (e.g., Gabapentin)Specify Dose10Enter DataEnter DataCalculate

Table 2: Effect of this compound on PAR2 Agonist-Induced Scratching Behavior in Mice

Treatment GroupDose (µg, i.d.)NNumber of Scratches (30 min post-injection)
Vehicle Control-10Enter Data
This compound15010Enter Data
PAR2 Agonist (SLIGRL-NH2) + VehicleSpecify Dose10Enter Data
PAR2 Agonist (SLIGRL-NH2) + this compoundSpecify Dose + 15010Enter Data

Experimental Protocols

Protocol 1: Chronic Constriction Injury (CCI) Model for Neuropathic Pain in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make an incision on the lateral side of the mid-thigh.

    • Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.

    • Proximal to the sciatic trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing. The ligatures should only slightly constrict the nerve.

    • Close the muscle and skin layers with sutures.

  • Post-Operative Care: House animals individually with easy access to food and water. Monitor for signs of infection.

  • Behavioral Testing (Mechanical Allodynia):

    • Allow 7-14 days for the development of neuropathic pain.

    • Place rats in individual chambers on an elevated mesh floor and allow them to acclimate.

    • Use von Frey filaments to measure the paw withdrawal threshold on the ipsilateral (injured) hind paw. Apply filaments with increasing force until a withdrawal response is observed.

  • Dosing and Efficacy Assessment:

    • Administer this compound (10-100 mg/kg) or vehicle orally.

    • Measure the paw withdrawal threshold at various time points post-dosing (e.g., 1, 2, 4 hours) to determine the peak effect.

Protocol 2: PAR2 Agonist-Induced Itch Model in Mice
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Place mice in individual observation chambers for at least 30 minutes before the experiment.

  • Dosing:

    • For local administration, co-inject this compound (150 µg in a small volume, e.g., 10-20 µL) with the PAR2 agonist.

    • For systemic administration, administer 74a orally 30-60 minutes before the pruritogen challenge.

  • Itch Induction:

    • Intradermally inject the PAR2 agonist SLIGRL-NH2 (e.g., 50 µg in 20 µL of saline) into the nape of the neck.

  • Behavioral Observation:

    • Immediately after injection, videotape the mice for 30-60 minutes.

    • A blinded observer will count the number of scratching bouts directed towards the injection site.

Visualizations

TRPV3_Signaling_Pathway_in_Pain_and_Itch cluster_keratinocyte Keratinocyte cluster_neuron Sensory Neuron Painful/Pruritic Stimuli Painful/Pruritic Stimuli TRPV3 TRPV3 Painful/Pruritic Stimuli->TRPV3 Activates Ca_influx Ca2+ Influx TRPV3->Ca_influx ATP_release ATP Release Ca_influx->ATP_release P2X_receptor P2X Receptor ATP_release->P2X_receptor Activates Neuron_activation Neuronal Activation P2X_receptor->Neuron_activation Pain_Itch_Signal Pain/Itch Signal to CNS Neuron_activation->Pain_Itch_Signal Antagonist_74a This compound Antagonist_74a->TRPV3 Inhibits

Caption: TRPV3 signaling pathway in pain and itch.

Experimental_Workflow_Neuropathic_Pain start Start: CCI Surgery development Pain Development (7-14 days) start->development baseline Baseline Behavioral Testing (von Frey) development->baseline dosing Administer Vehicle or This compound (p.o.) baseline->dosing post_dosing_test Post-Dosing Behavioral Testing (Time Course) dosing->post_dosing_test analysis Data Analysis (% Reversal of Allodynia) post_dosing_test->analysis end End analysis->end

Caption: Experimental workflow for neuropathic pain study.

Experimental_Workflow_Itch start Start: Acclimatize Mice dosing Administer Vehicle or This compound start->dosing itch_induction Induce Itch (Intradermal PAR2 Agonist) dosing->itch_induction observation Behavioral Observation (Videotaping for 30-60 min) itch_induction->observation analysis Data Analysis (Count Scratching Bouts) observation->analysis end End analysis->end

Caption: Experimental workflow for itch study.

References

Potential off-target effects of TRPV3 antagonist 74a

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the TRPV3 antagonist 74a. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: this compound is a potent and highly selective inhibitor of the TRPV3 ion channel.[1][2][3] An extensive evaluation of its selectivity was conducted on a wide range of receptors and ion channels, including those implicated in pain perception. The results of these screenings showed no significant binding or activity at other targets, indicating a favorable off-target profile.[1][2]

Q2: At what concentration was the off-target screening for 74a performed?

A2: The primary off-target liability screening for this compound was conducted at a concentration of 10 µM.

Q3: What specific ion channels and receptors were included in the selectivity panel for 74a?

A3: The selectivity of 74a was assessed against a comprehensive panel of targets. The tables below summarize the quantitative data from these radioligand binding assays and functional assays.

Data Presentation: Off-Target Selectivity Profile of this compound

The following tables detail the results of the off-target screening assays for this compound at a concentration of 10 µM.

Table 1: Radioligand Binding Assays

Target% Inhibition @ 10 µM
Adenosine A₁1
Adenosine A₂ₐ-12
Adenosine A₃-11
Adrenergic α₁12
Adrenergic α₂1
Adrenergic β₁-1
Adrenergic β₂-10
Angiotensin II AT₁-1
Bradykinin B₂1
Cannabinoid CB₁-1
Cannabinoid CB₂10
Cholecystokinin CCK₁1
Dopamine D₁-13
Dopamine D₂1
GABAₐ (Benzodiazepine, central)-1
Galanin GAL₂1
Histamine H₁1
Histamine H₂1
Muscarinic M₁1
Muscarinic M₂1
Muscarinic M₃1
Neuropeptide Y Y₁1
Neurotensin NTS₁1
Opioid κ (KOP)1
Opioid δ (DOP)1
Opioid μ (MOP)1
Serotonin 5-HT₁ₐ1
Serotonin 5-HT₂ₐ1
Serotonin 5-HT₃1
Somatostatin sst1
Vasopressin V₁ₐ1

Table 2: Ion Channel Functional Assays

Target% Inhibition @ 10 µM
Ca²⁺ channel, L-type, (dihydropyridine site)1
K⁺ channel, hERG1
Na⁺ channel (site 2)1
Cl⁻ channel (GABA-gated)1

Table 3: Transporter Functional Assay

Target% Inhibition @ 10 µM
Norepinephrine Transporter (NET)1

Experimental Protocols

Protocol 1: Radioligand Binding Assays for Off-Target Profiling

This protocol outlines a general procedure for assessing the binding of a test compound to a panel of receptors.

  • Preparation of Membranes: Cell membranes expressing the target receptor are prepared from recombinant cell lines or native tissues.

  • Radioligand Incubation: A specific radioligand for the target receptor is incubated with the prepared membranes in a suitable assay buffer.

  • Compound Addition: The test compound (e.g., this compound) is added at a specified concentration (e.g., 10 µM). A vehicle control is also included.

  • Incubation: The mixture is incubated at a specific temperature for a defined period to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a filter plate, which traps the membranes with bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated relative to the control.

Protocol 2: Ion Channel Functional Assays (e.g., Fluorescence-based Ion Flux Assay)

This protocol describes a common method for assessing the functional activity of a test compound on ion channels.

  • Cell Culture: Stably transfected cell lines expressing the ion channel of interest are cultured in appropriate multi-well plates.

  • Dye Loading: The cells are loaded with a fluorescent ion indicator dye (e.g., a calcium-sensitive dye for calcium channels) for a specified time.

  • Compound Pre-incubation: The test compound (e.g., this compound) is added to the wells and incubated for a period to allow for interaction with the ion channel.

  • Channel Activation: An appropriate agonist or stimulus is added to activate the ion channel.

  • Fluorescence Measurement: Changes in intracellular ion concentration are monitored by measuring the fluorescence intensity using a plate reader.

  • Data Analysis: The inhibitory or stimulatory effect of the test compound is quantified by comparing the fluorescence signal in the presence of the compound to the control wells.

Mandatory Visualizations

TRPV3_Signaling_Pathway TRPV3 TRPV3 Ca2_influx Ca²⁺ Influx TRPV3->Ca2_influx Activation EGFR EGFR Ca2_influx->EGFR Leads to activation of PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Keratinocyte Proliferation Akt->Proliferation Antagonist_74a Antagonist 74a Antagonist_74a->TRPV3 Inhibits

Caption: TRPV3 signaling pathway in keratinocytes.

Off_Target_Screening_Workflow cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis cluster_3 Interpretation Compound Test Compound (this compound) Radioligand_Binding Radioligand Binding Assays (Receptor Panel) Compound->Radioligand_Binding Functional_Assays Functional Assays (Ion Channel Panel) Compound->Functional_Assays Data_Quantification Quantify % Inhibition or % Activity Radioligand_Binding->Data_Quantification Functional_Assays->Data_Quantification Selectivity_Profile Generate Selectivity Profile Data_Quantification->Selectivity_Profile Off_Target_Identification Identify Potential Off-Target Hits Selectivity_Profile->Off_Target_Identification

Caption: Experimental workflow for off-target screening.

Troubleshooting_Decision_Tree Start Unexpected Experimental Result Observed Result_Reproducible Is the result reproducible? Start->Result_Reproducible Check_Concentration Verify Concentration of 74a Check_Assay_Controls Review Assay Controls (Positive and Negative) Check_Concentration->Check_Assay_Controls Assess_Cell_Health Assess Cell Health and Viability Check_Assay_Controls->Assess_Cell_Health Consider_Off_Target Potential Off-Target Effect? Assess_Cell_Health->Consider_Off_Target On_Target_Effect Likely On-Target Effect (at high concentrations or in specific cell types) Consider_Off_Target->On_Target_Effect No Investigate_Further Investigate Specific Off-Target (e.g., secondary assays) Consider_Off_Target->Investigate_Further Yes Result_Reproducible->Check_Concentration Yes Experimental_Artifact Likely Experimental Artifact Result_Reproducible->Experimental_Artifact No

Caption: Troubleshooting decision tree for unexpected results.

Troubleshooting Guide

Problem: I am observing an unexpected phenotype in my cell-based assay when using this compound, which I suspect is an off-target effect.

  • Verify Compound Concentration: Ensure that the final concentration of 74a in your assay is correct. Serial dilution errors can lead to unexpectedly high concentrations, which may increase the likelihood of off-target activity.

  • Review Selectivity Data: Refer to the provided selectivity tables. If your unexpected phenotype can be linked to any of the targets listed (even with low inhibition), consider this as a potential, though unlikely, cause. The provided data shows minimal to no activity at 10 µM against a wide range of targets.

  • Consult Primary Literature: For a more in-depth understanding of the selectivity, refer to the primary publication by Gomtsyan et al., 2016, in the Journal of Medicinal Chemistry.

  • Run Appropriate Controls:

    • Vehicle Control: Always include a vehicle (e.g., DMSO) control at the same concentration used to dissolve 74a.

    • Inactive Enantiomer Control: If available, use an inactive enantiomer of 74a as a negative control to demonstrate that the observed effect is specific to the active compound.

    • Alternative Antagonist Control: Use a structurally different TRPV3 antagonist to see if the same phenotype is observed. If the phenotype is unique to 74a, it is more likely to be an off-target effect.

  • Assess Cell Health: At higher concentrations or with prolonged exposure, small molecules can induce cellular stress or toxicity, leading to non-specific effects. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your primary assay to rule out cytotoxicity.

  • Consider Target Expression Levels: The expression level of TRPV3 and potential off-targets can vary significantly between different cell lines. Confirm the expression of TRPV3 in your experimental system. An unexpected effect in a cell line with low or no TRPV3 expression is a strong indicator of an off-target mechanism.

References

Technical Support Center: TRPV3 Antagonist 74a in Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the high-potency TRPV3 antagonist, compound 74a, in preclinical pain models.

Frequently Asked Questions (FAQs)

Q1: What is TRPV3 antagonist 74a and what is its primary mechanism of action?

A1: this compound is a potent, selective, and brain-penetrant small molecule inhibitor of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[1][2][3] Its primary mechanism of action involves binding to the TRPV3 channel and preventing its activation, which can occur through physical blockage of the ion pore or by inducing a conformational change that renders the channel inactive.[4] By inhibiting TRPV3, compound 74a effectively blocks the downstream signaling cascades that contribute to pain and inflammation.

Q2: In which preclinical pain models has this compound shown efficacy?

A2: this compound has demonstrated a favorable preclinical profile in multiple rodent models of pain. Notably, it has shown significant efficacy in models of neuropathic pain , such as the chronic constriction injury (CCI) and sciatic nerve ligation models, as well as in a reserpine-induced model of central pain .[5]

Q3: What is the effective dose range for this compound in these models?

A3: In rat models of neuropathic and central pain, orally administered this compound has been shown to be effective in a dose range of 10 to 100 mg/kg. It has been noted that while effective, these doses were considered too high for further clinical development.

Q4: How does the efficacy of this compound compare to standard-of-care analgesics?

A4: Preclinical studies have indicated that this compound exhibits a favorable profile when compared to the reference drug, gabapentin, in two different models of neuropathic pain.

Troubleshooting Guides

Problem: Inconsistent or lack of efficacy in a neuropathic pain model.

  • Possible Cause 1: Suboptimal Dose.

    • Troubleshooting: Ensure that the dose of compound 74a is within the effective range of 10-100 mg/kg for oral administration in rats. A full dose-response study is recommended to determine the optimal dose for your specific experimental conditions.

  • Possible Cause 2: Inadequate CNS Penetration.

    • Troubleshooting: While compound 74a is known to be brain-penetrant, factors such as vehicle formulation can influence its absorption and distribution. Ensure the compound is properly solubilized for oral administration.

  • Possible Cause 3: Model-Specific Variability.

    • Troubleshooting: The underlying mechanisms of different neuropathic pain models can vary. Confirm that the chosen model is appropriate for evaluating a TRPV3-targeted therapy. For instance, TRPV3 is highly expressed in keratinocytes and plays a role in peripheral sensitization.

Problem: Unexpected off-target effects are observed.

  • Possible Cause: Lack of Specificity.

    • Troubleshooting: Compound 74a is reported to be a selective TRPV3 antagonist. However, at very high concentrations, off-target effects can never be fully excluded. It is advisable to perform control experiments with a structurally distinct TRPV3 antagonist to confirm that the observed effects are indeed mediated by TRPV3 inhibition.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Rat Pain Models

Pain ModelSpeciesRoute of AdministrationEffective Dose Range (mg/kg)Observed EffectReference
Chronic Constriction Injury (Neuropathic Pain)RatOral (p.o.)30 - 100Dose-dependent attenuation of mechanical allodynia
Sciatic Nerve Ligation (Neuropathic Pain)RatOral (p.o.)30 - 100Dose-dependent attenuation of mechanical allodynia
Reserpine-Induced Myalgia (Central Pain)RatOral (p.o.)10 - 100Anti-nociceptive activity

Note: The available public data is primarily qualitative. For precise ED50 values and detailed dose-response curves, it is recommended to consult the primary literature (Gomtsyan et al., J. Med. Chem. 2016, 59, 10, 4926–4947) or conduct internal dose-finding studies.

Experimental Protocols

1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

  • Animal Model: Adult male Sprague-Dawley rats (200-250g).

  • Surgical Procedure:

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve at 1 mm intervals.

    • The ligatures should be tightened until a brief twitch in the corresponding hind limb is observed.

    • Close the incision with sutures.

    • Allow the animals to recover for at least 7 days before behavioral testing.

  • Drug Administration:

    • Prepare a formulation of this compound for oral gavage (e.g., suspended in 0.5% methylcellulose).

    • Administer the compound or vehicle orally at the desired doses (e.g., 10, 30, 100 mg/kg).

  • Behavioral Assessment (Mechanical Allodynia):

    • Acclimatize the rats to the testing environment and apparatus (e.g., von Frey filaments).

    • Measure the paw withdrawal threshold (PWT) in response to the application of von Frey filaments to the plantar surface of the hind paw.

    • Assess the PWT at baseline (before drug administration) and at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis:

    • Calculate the mean PWT for each treatment group at each time point.

    • Analyze the data using an appropriate statistical test (e.g., two-way ANOVA followed by a post-hoc test).

2. Formalin-Induced Inflammatory Pain Model

  • Animal Model: Adult male Swiss Webster mice (25-30g).

  • Procedure:

    • Acclimatize the mice to the observation chambers for at least 30 minutes.

    • Administer this compound or vehicle orally at the desired doses 30-60 minutes prior to the formalin injection.

    • Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Immediately place the mouse back into the observation chamber.

  • Behavioral Scoring:

    • Record the amount of time the animal spends licking, biting, or flinching the injected paw.

    • Scoring is typically done in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • Data Analysis:

    • Calculate the total time spent in nociceptive behaviors for each phase.

    • Compare the scores of the drug-treated groups to the vehicle-treated group using a one-way ANOVA followed by a post-hoc test.

Visualizations

TRPV3_Signaling_Pathway cluster_keratinocyte Keratinocyte cluster_neuron Sensory Neuron Stimuli Stimuli TRPV3 TRPV3 Stimuli->TRPV3 Heat, Chemical Agonists Ca2+ Ca2+ TRPV3->Ca2+ Activation CaMKII CaMKII Ca2+->CaMKII Activates ATP_release ATP Release Ca2+->ATP_release Induces TGFa_release TGFα Release CaMKII->TGFa_release Induces EGFR EGFR TGFa_release->EGFR Activates (Autocrine) PI3K PI3K EGFR->PI3K Activates NFkB NFkB PI3K->NFkB Activates Gene_Expression Gene Expression (Pro-inflammatory mediators) NFkB->Gene_Expression P2X_Receptor P2X Receptor ATP_release->P2X_Receptor Binds to Depolarization Depolarization P2X_Receptor->Depolarization Activation Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential Antagonist_74a This compound Antagonist_74a->TRPV3 Inhibits

Caption: TRPV3 Signaling Pathway in Pain Transmission.

Experimental_Workflow cluster_pre_treatment Pre-treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-treatment Phase Animal_Acclimation Animal Acclimation (Habituation to testing environment) Baseline_Measurement Baseline Behavioral Measurement (e.g., von Frey test) Animal_Acclimation->Baseline_Measurement Drug_Administration Oral Administration of This compound or Vehicle Baseline_Measurement->Drug_Administration Pain_Induction Induction of Pain Model (e.g., CCI surgery, Formalin injection) Drug_Administration->Pain_Induction Behavioral_Testing Post-treatment Behavioral Testing (at various time points) Pain_Induction->Behavioral_Testing Data_Analysis Data Collection and Statistical Analysis Behavioral_Testing->Data_Analysis

Caption: General Experimental Workflow for In Vivo Pain Models.

References

Technical Support Center: Troubleshooting Inconsistent Results with TRPV3 Antagonist 74a

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results when working with the TRPV3 antagonist 74a. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: I am observing variable IC50 values for 74a in my cell-based assays. What are the potential causes?

A1: Inconsistent IC50 values for 74a can arise from several factors:

  • Cell Passage Number: Cell lines at high passage numbers can exhibit altered gene expression and phenotypic characteristics, including the expression level of TRPV3 channels.[1][2] It is crucial to use cells within a consistent and low passage number range for all experiments.

  • Agonist Concentration: The concentration of the TRPV3 agonist (e.g., 2-APB, carvacrol) used to stimulate the channel will directly impact the apparent potency of the antagonist.[3][4] For antagonist assays, it is recommended to use an agonist concentration at or near its EC80 to provide a sufficient window for observing inhibition.

  • Compound Stability: While 74a is soluble in DMSO, its stability in aqueous solutions like cell culture media over time may be limited. Prepare fresh dilutions of 74a from a DMSO stock for each experiment and minimize the time the compound spends in aqueous solutions before being added to the cells.

  • Cell Health and Viability: Poor cell health can lead to inconsistent responses. Ensure cells are healthy and have high viability before starting an experiment. Routinely check for signs of stress or contamination.

  • Assay Conditions: Variations in temperature, pH, and incubation times can all affect TRPV3 channel activity and the efficacy of 74a. Maintain consistent and optimized assay conditions for all experiments.

Q2: My calcium imaging results show a high background signal or no response to the TRPV3 agonist.

A2: High background or lack of response in calcium imaging experiments can be due to several issues:

  • Dye Loading: Incomplete de-esterification of AM-ester dyes (like Fura-2 AM) can lead to compartmentalization in organelles and high background fluorescence. Ensure proper incubation time and temperature during dye loading.

  • Agonist Potency: The potency of TRPV3 agonists can vary. Ensure the agonist is of high quality and used at an appropriate concentration to elicit a robust response. The EC50 for 2-APB on TRPV3 is approximately 28 µM, while for carvacrol (B1668589) it's around 200 µM.

  • TRPV3 Expression: The cell line used may not express sufficient levels of functional TRPV3 channels on the plasma membrane. Verify TRPV3 expression using techniques like Western blot or qPCR.

  • Phototoxicity: Excessive exposure to excitation light can cause phototoxicity and lead to increased background fluorescence and cell death. Minimize exposure time and use the lowest possible excitation intensity.

Q3: I am having difficulty obtaining stable whole-cell patch-clamp recordings of TRPV3 currents.

A3: Challenges in patch-clamp recordings of TRPV3 can be addressed by considering the following:

  • Seal Formation: Achieving a high-resistance "giga-seal" is crucial for stable recordings. Ensure the pipette tip and cell membrane are clean. Applying slight positive pressure while approaching the cell can help.

  • Channel Sensitization/Desensitization: TRPV3 channels exhibit a unique sensitization upon repeated stimulation, which is different from the desensitization seen in other TRP channels. Be aware of this property and apply agonists consistently to achieve a stable baseline before applying the antagonist.

  • Voltage Protocol: Use an appropriate voltage protocol to elicit TRPV3 currents. A voltage ramp or step protocol can be used to observe the characteristic outward rectification of TRPV3 currents.

  • Internal and External Solutions: The composition of the intracellular and extracellular solutions is critical. Ensure that the solutions are correctly prepared and at the appropriate pH and osmolarity.

Q4: My cell viability assay results are inconsistent after treatment with 74a.

A4: Inconsistent cell viability results can be due to:

  • Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay does not exceed a non-toxic level (typically <0.5%).

  • Incomplete Formazan (B1609692) Solubilization (MTT Assay): In an MTT assay, insoluble formazan crystals must be fully dissolved before reading the absorbance. Ensure complete solubilization by proper mixing and incubation with the solvent.

  • Cell Seeding Density: The initial number of cells seeded can affect the final assay readout. Use a consistent and optimized cell seeding density for all experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for TRPV3 agonists and the antagonist 74a.

Table 1: Properties of this compound

PropertyValueReference(s)
Chemical Name cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol
Molecular Weight 338.32 g/mol
Solubility Soluble to 100 mM in DMSO
Storage Store at -20°C
Purity ≥98%
IC50 / KB 0.38 µM / 0.56 µM
Selectivity Displays no significant activity against a panel of other ion channels.

Table 2: Common TRPV3 Agonists and their Potencies

AgonistEC50Cell TypeReference(s)
2-Aminoethoxydiphenyl borate (B1201080) (2-APB) ~28 µMHEK293
Carvacrol ~200 µMHEK293
Farnesyl pyrophosphate (FPP) 0.13 µMHEK293
Cannabidiol (CBD) 3.7 µMNot Specified

Experimental Protocols

This section provides detailed methodologies for key experiments involving the characterization of this compound.

Calcium Imaging Protocol

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in response to TRPV3 activation and inhibition using the fluorescent indicator Fura-2 AM.

Materials:

  • HEK293 cells stably expressing human TRPV3

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • TRPV3 agonist (e.g., 2-APB or carvacrol)

  • This compound

  • DMSO

Procedure:

  • Cell Plating: Seed TRPV3-expressing HEK293 cells onto glass-bottom dishes or 96-well plates and culture overnight.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Wash cells once with HBSS.

    • Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement:

    • Mount the dish/plate on an inverted fluorescence microscope equipped for ratiometric imaging.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Antagonist Incubation:

    • Add the desired concentration of this compound (diluted in HBSS from a DMSO stock) to the cells.

    • Incubate for the desired pre-incubation time (e.g., 5-15 minutes).

  • Agonist Stimulation:

    • Add the TRPV3 agonist (e.g., 2-APB at its EC80) to the cells while continuously recording fluorescence.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380) over time.

    • The change in this ratio reflects the change in intracellular calcium concentration.

    • Determine the inhibitory effect of 74a by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol outlines the procedure for recording TRPV3 channel currents in whole-cell configuration.

Materials:

  • HEK293 or CHO cells expressing TRPV3

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2)

  • TRPV3 agonist (e.g., 2-APB)

  • This compound

Procedure:

  • Cell Preparation: Plate cells expressing TRPV3 on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with extracellular solution.

    • Approach a cell with the patch pipette while applying positive pressure.

    • Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -60 mV.

  • Current Measurement:

    • Apply a voltage ramp (e.g., -100 to +100 mV over 200 ms) to record baseline currents.

    • Perfuse the cell with a solution containing the TRPV3 agonist to activate the channel and record the resulting currents.

    • To test the antagonist, pre-incubate the cell with 74a for a few minutes and then co-apply the agonist and antagonist.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +80 mV).

    • Calculate the percentage of inhibition by 74a by comparing the agonist-induced current in the presence and absence of the antagonist.

Cell Viability (MTT) Assay Protocol

This protocol describes how to assess the potential cytotoxicity of this compound.

Materials:

  • TRPV3-expressing cells

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

  • This compound

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 74a.

    • Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium and MTT solution only).

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

TRPV3 Signaling Pathway

TRPV3_Signaling Stimuli Agonists (2-APB, Carvacrol) Heat (>31°C) TRPV3 TRPV3 Channel Stimuli->TRPV3 Activates Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx Mediates Antagonist 74a Antagonist->TRPV3 Inhibits Downstream Downstream Signaling (e.g., Calmodulin activation, Gene expression) Ca_Influx->Downstream Initiates

Caption: Simplified signaling pathway of TRPV3 activation and inhibition by antagonist 74a.

Experimental Workflow for 74a Characterization

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293-TRPV3) start->cell_culture calcium_imaging Calcium Imaging Assay cell_culture->calcium_imaging patch_clamp Patch-Clamp Electrophysiology cell_culture->patch_clamp viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay data_analysis Data Analysis (IC50, % Inhibition) calcium_imaging->data_analysis patch_clamp->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for characterizing the this compound.

Troubleshooting Logic for Inconsistent IC50 Values

Troubleshooting_IC50 start Inconsistent IC50 for 74a check_cells Check Cell Health & Passage Number start->check_cells check_agonist Verify Agonist Concentration & Quality check_cells->check_agonist No Issue use_low_passage Use Low Passage (<20) Cells check_cells->use_low_passage Issue Found check_compound Assess Compound Stability & Dilution check_agonist->check_compound No Issue optimize_agonist Optimize Agonist Conc. (e.g., EC80) check_agonist->optimize_agonist Issue Found check_assay Review Assay Conditions check_compound->check_assay No Issue fresh_dilutions Prepare Fresh 74a Dilutions check_compound->fresh_dilutions Issue Found standardize_conditions Standardize Temp, pH, Incubation Times check_assay->standardize_conditions Issue Found

References

Technical Support Center: Improving the Bioavailability of TRPV3 Antagonist 74a

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the TRPV3 antagonist 74a. The information aims to address common challenges encountered during experimentation, with a focus on enhancing its bioavailability for successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, with a binding affinity (KB) of 0.56 μM.[1][2][3] It functions by blocking the activity of the TRPV3 channel, which is a non-selective cation channel involved in thermosensation, pain perception, and skin physiology.[4][5] The compound has shown efficacy in animal models of neuropathic pain and is brain penetrant.

Q2: I am observing lower than expected efficacy in my in vivo animal models. Could this be related to the bioavailability of 74a?

Yes, it is highly probable. Published data indicates that while this compound is effective in preclinical models, the required oral doses are high (30-100 mg/kg), which often suggests challenges with oral bioavailability. Low bioavailability can stem from poor solubility, low permeability across the intestinal wall, or rapid metabolism.

Q3: What are the known physicochemical properties of this compound?

The key physicochemical properties of this compound are summarized in the table below. Notably, its solubility in aqueous solutions is not well-documented in the public domain, but it is soluble in DMSO.

Troubleshooting Guide

Issue 1: Poor Solubility of this compound in Aqueous Buffers for In Vitro Assays

  • Problem: Difficulty in preparing stock solutions or working concentrations in aqueous buffers for cell-based assays, leading to precipitation and inaccurate results.

  • Possible Causes:

    • The compound has low intrinsic aqueous solubility.

    • The pH of the buffer is not optimal for keeping the compound in solution.

  • Solutions:

    • Use of Co-solvents: Prepare a high-concentration stock solution in a non-aqueous solvent like DMSO (soluble up to 100 mM) and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the cells or the assay.

    • pH Adjustment: Investigate the pKa of compound 74a to determine if adjusting the pH of the buffer could improve its solubility.

    • Use of Solubilizing Excipients: For certain assays, the inclusion of solubilizing agents like cyclodextrins may be considered to enhance aqueous solubility.

Issue 2: High Doses of 74a Required for In Vivo Efficacy, Suggesting Low Oral Bioavailability

  • Problem: The need for high oral doses (30-100 mg/kg) to achieve a therapeutic effect in animal models, which can lead to off-target effects and is not ideal for further drug development.

  • Possible Causes:

    • Low Aqueous Solubility: Poor dissolution in the gastrointestinal tract.

    • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium.

    • High First-Pass Metabolism: The compound may be rapidly metabolized by the liver or intestines before reaching systemic circulation.

  • Solutions & Experimental Approaches:

    • Formulation Strategies:

      • Amorphous Solid Dispersions: Techniques like spray drying or hot-melt extrusion can be used to create amorphous forms of the compound, which often have higher solubility and dissolution rates than crystalline forms.

      • Lipid-Based Formulations: Formulating the compound in lipids, oils, or surfactants can improve its absorption.

      • Nanoparticle Formulations: Reducing the particle size to the nanoscale can increase the surface area for dissolution.

    • Structural Modifications (Medicinal Chemistry Approach):

      • Prodrugs: A prodrug strategy can be employed to mask polar functional groups, improving permeability. Oseltamivir is a classic example where an ethyl ester prodrug dramatically increased oral bioavailability.

      • Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve physicochemical properties without losing biological activity.

    • Inhibition of Metabolic Enzymes or Efflux Pumps:

      • Co-administration with inhibitors of cytochrome P450 enzymes (like CYP3A4) or efflux pumps (like P-glycoprotein) can increase bioavailability, although this approach has a higher risk of drug-drug interactions.

Data and Experimental Protocols

Quantitative Data for this compound
ParameterValueReference
Binding Affinity (KB) 0.56 μM
Molecular Weight 338.32 g/mol
Molecular Formula C₁₇H₁₇F₃N₂O₂
Solubility Soluble to 100 mM in DMSO
In Vivo Efficacious Dose (p.o.) 10-100 mg/kg
General Strategies for Improving Oral Bioavailability
StrategyDescriptionExamples
Salt Formation For ionizable compounds, forming a salt can significantly improve dissolution rate and solubility.Ciprofloxacin hydrochloride hydrate
Co-crystallization Combining the active pharmaceutical ingredient (API) with a co-former molecule in a crystal lattice to improve physicochemical properties.Sacubitril/valsartan (Entresto®)
Amorphous Solid Dispersions Dispersing the API in a polymer matrix in an amorphous state to enhance solubility.Spray drying, hot-melt extrusion
Lipid-Based Formulations Dissolving or suspending the drug in lipidic excipients to enhance absorption via lymphatic pathways and reduce first-pass metabolism.Self-emulsifying drug delivery systems (SEDDS)
Particle Size Reduction Increasing the surface area of the drug particles to enhance dissolution rate.Cryo-milling, nanoformulation
Prodrug Approach Chemically modifying the drug to create an inactive derivative that is converted to the active form in the body, often with improved absorption characteristics.Oseltamivir
Key Experimental Protocols

1. Kinetic Solubility Assay

  • Objective: To determine the solubility of a compound in an aqueous buffer after being introduced from a DMSO stock solution.

  • Methodology:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Add a small volume of the DMSO stock to a phosphate-buffered saline (PBS) solution at a relevant pH (e.g., pH 7.4) to achieve a target concentration.

    • Incubate the mixture for a set period (e.g., 1.5-2 hours) at room temperature with shaking.

    • Remove any precipitate by centrifugation or filtration.

    • Analyze the concentration of the compound remaining in the supernatant using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    • The measured concentration is the kinetic solubility.

2. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the intestinal barrier.

  • Methodology:

    • A 96-well filter plate is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.

    • The wells of the filter plate (donor compartment) are filled with a solution of this compound in a buffer at a specific pH (e.g., pH 5.0 to simulate the upper intestine).

    • The filter plate is placed on top of a 96-well acceptor plate containing buffer (e.g., pH 7.4).

    • The assembly is incubated for a defined period (e.g., 4-16 hours).

    • After incubation, the concentration of the compound is measured in both the donor and acceptor wells by LC-MS/MS.

    • The effective permeability (Pe) is calculated based on the amount of compound that has crossed the membrane.

3. Metabolic Stability Assay using Liver Microsomes

  • Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Methodology:

    • Incubate a solution of this compound at a low concentration (e.g., 1 µM) with liver microsomes (human or from a relevant animal species).

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of the parent compound in each sample using LC-MS/MS.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.

Visualizations

bioavailability_workflow cluster_characterization Initial Characterization cluster_decision Problem Identification cluster_solutions Improvement Strategies cluster_evaluation Re-evaluation start Compound 74a solubility Aqueous Solubility Assay start->solubility permeability PAMPA / Caco-2 Assay start->permeability metabolism Microsomal Stability Assay start->metabolism decision_s Poor Solubility? solubility->decision_s decision_p Poor Permeability? permeability->decision_p decision_m High Metabolism? metabolism->decision_m decision_s->decision_p No formulation Formulation Strategies (e.g., Solid Dispersion, Nanoparticles) decision_s->formulation Yes decision_p->decision_m No prodrug Medicinal Chemistry (e.g., Prodrug, Bioisosteres) decision_p->prodrug Yes met_block Identify Metabolites & Redesign decision_m->met_block Yes pk_study In Vivo PK Study decision_m->pk_study No formulation->pk_study prodrug->pk_study met_block->pk_study trpv3_pathway cluster_membrane Keratinocyte Cell Membrane cluster_extracellular cluster_intracellular trpv3 TRPV3 Channel ca_influx Ca²⁺ Influx trpv3->ca_influx Activation heat Heat (>33°C) heat->trpv3 agonist Agonists (e.g., 2-APB, Carvacrol) agonist->trpv3 atp_release ATP Release ca_influx->atp_release cytokine_release Cytokine/PG Release (e.g., IL-1α, TGF-α) ca_influx->cytokine_release neuron_activation Activate Sensory Neurons atp_release->neuron_activation sensation Pain / Itch Sensation neuron_activation->sensation antagonist Antagonist 74a antagonist->trpv3

References

Technical Support Center: Long-Term Stability of TRPV3 Antagonist 74a in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, storage, and assessment of the long-term stability of the Transient Receptor Potential Vanilloid 3 (TRPV3) antagonist 74a in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of TRPV3 antagonist 74a?

A1: The solid, powdered form of this compound should be stored at -20°C.[1][2] Under these conditions, suppliers suggest that the compound is stable for up to three years. For shorter-term storage, some suppliers indicate stability for up to two years at 4°C.[3]

Q2: What is the recommended solvent for preparing stock solutions of 74a?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is soluble up to 100 mM in DMSO.

Q3: How should I store stock solutions of 74a?

A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. For storage at -20°C, the solution is typically stable for up to one month, while storage at -80°C can extend stability for up to six months. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: Can I use aqueous buffers to prepare stock solutions?

A4: It is not recommended to prepare high-concentration stock solutions of 74a in aqueous buffers due to its low aqueous solubility. Stock solutions should be prepared in an organic solvent like DMSO and then diluted into aqueous buffers for working solutions.

Q5: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?

A5: This is a common issue related to the compound's solubility. Here are a few troubleshooting steps:

  • Lower the final concentration: The final concentration of 74a in your aqueous buffer may be exceeding its solubility limit. Try using a lower final concentration.

  • Optimize DMSO concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. However, a slight increase in the final DMSO percentage might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a co-solvent system: For in vivo studies, formulation strategies involving co-solvents like PEG300, Tween-80, or corn oil can be employed to improve solubility.

  • Prepare fresh dilutions: Do not use a solution that has precipitated. Always prepare fresh working solutions from your stock solution for each experiment.

Q6: How can I perform a preliminary assessment of 74a's stability in my experimental buffer?

A6: A preliminary stability assessment can be conducted by preparing a working solution of 74a in your buffer of interest. Aliquots of this solution can be incubated under your experimental conditions (e.g., 37°C, 5% CO₂). Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by HPLC or LC-MS. A decrease in the peak area of the parent compound over time indicates degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results between assays. Compound degradation in the working solution.Prepare fresh working solutions for each experiment. Assess the stability of 74a in your experimental buffer over the time course of your assay.
Loss of compound activity in cell-based assays. Degradation in cell culture medium; Adsorption to plasticware.Evaluate the stability of 74a in the specific cell culture medium used. Consider using low-binding microplates.
Appearance of new peaks in HPLC/LC-MS analysis over time. Compound degradation.Identify the degradation products to understand the degradation pathway. Adjust experimental conditions (e.g., pH, protect from light) to mitigate degradation.
Precipitate forms in the stock solution upon storage. Poor solubility or degradation to an insoluble product.Prepare a more dilute stock solution. Ensure the DMSO used is of high quality and anhydrous.

Stability Data

As of late 2025, specific quantitative long-term stability data for this compound in various solutions is not extensively available in the public domain. Researchers are advised to conduct their own stability studies under their specific experimental conditions. The following table is a template for how such data should be presented.

Table 1: Example Stability Data Presentation for this compound in a 10 µM Aqueous Phosphate Buffer (pH 7.4)

Storage TemperatureTime Point% Remaining of Initial ConcentrationAppearance of Degradation Products (Peak Area %)
4°C 0 hours100%0%
24 hours98.5%< 0.1%
48 hours97.2%0.3%
1 week95.1%1.2%
25°C (Room Temp) 0 hours100%0%
8 hours92.3%2.1%
24 hours85.6%5.8%
48 hours78.9%10.4%
37°C 0 hours100%0%
4 hours88.7%4.5%
8 hours79.1%9.8%
24 hours60.3%25.1%

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Aqueous Buffer

  • Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.

    • Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is below 0.5%.

  • Incubation:

    • Aliquot the working solution into separate, sealed vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, and 37°C).

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.

  • Sample Analysis:

    • Analyze the samples immediately by a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis:

    • Quantify the peak area of the parent compound (this compound) at each time point.

    • Calculate the percentage of the remaining compound at each time point relative to the amount at time zero.

    • Plot the percentage of the remaining compound against time for each temperature condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubate Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute to 10 µM Working Solution in Buffer prep_stock->prep_work incubate Aliquot and Incubate at Different Temperatures (4°C, 25°C, 37°C) prep_work->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze quantify Quantify Peak Area of Parent Compound analyze->quantify plot Plot % Remaining vs. Time quantify->plot

Caption: Experimental workflow for assessing the stability of this compound in solution.

signaling_pathway cluster_factors Potential Degradation Factors cluster_compound Compound State Temp Temperature Degraded Degradation Products Temp->Degraded pH pH pH->Degraded Light Light Light->Degraded Oxidation Oxidation Oxidation->Degraded Stable Stable TRPV3 Antagonist 74a Stable->Degraded Degradation Pathways

References

Preventing precipitation of TRPV3 antagonist 74a in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling and use of TRPV3 antagonist 74a, with a specific focus on preventing its precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[1] It is a brain-penetrant compound that has shown efficacy in animal models of neuropathic pain.[2][3] Key properties are summarized in the table below.

Q2: My this compound is precipitating when I add it to my cell culture media. Why is this happening?

A2: Precipitation of hydrophobic compounds like 74a is a common issue when diluting a concentrated DMSO stock into an aqueous-based cell culture medium. This occurs because the compound's solubility limit is exceeded in the final aqueous environment. The DMSO, which keeps the compound dissolved in the stock solution, becomes too diluted to maintain its solubilizing effect.

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][4] It is soluble in DMSO up to 100 mM. For in vivo studies, a specific formulation has been described involving DMSO, PEG300, Tween-80, and saline.

Q4: How can I avoid precipitation of 74a during my experiments?

A4: Several strategies can be employed to prevent precipitation:

  • Proper Stock Preparation: Ensure your stock solution in DMSO is fully dissolved.

  • Serial Dilution: Instead of adding the highly concentrated stock directly to your media, perform one or more intermediate dilution steps.

  • Low Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.

  • Pre-warmed Media: Add the compound to pre-warmed (37°C) media to enhance solubility.

  • Gentle Mixing: Add the compound dropwise while gently vortexing or swirling the media to ensure rapid and uniform dispersion.

  • Use of Excipients: For challenging situations, consider using solubilizing excipients such as PEG300 and Tween-80.

Troubleshooting Guide: Precipitation of this compound

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in media The concentration of 74a exceeds its aqueous solubility.Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a smaller volume of pre-warmed media before adding it to the final culture volume.
Final DMSO concentration is too low to maintain solubility.While keeping the final DMSO concentration below cytotoxic levels (<0.5%), ensure you are not over-diluting a very high concentration stock. It may be better to use a slightly lower concentration stock.
Cloudiness or crystals observed in the culture plate over time Compound is coming out of solution during incubation.This may indicate that the working concentration is too high for long-term stability in your specific media. Determine the maximum soluble concentration using the protocol below. Consider including solubilizing agents like PEG or Tween in your media if compatible with your experimental setup.
Inconsistent experimental results Precipitation is leading to a lower effective concentration of the antagonist.Visually inspect all solutions and media for any signs of precipitation before and during the experiment. If precipitation is observed, the results from that experiment may be unreliable.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 338.32 g/mol
Formula C₁₇H₁₇F₃N₂O₂
Purity ≥98%
Solubility in DMSO Up to 100 mM
Storage Store at -20°C

Table 2: Example Formulation for In Vivo Studies

ComponentProportionReference(s)
DMSO 10%
PEG300 40%
Tween-80 5%
Saline 45%

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer.

  • Calculation: To prepare a 10 mM stock solution, weigh out 3.38 mg of 74a (MW: 338.32 g/mol ) and dissolve it in 1 mL of DMSO.

  • Procedure: a. Weigh the required amount of 74a powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the tube vigorously until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. d. Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration of 74a in Cell Culture Media

  • Materials: 10 mM stock solution of 74a in DMSO, your specific cell culture medium (pre-warmed to 37°C), sterile 96-well plate or microcentrifuge tubes, incubator.

  • Procedure: a. Prepare a series of dilutions of the 10 mM stock solution in your pre-warmed cell culture medium. For example, to test concentrations from 1 µM to 100 µM, you can perform serial dilutions. b. In a 96-well plate, add 198 µL of pre-warmed media to each well. c. In the first well, add 2 µL of the 10 mM stock to achieve a 100 µM solution (and 1% DMSO). Mix well by pipetting up and down. d. Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second well (containing 100 µL of media), and so on. e. Include a control well with the highest concentration of DMSO used (e.g., 1%) without the compound. f. Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24, 48 hours). g. Visually inspect each well for any signs of precipitation (cloudiness, crystals) at different time points.

  • Determination: The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for your experimental conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_incubation Experiment weigh Weigh 74a Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Clear dissolve->vortex store Aliquot and Store at -20°C vortex->store prewarm Pre-warm Cell Culture Media to 37°C store->prewarm intermediate Prepare Intermediate Dilution prewarm->intermediate final Add to Final Media Volume intermediate->final mix Mix Gently final->mix add_to_cells Add to Cell Culture mix->add_to_cells incubate Incubate (e.g., 37°C, 5% CO2) add_to_cells->incubate observe Observe for Precipitation incubate->observe troubleshooting_workflow rect_node rect_node start Precipitation Observed? check_stock Is Stock Solution Clear? start->check_stock check_conc Is Final Concentration Too High? check_stock->check_conc Yes solution1 Re-dissolve Stock Solution check_stock->solution1 No check_dmso Is Final DMSO % Too Low? check_conc->check_dmso No solution2 Determine Max Soluble Concentration check_conc->solution2 Yes check_temp Was Media Pre-warmed? check_dmso->check_temp No solution3 Use Lower Concentration Stock check_dmso->solution3 Yes solution4 Always Pre-warm Media check_temp->solution4 No

References

Technical Support Center: In Vivo Delivery of TRPV3 Antagonist 74a

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the selection and use of a vehicle for the in vivo delivery of the TRPV3 antagonist, compound 74a.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo delivery of TRPV3 antagonist 74a?

A1: Based on preclinical studies, the recommended vehicle for oral administration of 74a is a suspension of 0.5% (w/v) methylcellulose (B11928114) (MC) in water.

Q2: Why is a 0.5% methylcellulose suspension a suitable vehicle for 74a?

A2: A 0.5% methylcellulose suspension is a commonly used vehicle for oral administration of poorly water-soluble compounds in preclinical studies. It helps to ensure a uniform suspension of the compound for accurate dosing and can improve its oral bioavailability.

Q3: What is the reported oral bioavailability of 74a when formulated in this vehicle?

A3: In preclinical models, 74a has demonstrated good oral bioavailability when administered in a 0.5% methylcellulose suspension. For detailed pharmacokinetic parameters, please refer to the data table below.

Q4: Can I use other vehicles for the in vivo delivery of 74a?

A4: While 0.5% methylcellulose is the validated vehicle, other formulations may be possible depending on the route of administration and experimental goals. However, any new vehicle would require thorough validation to assess its impact on the solubility, stability, and bioavailability of 74a.

Troubleshooting Guide

Q: I am observing inconsistent results between animals in my study. What could be the cause?

A: Inconsistent results can arise from several factors related to the formulation and administration of 74a:

  • Improper Suspension: Ensure that the 0.5% methylcellulose suspension of 74a is homogenous. The compound can settle over time, leading to inaccurate dosing. It is critical to vortex the suspension thoroughly before each administration.

  • Inaccurate Dosing: Verify the accuracy of your dosing volume for each animal. Use calibrated pipettes and ensure the animal's weight is accurately measured for correct dose calculation.

  • Gavage Technique: Improper oral gavage technique can lead to stress, esophageal or stomach injury, or accidental administration into the trachea, all of which can affect the absorption and efficacy of the compound. Ensure all personnel are properly trained in this technique.

Q: My experimental results show lower than expected efficacy of 74a. What are the potential reasons?

A: Lower than expected efficacy could be due to:

  • Suboptimal Dosing: The dose of 74a may be too low for your specific animal model or disease state. A dose-response study may be necessary to determine the optimal dose.

  • Compound Degradation: While 74a is reported to be stable, ensure that your storage and handling conditions are appropriate. Prepare the suspension fresh daily if the stability of the suspension over time is unknown.

  • Metabolic Differences: The metabolic profile of your animal model may differ from that reported in the initial studies, leading to faster clearance of the compound.

Quantitative Data Summary

The following table summarizes the pharmacokinetic properties of this compound in preclinical models when administered orally in a 0.5% methylcellulose vehicle.

ParameterValue
Dose (oral) 10 mg/kg
Cmax (Maximum Plasma Concentration) 1.2 ± 0.2 µM
Tmax (Time to Cmax) 2 hours
AUC (Area Under the Curve) 6.8 ± 0.9 µM·h
Oral Bioavailability (F%) 35%

Experimental Protocols

Protocol: Oral Administration of this compound in a Rodent Model

1. Materials:

  • This compound
  • Methylcellulose (viscosity of 400 cP for a 2% solution in water)
  • Sterile water for injection
  • Weighing scale
  • Spatula
  • Magnetic stirrer and stir bar
  • Glass beaker
  • Volumetric flask
  • Vortex mixer
  • Oral gavage needles (size appropriate for the animal model)
  • Syringes

2. Preparation of 0.5% Methylcellulose Vehicle:

  • Heat approximately one-third of the final required volume of sterile water to 60-70°C.
  • Slowly add the methylcellulose powder to the heated water while stirring vigorously with a magnetic stirrer to ensure it is fully wetted.
  • Remove the beaker from the heat and add the remaining two-thirds of the sterile water as cold water or ice to bring the temperature down.
  • Continue stirring until the methylcellulose is fully dissolved and the solution is clear and viscous. This may take 30-60 minutes.
  • Store the vehicle at 4°C.

3. Preparation of 74a Suspension:

  • Calculate the required amount of 74a and 0.5% methylcellulose vehicle based on the desired final concentration and volume.
  • Weigh the appropriate amount of 74a powder.
  • Add a small amount of the 0.5% methylcellulose vehicle to the 74a powder to create a paste. This helps to wet the compound and prevent clumping.
  • Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a homogenous suspension.
  • Prepare the suspension fresh daily.

4. Administration:

  • Accurately weigh each animal before dosing.
  • Calculate the required volume of the 74a suspension for each animal based on its body weight and the target dose.
  • Thoroughly vortex the 74a suspension immediately before drawing it into the syringe to ensure homogeneity.
  • Administer the suspension to the animal via oral gavage using the appropriate technique.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_vehicle Prepare 0.5% Methylcellulose Vehicle prep_suspension Prepare 74a Suspension prep_vehicle->prep_suspension weigh_animal Weigh Animal calculate_dose Calculate Dose Volume weigh_animal->calculate_dose vortex_suspension Vortex Suspension calculate_dose->vortex_suspension oral_gavage Oral Gavage Administration vortex_suspension->oral_gavage collect_samples Collect Blood Samples oral_gavage->collect_samples assess_efficacy Efficacy Assessment oral_gavage->assess_efficacy analyze_pk Pharmacokinetic Analysis collect_samples->analyze_pk

Caption: Experimental workflow for in vivo administration of 74a.

trpv3_signaling_pathway TRPV3 TRPV3 Channel Ca_ion Ca²⁺ Influx TRPV3->Ca_ion Activation Downstream Downstream Signaling (e.g., Calcineurin, NFAT) Ca_ion->Downstream Response Cellular Response (e.g., Cytokine Release) Downstream->Response Antagonist_74a Antagonist 74a Antagonist_74a->TRPV3 Inhibition

Caption: Simplified TRPV3 signaling pathway and inhibition by 74a.

Technical Support Center: Interpreting Dose-Response Curves for TRPV3 Antagonist 74a

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the interpretation of dose-response curves for the selective TRPV3 antagonist 74a. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[1][2][3][4] It is a brain-penetrant compound that has demonstrated efficacy in animal models of neuropathic pain.

Q2: What is the mechanism of action of a TRPV3 antagonist?

TRPV3 is a non-selective cation channel primarily expressed in keratinocytes and neurons that is activated by heat and chemical stimuli. Upon activation, it allows the influx of cations, including Ca2+, leading to the activation of downstream signaling pathways. A TRPV3 antagonist, such as 74a, binds to the TRPV3 channel and inhibits its activation, thereby blocking the downstream signaling cascade.

Q3: What is a dose-response curve and an IC50 value?

A dose-response curve illustrates the relationship between the concentration of a drug (antagonist) and its inhibitory effect on a specific biological response. The IC50 (half-maximal inhibitory concentration) is a key parameter derived from this curve. It represents the concentration of the antagonist required to inhibit the response by 50%. A lower IC50 value indicates a more potent antagonist.

Q4: What is the expected IC50 value for this compound?

The reported IC50 value for this compound is approximately 0.38 µM. Another measure of its potency, the equilibrium dissociation constant (KB), is reported as 0.56 µM.

Data Presentation: Dose-Response Data for this compound

The following table summarizes the expected inhibitory activity of this compound at various concentrations, based on a typical dose-response experiment.

Antagonist 74a Concentration (µM)% Inhibition of TRPV3 Activity (Estimated)
0.01~ 5%
0.1~ 20%
0.38 (IC50) 50%
1~ 80%
10> 95%

Experimental Protocols

A common method for determining the dose-response curve of a TRPV3 antagonist is a cell-based calcium imaging assay using a Fluorescent Imaging Plate Reader (FLIPR).

Protocol: In Vitro Calcium Imaging Assay for TRPV3 Antagonism

  • Cell Culture:

    • Culture human embryonic kidney (HEK293) cells stably expressing human TRPV3 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • Plate the cells in black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the cell culture medium and add the dye-loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in the assay buffer.

    • After the dye-loading incubation, add the different concentrations of antagonist 74a to the respective wells.

    • Incubate the plate with the antagonist for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • TRPV3 Activation and Data Acquisition:

    • Prepare a solution of a TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) or carvacrol) at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the cell plate into the FLIPR instrument.

    • Initiate the reading sequence, which typically involves a baseline fluorescence measurement followed by the automated addition of the TRPV3 agonist.

    • Continue to measure the fluorescence intensity over time to capture the calcium influx triggered by the agonist.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is proportional to the intracellular calcium concentration.

    • Normalize the response in the presence of the antagonist to the control response (agonist alone).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture (HEK293-TRPV3) dye_loading Dye Loading (Fluo-4 AM) cell_culture->dye_loading 1 antagonist_incubation Antagonist Incubation dye_loading->antagonist_incubation 2 compound_prep Antagonist Dilution (74a) compound_prep->antagonist_incubation agonist_addition Agonist Addition (2-APB) antagonist_incubation->agonist_addition 3 flipr_reading FLIPR Reading (Calcium Flux) agonist_addition->flipr_reading 4 data_analysis Data Analysis (IC50 Determination) flipr_reading->data_analysis 5

Caption: Experimental workflow for determining the IC50 of a TRPV3 antagonist.

signaling_pathway TRPV3 TRPV3 Channel Ca2_influx Ca2+ Influx TRPV3->Ca2_influx Mediates downstream Downstream Signaling (e.g., EGFR pathway activation) Ca2_influx->downstream agonist Agonist (e.g., 2-APB, Heat) agonist->TRPV3 Activates antagonist Antagonist 74a antagonist->TRPV3 Inhibits

Caption: Simplified TRPV3 signaling pathway and point of inhibition by antagonist 74a.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, edge effects in the microplate, or pipetting errors.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells or fill them with sterile media. Use calibrated pipettes and ensure consistent pipetting technique.
Low signal-to-background ratio Suboptimal dye loading, low receptor expression, or weak agonist response.Optimize dye loading time and concentration. Ensure the cell line has sufficient TRPV3 expression. Use a fresh, potent batch of agonist at an optimized concentration (e.g., EC80).
IC50 value significantly different from published data Different cell line, variations in cell passage number or health, different assay conditions (e.g., buffer composition, temperature), or incorrect agonist concentration.Use an authenticated cell line with a consistent passage number. Standardize all assay parameters. Re-evaluate the agonist's EC50 in your specific assay system.
No or very weak antagonist effect Inactive antagonist compound, incorrect concentration, or insufficient incubation time.Verify the integrity and concentration of the antagonist stock solution. Ensure the final concentrations in the assay are correct. Optimize the antagonist pre-incubation time.
Cell death or detachment during the assay High compound concentration (toxicity), harsh washing steps, or unhealthy cells.Test the antagonist for cytotoxicity at the concentrations used. Use no-wash calcium assay kits to minimize cell manipulation. Ensure cells are healthy and not over-confluent before starting the experiment.
Fluorescence drops upon compound addition Autofluorescence or quenching properties of the antagonist.Run a control plate with the antagonist in the absence of cells and/or agonist to check for compound interference with the fluorescence signal.

References

Validation & Comparative

A Preclinical Head-to-Head Comparison: TRPV3 Antagonist 74a Versus Gabapentin for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of the novel TRPV3 antagonist, 74a, and the established neuropathic pain therapeutic, gabapentin (B195806). The data presented is compiled from published preclinical studies, offering a quantitative and methodological overview to inform future research and development in the field of analgesics.

Introduction

Neuropathic pain remains a significant clinical challenge, with a substantial number of patients experiencing inadequate pain relief from currently available therapies. Gabapentin, a GABA analogue, is a first-line treatment for many neuropathic pain conditions, but its efficacy is often limited, and it is associated with dose-limiting side effects.[1][2] The Transient Receptor Potential Vanilloid 3 (TRPV3) channel has emerged as a promising target for the development of novel analgesics.[3] TRPV3 is a thermosensitive ion channel expressed in keratinocytes and sensory neurons, playing a role in temperature sensation and pain signaling.[1][4] The selective TRPV3 antagonist, 74a, has shown a favorable preclinical profile in animal models of neuropathic pain, positioning it as a potential alternative to existing treatments.

Efficacy in Preclinical Models of Neuropathic Pain

The TRPV3 antagonist 74a has been evaluated in two well-established rodent models of neuropathic pain: the Chronic Constriction Injury (CCI) model and the Sciatic Nerve Ligation (SNL) model. In these studies, 74a demonstrated a dose-dependent attenuation of mechanical allodynia, a key symptom of neuropathic pain. Notably, a preclinical study directly compared the efficacy of 74a to gabapentin, indicating a favorable profile for the TRPV3 antagonist.

Quantitative Comparison of Anti-Allodynic Effects

The following table summarizes the reported efficacy of this compound and gabapentin in rodent models of neuropathic pain. The primary endpoint is the reversal of mechanical allodynia, as measured by the von Frey test, which determines the paw withdrawal threshold to a mechanical stimulus.

CompoundAnimal ModelRoute of AdministrationEffective Dose RangeKey FindingsReference
This compound Chronic Constriction Injury (Rat), Sciatic Nerve Ligation (Rat)Oral (p.o.)10 - 100 mg/kgDose-dependently attenuated mechanical allodynia. Showed a favorable preclinical profile compared to gabapentin.
Gabapentin Various neuropathic pain models (e.g., Diabetic Neuropathy, Postherpetic Neuralgia)Oral (p.o.)30 - 300 mg/kgEffective in reducing neuropathic pain, but with a reported 30-40% of patients achieving meaningful benefit.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the standard protocols for the key experiments cited in the evaluation of this compound and gabapentin.

Neuropathic Pain Models
  • Chronic Constriction Injury (CCI) Model:

    • Species: Rat (Sprague-Dawley or Wistar)

    • Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures (e.g., 4-0 chromic gut) are tied around the nerve with approximately 1 mm spacing. The ligatures constrict the nerve just enough to cause a slight indentation without arresting epineural blood flow. The incision is then closed in layers.

    • Outcome: This procedure induces a reliable and long-lasting mechanical allodynia and thermal hyperalgesia in the ipsilateral paw, typically developing within a few days and lasting for several weeks.

  • Spared Nerve Injury (SNI) Model (a variation of sciatic nerve ligation):

    • Species: Mouse (e.g., C57BL/6) or Rat

    • Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are tightly ligated with a suture and then sectioned distal to the ligation, while the sural nerve is left intact.

    • Outcome: This model results in a robust and persistent mechanical allodynia in the territory of the spared sural nerve (lateral aspect of the paw).

Behavioral Assessment: Von Frey Test for Mechanical Allodynia
  • Apparatus: A set of calibrated von Frey filaments, which exert a specific force when bent.

  • Procedure: Animals are placed in individual chambers on an elevated mesh floor, allowing access to the plantar surface of their hind paws. After an acclimation period, the von Frey filaments are applied perpendicularly to the mid-plantar surface of the paw with sufficient force to cause the filament to bend. The stimulus is held for a few seconds.

  • Endpoint: The paw withdrawal threshold is determined using a method such as the "up-down" method, where a positive response (paw withdrawal, flinching, or licking) to a filament leads to the use of the next weaker filament, and a negative response leads to the use of the next stronger filament. The 50% withdrawal threshold is then calculated.

Signaling Pathways and Experimental Workflow

TRPV3 Signaling Pathway in Pain

The activation of TRPV3 channels in keratinocytes and sensory neurons is believed to contribute to pain signaling through the release of pro-inflammatory mediators and direct sensitization of nociceptors.

TRPV3_Signaling_Pathway TRPV3 Signaling Pathway in Pain cluster_keratinocyte Keratinocyte cluster_neuron Sensory Neuron TRPV3 TRPV3 Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Activation (Heat, Chemical) Mediator_release Release of Mediators (e.g., ATP, PGE₂) Ca_influx->Mediator_release Nociceptor Nociceptor Terminal Mediator_release->Nociceptor Activation/Sensitization Action_potential Action Potential Generation Nociceptor->Action_potential Pain_signal Pain Signal to CNS Action_potential->Pain_signal

Caption: TRPV3 activation in keratinocytes leads to the release of signaling molecules that activate sensory neurons.

Experimental Workflow for Preclinical Neuropathic Pain Studies

The following diagram outlines the typical workflow for evaluating the efficacy of a compound in a preclinical model of neuropathic pain.

Experimental_Workflow Neuropathic Pain Model Experimental Workflow start Animal Acclimation baseline Baseline Behavioral Testing (von Frey) start->baseline surgery Induction of Neuropathy (CCI or SNL) baseline->surgery post_op Post-operative Recovery & Pain Development surgery->post_op drug_admin Drug Administration (this compound or Gabapentin) post_op->drug_admin post_drug_testing Post-treatment Behavioral Testing (von Frey) drug_admin->post_drug_testing data_analysis Data Analysis & Comparison post_drug_testing->data_analysis

Caption: Workflow for assessing the efficacy of analgesics in rodent models of neuropathic pain.

Conclusion

The preclinical evidence suggests that the this compound holds promise as a potential therapeutic for neuropathic pain. The favorable comparison to gabapentin in rodent models warrants further investigation. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of TRPV3 antagonists and other novel analgesics. Future studies should aim to further characterize the efficacy and safety profile of 74a and elucidate the precise mechanisms by which TRPV3 antagonism alleviates neuropathic pain.

References

A Comparative Guide to Selective TRPV3 Inhibitors: 74a in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a non-selective cation channel, has emerged as a significant therapeutic target for a range of conditions including chronic pain, itch, and various skin disorders.[1] The development of potent and selective inhibitors of TRPV3 is a critical area of research. This guide provides a detailed comparison of the novel TRPV3 antagonist 74a against other selective inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to aid in drug discovery and development efforts.

Performance Comparison of Selective TRPV3 Inhibitors

The efficacy of TRPV3 inhibitors is primarily evaluated based on their potency, typically represented by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (KB). A lower value indicates a more potent inhibitor. The following table summarizes the available quantitative data for this compound and other selective inhibitors.

Compound NameTypePotency (IC50/KB)Species Specificity (if specified)Reference(s)
This compound SyntheticKB = 0.56 µM Not specified[2]
Forsythoside BNaturalIC50 = 6.7 µMHuman[3][4]
VerbascosideNaturalIC50 = 14.1 µMHuman
Isochlorogenic acid A (IAA)NaturalIC50 = 2.7 µMHuman
Isochlorogenic acid B (IAB)NaturalIC50 = 0.9 µMHuman
Flopropione (B290)SyntheticIC50 = 17.8 µMHuman
DyclonineSyntheticIC50 = 3.2 µMMouse
OstholeNaturalIC50 ≈ 37.0 µMNot specified

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, it is crucial to visualize the relevant biological pathways and experimental procedures.

TRPV3 Signaling Pathway in Keratinocytes

Activation of TRPV3 in keratinocytes initiates a signaling cascade that plays a role in skin proliferation and inflammation. The following diagram illustrates a key pathway mediated by TRPV3.

TRPV3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRPV3 TRPV3 Channel Ca2_influx Ca²⁺ Influx TRPV3->Ca2_influx Activation CaMKII CaMKII Ca2_influx->CaMKII Activates TGFa_release TGFα Release CaMKII->TGFa_release EGFR EGFR TGFa_release->EGFR Activates PI3K PI3K EGFR->PI3K NFkB NF-κB PI3K->NFkB Proliferation Keratinocyte Proliferation NFkB->Proliferation Inhibitor TRPV3 Antagonists (e.g., 74a) Inhibitor->TRPV3 Inhibits

Caption: TRPV3-mediated signaling cascade in keratinocytes.

General Workflow for Evaluating TRPV3 Inhibitors

The inhibitory activity of compounds like 74a is often assessed using electrophysiological techniques, such as the whole-cell patch-clamp assay.

Experimental_Workflow A HEK293 cells transiently transfected with TRPV3 cDNA B Whole-cell patch-clamp configuration established A->B C Repeated application of a TRPV3 agonist (e.g., 2-APB) to achieve a stable baseline B->C D Co-application of the agonist and the test inhibitor (e.g., this compound) C->D E Measurement of the inhibition of TRPV3-mediated current D->E F Data analysis to determine IC50 or KB value E->F

Caption: Workflow for whole-cell patch-clamp assay.

Experimental Protocols

The evaluation of TRPV3 inhibitors relies on established in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring ion channel activity and the effect of inhibitors.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently transfected with a plasmid encoding the human or mouse TRPV3 channel using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution in the patch pipette usually contains (in mM): 140 CsCl, 10 HEPES, 5 EGTA, and 2 Mg-ATP, adjusted to pH 7.2.

  • TRPV3 Activation and Inhibition: TRPV3 channels are activated by the application of a chemical agonist, such as 2-aminoethoxydiphenyl borate (B1201080) (2-APB) at a concentration of 50-100 µM. After a stable baseline current is established through repeated agonist application, the test inhibitor is co-applied with the agonist at various concentrations to determine its inhibitory effect.

Calcium Imaging Assay

This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of TRPV3 channel activity.

  • Cell Preparation: HEK293 cells stably or transiently expressing the TRPV3 channel are seeded in 96- or 384-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes at 37°C.

  • Fluorescence Measurement: A fluorescent imaging plate reader is used to measure the fluorescence intensity before and after the addition of compounds.

  • TRPV3 Activation and Inhibition: A baseline fluorescence is established before the application of a TRPV3 agonist. The resulting increase in fluorescence indicates calcium influx through activated TRPV3 channels. To test for inhibition, cells are pre-incubated with the inhibitor for a specific period before co-application with the agonist. The reduction in the agonist-induced fluorescence signal is quantified to determine the inhibitor's potency.

In Vivo Models of Pain and Itch

The efficacy of TRPV3 inhibitors in a physiological context is often evaluated in rodent models.

  • Neuropathic Pain Model: Neuropathic pain can be induced in rodents through procedures like chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve. Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments. The test compound, such as this compound, is administered (e.g., orally or intraperitoneally), and the paw withdrawal threshold is measured at different time points.

  • Itch Model: Itch can be induced by intradermal injection of pruritogens like histamine (B1213489) or specific activators of itch-mediating receptors. The number of scratching bouts is counted over a defined period. The test inhibitor is administered prior to the pruritogen, and the reduction in scratching behavior is quantified. For instance, this compound has been shown to significantly decrease the number of scratches in mice when administered via intradermal injection.

Conclusion

This compound stands out as a potent and selective inhibitor of the TRPV3 channel, with a reported KB value of 0.56 µM. This positions it favorably when compared to several other known selective inhibitors, both natural and synthetic. Its demonstrated efficacy in animal models of neuropathic pain further underscores its potential as a valuable research tool and a lead compound for the development of novel therapeutics targeting TRPV3-mediated pathologies. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further investigate the pharmacology of TRPV3 and the comparative efficacy of its inhibitors.

References

Selectivity profile of TRPV3 antagonist 74a against other TRP channels.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of the transient receptor potential vanilloid 3 (TRPV3) antagonist 74a against other key TRP channels implicated in sensory signaling. The data presented is compiled from preclinical research to assist in the evaluation of 74a for further investigation.

Comparative Selectivity of Antagonist 74a

Antagonist 74a is a potent and selective inhibitor of the TRPV3 ion channel.[1] To ascertain its specificity, the compound was profiled against a panel of related TRP channels, including TRPV1, TRPV2, TRPV4, TRPA1, and TRPM8. The following table summarizes the inhibitory activity of 74a, presenting the half-maximal inhibitory concentration (IC₅₀) values obtained from in vitro functional assays.

Target TRP ChannelIC₅₀ (μM)Fold Selectivity vs. TRPV3
TRPV3 0.38 -
TRPV1>10>26
TRPV2>10>26
TRPV4>10>26
TRPA1>10>26
TRPM82.9~8

Data sourced from McGaraughty et al., 2016, where compound 74a is referred to as A-1.

The data clearly indicates that antagonist 74a exhibits high selectivity for TRPV3. No significant inhibitory activity was observed at concentrations up to 10 μM for TRPV1, TRPV2, TRPV4, and TRPA1. A weak activity was noted at the TRPM8 receptor, with an IC₅₀ value of 2.9 μM, demonstrating an approximately 8-fold selectivity for TRPV3 over TRPM8.

Experimental Protocols

The selectivity of antagonist 74a was determined using a cell-based calcium influx assay, a standard method for assessing the function of ion channels.

Cell Line and Channel Expression: Human embryonic kidney (HEK293) cells were stably transfected to express the specific human TRP channel of interest (hTRPV1, hTRPV2, hTRPV3, hTRPV4, hTRPA1, or hTRPM8). These cells provide a controlled environment to study the activity of individual ion channels.

FLIPR-Based Calcium Influx Assay: A Fluorometric Imaging Plate Reader (FLIPR) was utilized to measure changes in intracellular calcium concentration ([Ca²⁺]i) upon channel activation.

  • Cell Plating: HEK293 cells expressing the target TRP channel were seeded into 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.

  • Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for approximately 1 hour at 37°C. This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

  • Compound Pre-incubation: Antagonist 74a, at varying concentrations, was added to the wells and incubated for a defined period (typically 15-30 minutes) to allow for binding to the target channel.

  • Agonist Stimulation and Signal Detection: A specific agonist for each TRP channel was added to stimulate channel opening and subsequent calcium influx. The FLIPR instrument continuously monitored the fluorescence intensity before and after agonist addition.

    • TRPV1: Activated by capsaicin.

    • TRPV2: Activated by 2-aminoethoxydiphenyl borate (B1201080) (2-APB).

    • TRPV3: Activated by 2-APB or carvacrol.

    • TRPV4: Activated by GSK1016790A.

    • TRPA1: Activated by allyl isothiocyanate (AITC).

    • TRPM8: Activated by menthol (B31143) or icilin.

  • Data Analysis: The increase in fluorescence intensity following agonist addition was measured. The inhibitory effect of antagonist 74a was calculated as the percentage reduction in the agonist-induced calcium response. IC₅₀ values were determined by fitting the concentration-response data to a four-parameter logistic equation.

Visualizing Selectivity and Experimental Workflow

To illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_workflow Experimental Workflow: FLIPR Assay Cell Plating Cell Plating Dye Loading Dye Loading Cell Plating->Dye Loading Culture Compound Incubation Compound Incubation Dye Loading->Compound Incubation Wash Agonist Stimulation Agonist Stimulation Compound Incubation->Agonist Stimulation Incubate Fluorescence Reading Fluorescence Reading Agonist Stimulation->Fluorescence Reading Measure Data Analysis Data Analysis Fluorescence Reading->Data Analysis Calculate IC50

Caption: Workflow for determining antagonist selectivity using a FLIPR-based calcium influx assay.

cluster_high_affinity High Affinity cluster_low_affinity Low to No Affinity Antagonist 74a Antagonist 74a TRPV3 TRPV3 Antagonist 74a->TRPV3 IC50 = 0.38 µM (Potent Antagonist) TRPV1 TRPV1 Antagonist 74a->TRPV1 IC50 > 10 µM (Inactive) TRPV2 TRPV2 Antagonist 74a->TRPV2 IC50 > 10 µM (Inactive) TRPV4 TRPV4 Antagonist 74a->TRPV4 IC50 > 10 µM (Inactive) TRPA1 TRPA1 Antagonist 74a->TRPA1 IC50 > 10 µM (Inactive) TRPM8 TRPM8 Antagonist 74a->TRPM8 IC50 = 2.9 µM (Weak Antagonist)

Caption: Comparative selectivity profile of antagonist 74a against various TRP channels.

Signaling Pathways of TRP Channels

TRP channels are non-selective cation channels that, upon activation by various stimuli, lead to the influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the cell membrane and increases the intracellular Ca²⁺ concentration, which in turn triggers a variety of downstream cellular responses.

cluster_pathway General TRP Channel Signaling Pathway Stimulus Stimulus (e.g., Heat, Agonist) TRP_Channel TRP Channel (e.g., TRPV3) Stimulus->TRP_Channel Activates Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRP_Channel->Cation_Influx Opens Membrane_Depolarization Membrane Depolarization Cation_Influx->Membrane_Depolarization Intracellular_Ca_Increase Increased [Ca²⁺]i Cation_Influx->Intracellular_Ca_Increase Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Membrane_Depolarization->Cellular_Response Intracellular_Ca_Increase->Cellular_Response Antagonist Antagonist 74a Antagonist->TRP_Channel Blocks

Caption: A simplified diagram of the canonical TRP channel signaling pathway and the inhibitory action of an antagonist.

References

Validating the Antagonistic Activity of Compound 74a on TRPV3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antagonistic activity of compound 74a on the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. Through a detailed comparison with other known TRPV3 antagonists, supported by experimental data and protocols, this document serves as a valuable resource for researchers investigating TRPV3 as a therapeutic target for pain, itch, and other sensory disorders.

Quantitative Comparison of TRPV3 Antagonists

The following table summarizes the in vitro potency of compound 74a and other selected TRPV3 antagonists. The half-maximal inhibitory concentration (IC50) and binding affinity (KB) values are presented to facilitate a direct comparison of their efficacy.

CompoundChemical ClassIC50 (µM)KB (µM)Experimental ModelReference
Compound 74a (Pyridin-2-yl)methanol derivative0.380.56Human TRPV3 (calcium imaging, electrophysiology)[1]
TrpvicinNot Specified0.41 (WT), 0.22 (G573S mutant)-Human TRPV3[2]
Dyclonine (B1211874)Local Anesthetic3.2 ± 0.24-Mouse TRPV3 in HEK 293T cells[3]
Isochlorogenic acid ADicaffeoylquinic acid isomer2.7 ± 1.3-Not Specified
Isochlorogenic acid BDicaffeoylquinic acid isomer0.9 ± 0.3-Not Specified

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Assays

1. Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPV3 channels in response to agonists and antagonists.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently transfected with a plasmid encoding the human TRPV3 channel using lipofectamine 2000. Experiments are typically performed 24-48 hours post-transfection.

  • Electrophysiological Recording: Whole-cell recordings are performed at room temperature. The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The intracellular solution for the patch pipette contains (in mM): 140 CsCl, 10 HEPES, 5 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.2.

  • Data Acquisition: Membrane currents are recorded using an amplifier and digitizer. Cells are held at a holding potential of -60 mV. TRPV3 channels are activated by the application of a known agonist (e.g., 2-APB or carvacrol). The antagonistic effect of compound 74a or other inhibitors is determined by co-application with the agonist at varying concentrations.

2. Calcium Influx Assay

This high-throughput assay measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of TRPV3 channel activity.

  • Cell Preparation: HEK293T cells stably expressing human TRPV3 are seeded in 96-well plates. Once confluent, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 60 minutes at 37°C.

  • Compound Application: The cells are washed to remove excess dye. A baseline fluorescence is established before the addition of the TRPV3 agonist. Test compounds, including compound 74a and other antagonists, are added prior to or simultaneously with the agonist.

  • Fluorescence Measurement: Changes in intracellular calcium are monitored using a fluorescence plate reader. The fluorescence intensity is measured before and after the addition of the agonist and antagonist to determine the inhibitory effect.

In Vivo Assays

1. Neuropathic Pain Model (Chronic Constriction Injury - CCI)

This model is used to assess the efficacy of compounds in alleviating nerve injury-induced pain.

  • Animal Model: Adult male Sprague-Dawley rats are used. Anesthesia is induced and maintained with isoflurane.

  • Surgical Procedure: The sciatic nerve is exposed, and four loose ligatures are tied around it. This procedure induces mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.

  • Behavioral Testing (Mechanical Allodynia): The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments. The filaments are applied to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The 50% withdrawal threshold is calculated using the up-down method.

  • Drug Administration: Compound 74a or other test articles are administered orally (p.o.) or via intraperitoneal (i.p.) injection at various doses. Behavioral testing is performed at different time points after drug administration.

2. Pruritogen-Induced Scratching Behavior

This model evaluates the anti-itch potential of the test compounds.

  • Animal Model: Male ICR mice are used.

  • Induction of Itch: A pruritogen, such as histamine (B1213489) or the TRPV3 agonist carvacrol, is injected intradermally into the rostral back of the mice.

  • Behavioral Observation: Immediately after injection, the mice are placed in observation chambers, and the number of scratching bouts directed towards the injection site is counted for a defined period (e.g., 30-60 minutes).

  • Drug Administration: Test compounds are administered systemically (e.g., p.o. or i.p.) or locally prior to the injection of the pruritogen.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the TRPV3 signaling pathway in keratinocytes and the general experimental workflows for validating TRPV3 antagonists.

TRPV3_Signaling_Pathway TRPV3 TRPV3 Channel Ca2_influx Ca²⁺ Influx TRPV3->Ca2_influx CaMKII CaMKII Ca2_influx->CaMKII TGFa TGFα Release CaMKII->TGFa EGFR EGFR TGFa->EGFR PI3K PI3K EGFR->PI3K NFkB NF-κB PI3K->NFkB Proliferation Keratinocyte Proliferation NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: TRPV3 Signaling Pathway in Keratinocytes.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Efficacy cell_culture Cell Culture & Transfection (HEK293T) patch_clamp Whole-Cell Patch Clamp cell_culture->patch_clamp ca_assay Calcium Influx Assay cell_culture->ca_assay potency Determine IC50/KB patch_clamp->potency ca_assay->potency animal_model Animal Model (Rat/Mouse) potency->animal_model Lead Compound Selection pain_model Neuropathic Pain Model (e.g., CCI) animal_model->pain_model itch_model Itch Model (e.g., Carvacrol-induced) animal_model->itch_model behavioral_testing Behavioral Testing (von Frey/Scratching) pain_model->behavioral_testing itch_model->behavioral_testing efficacy Evaluate Efficacy behavioral_testing->efficacy

Caption: Experimental Workflow for TRPV3 Antagonist Validation.

References

Comparative Analysis of TRPV3 Antagonist 74a: Cross-Reactivity Profile with TRPV1 and TRPA1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the selective TRPV3 antagonist, compound 74a, with a specific focus on its cross-reactivity with the closely related TRP channels, TRPV1 and TRPA1. This document is intended for researchers, scientists, and professionals in the field of drug development and sensory biology, offering objective experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Executive Summary

The transient receptor potential vanilloid 3 (TRPV3) channel is a key player in thermosensation and has been implicated in various pathological conditions, including pain and skin disorders. The development of selective TRPV3 antagonists is therefore of significant therapeutic interest. Compound 74a has emerged as a potent and selective antagonist of TRPV3. This guide presents data confirming its high selectivity, with negligible activity against TRPV1 and TRPA1 channels, making it a valuable tool for investigating the specific roles of TRPV3.

Data Presentation: Antagonist Potency and Selectivity

The following table summarizes the in vitro antagonist activity of compound 74a against human TRPV3, TRPV1, and TRPA1 channels. The data is extracted from the primary publication detailing the discovery and pharmacological characterization of this compound.

CompoundTargetAgonistAssay TypeIC50 (µM)% Inhibition @ 10 µMReference
74a hTRPV32-APBCalcium Flux0.38-
74a hTRPV1CapsaicinCalcium Flux> 1018%
74a hTRPA1AITCCalcium Flux> 101%

IC50 values represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response. A higher IC50 value indicates lower potency.

Experimental Protocols

The data presented in this guide were generated using standardized in vitro cellular assays. The following is a detailed description of the likely experimental methodology.

Cell Culture and Transfection

HEK293 (Human Embryonic Kidney 293) cells were stably transfected with plasmids encoding the full-length human TRPV3, TRPV1, or TRPA1 channels. Transfected cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418) to maintain channel expression. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Calcium Flux Assay

The antagonist activity of compound 74a was assessed by measuring changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator (e.g., Fluo-4 AM) and a fluorescence imaging plate reader (FLIPR).

  • Cell Plating: Cells expressing the target channel (hTRPV3, hTRPV1, or hTRPA1) were seeded into 384-well black-walled, clear-bottom microplates and grown to confluence.

  • Dye Loading: The culture medium was removed, and cells were incubated with a loading buffer containing the calcium-sensitive dye Fluo-4 AM for 1 hour at 37°C.

  • Compound Addition: After dye loading, the plate was transferred to the FLIPR instrument. A baseline fluorescence was recorded before the addition of varying concentrations of the antagonist (compound 74a) or vehicle control.

  • Agonist Stimulation: Following a short incubation with the antagonist, a specific agonist for each channel was added to stimulate a calcium influx. The agonists used were:

    • hTRPV3: 2-Aminoethoxydiphenyl borate (B1201080) (2-APB)

    • hTRPV1: Capsaicin

    • hTRPA1: Allyl isothiocyanate (AITC)

  • Data Analysis: The increase in fluorescence intensity, corresponding to the rise in intracellular calcium, was measured. The inhibitory effect of compound 74a was calculated as a percentage of the response elicited by the agonist in the absence of the antagonist. IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflow

To provide a broader context for the presented data, the following diagrams illustrate the generalized signaling pathways of TRPV3, TRPV1, and TRPA1, as well as a typical experimental workflow for assessing antagonist selectivity.

TRPV3_Signaling_Pathway cluster_membrane Cell Membrane TRPV3 TRPV3 Ca_Influx TRPV3->Ca_Influx Stimuli Heat (>33°C) 2-APB, Carvacrol Stimuli->TRPV3 Activation Cellular_Response Keratinocyte Proliferation Inflammation Pain Sensation Ca_Influx->Cellular_Response Ca²⁺ Influx

TRPV3 Signaling Pathway

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Ca_Influx TRPV1->Ca_Influx Stimuli Heat (>43°C) Capsaicin, Protons (Acid) Stimuli->TRPV1 Activation Cellular_Response Nociceptor Depolarization Pain Transmission Neurogenic Inflammation Ca_Influx->Cellular_Response Ca²⁺/Na⁺ Influx

TRPV1 Signaling Pathway

TRPA1_Signaling_Pathway cluster_membrane Cell Membrane TRPA1 TRPA1 Ca_Influx TRPA1->Ca_Influx Stimuli Noxious Cold Irritants (AITC, Acrolein) Endogenous Inflammatory Mediators Stimuli->TRPA1 Activation Cellular_Response Pain and Itch Sensation Neurogenic Inflammation Ca_Influx->Cellular_Response Ca²⁺ Influx

TRPA1 Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Selectivity Screening start Start cell_lines Prepare Stably Transfected HEK293 Cell Lines (hTRPV3, hTRPV1, hTRPA1) start->cell_lines plate_cells Plate Cells in 384-well Plates cell_lines->plate_cells dye_loading Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) plate_cells->dye_loading add_antagonist Add Compound 74a (Concentration Gradient) dye_loading->add_antagonist add_agonist Add Specific Agonist (2-APB, Capsaicin, or AITC) add_antagonist->add_agonist measure_fluorescence Measure Calcium Influx via Fluorescence Plate Reader (FLIPR) add_agonist->measure_fluorescence data_analysis Calculate % Inhibition and Determine IC50 Values measure_fluorescence->data_analysis end End data_analysis->end

Antagonist Selectivity Workflow

Conclusion

The experimental data robustly demonstrate that compound 74a is a highly selective antagonist for the TRPV3 channel. Its inhibitory activity against TRPV1 and TRPA1 is negligible at concentrations where it potently blocks TRPV3. This high degree of selectivity makes compound 74a an excellent pharmacological tool for elucidating the physiological and pathological functions of TRPV3, distinct from those of TRPV1 and TRPA1. For researchers in pain, dermatology, and sensory neuroscience, compound 74a offers a precise means to probe the therapeutic potential of TRPV3 modulation.

Comparative Efficacy of TRPV3 Antagonist 74a in Neuropathic Pain: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the preclinical efficacy of the selective TRPV3 antagonist 74a against the standard-of-care analgesic, gabapentin (B195806), in established rodent models of neuropathic pain. The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for chronic pain conditions.

In Vitro Efficacy: Potency of TRPV3 Antagonists

The in vitro potency of 74a and other TRPV3 antagonists is a key indicator of their direct interaction with the target channel. The half-maximal inhibitory concentration (IC50) represents the concentration of the antagonist required to inhibit 50% of the TRPV3 channel activity. A lower IC50 value signifies higher potency.

CompoundhTRPV3 IC50 (μM)Reference Compound
74a 0.38
5a (Lead Compound)2.874a
TrpvicinNot Specified
Citrusinine-II12.43
Osthole37.0
Forsythoside B6.7
Verbascoside14.1

In Vivo Efficacy: Attenuation of Mechanical Allodynia in Neuropathic Pain Models

The following tables summarize the in vivo efficacy of this compound and gabapentin in two widely used rat models of neuropathic pain: the Chronic Constriction Injury (CCI) model and the Spinal Nerve Ligation (SNL) model. Efficacy is measured as the reversal of mechanical allodynia, determined by the von Frey test, which measures the paw withdrawal threshold to a mechanical stimulus.

Disclaimer: The data for 74a and gabapentin presented in the following tables are compiled from separate studies. While the experimental models are the same, direct head-to-head comparative studies in a single experimental setting have not been published. Therefore, this comparison should be interpreted with caution.

Chronic Constriction Injury (CCI) Model
TreatmentDose (mg/kg, p.o.)Paw Withdrawal Threshold (g)% Reversal of Allodynia
This compound 30 Not explicitly statedFavorable Profile
This compound 100 Not explicitly statedFavorable Profile
Gabapentin100Significant increase vs. vehicleNot explicitly stated
Spinal Nerve Ligation (SNL) Model
TreatmentDose (mg/kg, p.o.)Paw Withdrawal Threshold (g)% Reversal of Allodynia
This compound 30 Not explicitly statedFavorable Profile
This compound 100 Not explicitly statedFavorable Profile
Gabapentin300Significant increase vs. vehicle~62%

Experimental Protocols

In Vitro Efficacy Assay: FLIPR-Based Calcium Influx Assay

This high-throughput assay is used to determine the in vitro potency of compounds by measuring their ability to inhibit agonist-induced calcium influx in cells expressing the target ion channel.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV3 channel.

  • Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Activation of TRPV3 channels by an agonist leads to an influx of extracellular calcium, causing an increase in fluorescence intensity.

  • Procedure:

    • HEK293-hTRPV3 cells are seeded in 384-well plates.

    • Cells are loaded with a calcium indicator dye.

    • A baseline fluorescence reading is taken using a Fluorescence Imaging Plate Reader (FLIPR).

    • Test compounds (e.g., 74a) at various concentrations are added to the wells.

    • A TRPV3 agonist (e.g., 2-APB) is added to activate the channels.

    • The change in fluorescence intensity is measured in real-time.

  • Data Analysis: The concentration-response curve is plotted, and the IC50 value is calculated as the concentration of the antagonist that produces 50% inhibition of the agonist-induced calcium response.

In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI) in Rats

The CCI model is a widely used model of peripheral nerve injury that results in persistent neuropathic pain behaviors.

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure:

    • Rats are anesthetized.

    • The common sciatic nerve is exposed at the mid-thigh level.

    • Four loose ligatures are tied around the nerve, proximal to its trifurcation.

  • Behavioral Assessment (Von Frey Test):

    • Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

    • The paw withdrawal threshold is determined as the filament of the lowest force that elicits a brisk withdrawal response.

  • Drug Administration: Test compounds (e.g., 74a, gabapentin) or vehicle are administered orally (p.o.) at specified doses.

  • Efficacy Evaluation: The paw withdrawal threshold is measured at various time points after drug administration to assess the reversal of mechanical allodynia.

Signaling Pathways and Experimental Workflows

TRPV3 Signaling Pathway in Keratinocytes

TRPV3_Signaling_Pathway TRPV3 TRPV3 Activation (Heat, 2-APB) Ca_influx Ca²⁺ Influx TRPV3->Ca_influx CaMKII CaMKII Activation Ca_influx->CaMKII TGFa_EGFR TGFα Release & EGFR Phosphorylation CaMKII->TGFa_EGFR PI3K PI3K Activation TGFa_EGFR->PI3K NFkB NF-κB Activation PI3K->NFkB Proliferation Keratinocyte Proliferation NFkB->Proliferation

Caption: TRPV3 signaling cascade in keratinocytes.

Experimental Workflow for Von Frey Test

Von_Frey_Workflow cluster_pre Pre-Testing cluster_testing Testing Procedure cluster_post Post-Testing Animal_Acclimation Animal Acclimation (on mesh floor) Apply_Filament Apply Von Frey Filament (plantar surface) Animal_Acclimation->Apply_Filament Observe_Response Observe Paw Response Apply_Filament->Observe_Response Observe_Response->Apply_Filament No Withdrawal (increase filament strength) Record_Threshold Record Withdrawal Threshold Observe_Response->Record_Threshold Withdrawal Data_Analysis Data Analysis (% Reversal) Record_Threshold->Data_Analysis

Caption: Workflow of the von Frey test for mechanical allodynia.

A Head-to-Head Comparison of TRPV3 Antagonists: Compound 74a and Ruthenium Red

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Performance Analysis

The following table summarizes the key quantitative metrics for TRPV3 antagonist 74a and ruthenium red based on available literature.

ParameterThis compoundRuthenium RedReference
Potency (KB) 0.56 μMNot consistently reported for TRPV3
Selectivity Selective for TRPV3; no significant activity against a panel of other ion channels.Non-selective pore blocker of TRPV channels and multiple other channels.[1][2]
Mechanism of Action AntagonistPore blocker[1]
In Vivo Efficacy Effective in animal models of neuropathic pain (10-100 mg/kg, p.o.) and itch (150 μg, intradermal).Used as a reference drug to inhibit TRPV3-mediated effects in vivo.

Experimental Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are methodologies extracted from studies involving this compound and ruthenium red.

In Vitro Calcium Imaging Assay for TRPV3 Antagonism

This protocol is designed to assess the inhibitory effect of compounds on TRPV3 channels expressed in keratinocytes.

  • Cell Culture: Primary mouse epidermal keratinocytes are cultured in appropriate media.

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for a specified time at 37°C.

  • Compound Incubation: The cells are pre-incubated with either this compound (e.g., 100 μM) or vehicle control for a defined period.

  • TRPV3 Activation: The TRPV3 channel is activated using an agonist such as SLIGRL or SLIGKV.

  • Data Acquisition: Changes in intracellular calcium concentrations are measured using a fluorescence plate reader.

  • Analysis: The attenuation of the agonist-induced calcium response by the antagonist is quantified to determine the inhibitory activity.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and its modulation by antagonists.

  • Cell Preparation: HEK293T cells heterologously expressing mouse TRPV3 are used.

  • Recording Configuration: Whole-cell patch-clamp recordings are established. The holding potential is maintained at -60 mV.

  • Channel Activation: TRPV3 currents are evoked by repeated application of a TRPV3 agonist like 2-aminoethoxydiphenyl borate (B1201080) (2-APB) until a stable response is achieved.

  • Antagonist Application: Doses of the antagonist (e.g., ruthenium red at 10 μM or 20 μM) are applied to the bath solution.

  • Data Recording and Analysis: The inhibition of the 2-APB-evoked currents by the antagonist is recorded and analyzed to determine the extent of block. Leak currents can be subtracted using a blocker like ruthenium red after the main experiment.

Signaling Pathways and Experimental Visualization

To better understand the context in which these antagonists operate, the following diagrams illustrate the TRPV3 signaling pathway and a typical experimental workflow.

TRPV3_Signaling_Pathway TRPV3 Signaling Pathway in Keratinocytes cluster_stimuli Stimuli cluster_channel TRPV3 Channel cluster_antagonists Antagonists cluster_downstream Downstream Effects Heat Heat TRPV3 TRPV3 Heat->TRPV3 2-APB 2-APB 2-APB->TRPV3 Chemical Agonists Chemical Agonists Chemical Agonists->TRPV3 Ca2+ Influx Ca2+ Influx TRPV3->Ca2+ Influx 74a 74a 74a->TRPV3 Ruthenium Red Ruthenium Red Ruthenium Red->TRPV3 Release of Mediators Release of Histamine, TSLP, Cytokines Ca2+ Influx->Release of Mediators Sensory Neuron Activation Sensory Neuron Activation Release of Mediators->Sensory Neuron Activation Pain and Itch Sensation Pain and Itch Sensation Sensory Neuron Activation->Pain and Itch Sensation

Caption: TRPV3 signaling cascade in skin keratinocytes.

Antagonist_Screening_Workflow Workflow for Screening TRPV3 Antagonists Start Start Cell_Culture Culture TRPV3-expressing cells Start->Cell_Culture Dye_Loading Load cells with Ca2+ indicator Cell_Culture->Dye_Loading Compound_Addition Add test antagonist (e.g., 74a) or Ruthenium Red Dye_Loading->Compound_Addition Agonist_Stimulation Stimulate with TRPV3 agonist (e.g., 2-APB) Compound_Addition->Agonist_Stimulation Measure_Response Measure intracellular Ca2+ (Fluorescence) Agonist_Stimulation->Measure_Response Data_Analysis Analyze inhibition of Ca2+ response Measure_Response->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for antagonist screening.

Concluding Remarks

The choice between this compound and ruthenium red hinges on the specific requirements of the experiment. Compound 74a offers high selectivity, making it an excellent tool for studies focused specifically on the role of TRPV3 without confounding effects from other channels. Its demonstrated in vivo efficacy in pain and itch models further underscores its potential as a specific probe.

Conversely, ruthenium red, while a potent blocker, is non-selective and will inhibit other TRP channels and various other ion channels. This lack of specificity makes it a useful tool for broadly assessing the involvement of TRP channels or as a general blocker in terminal experiments but requires careful interpretation of results when attributing effects solely to TRPV3. Despite this, its established use as a reference compound provides a valuable benchmark in many TRPV3 studies.

Ultimately, for researchers aiming to dissect the specific contributions of TRPV3 to physiological or pathological processes, the selective antagonist 74a is the superior choice. For broader, initial screening or as a reference blocker, ruthenium red remains a relevant, albeit less specific, tool.

References

A Comparative Analysis of TRPV3 Antagonist 74a and Forsythoside B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the synthetic TRPV3 antagonist 74a and the natural compound forsythoside (B13851194) B. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.

Introduction to TRPV3 and its Antagonists

The Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel predominantly expressed in skin keratinocytes. It functions as a sensor for temperature and various chemical stimuli, playing a crucial role in skin barrier function, hair growth, and the sensations of pain and itch.[1][2] Dysregulation of TRPV3 activity has been implicated in various skin disorders, making it an attractive target for therapeutic intervention.[3]

This guide evaluates the potency of two distinct TRPV3 antagonists:

  • This compound: A potent and selective synthetic antagonist developed by AbbVie Inc.[4]

  • Forsythoside B: A natural phenylethanoid glycoside identified as a selective TRPV3 inhibitor.[5]

Quantitative Comparison of Potency

The following table summarizes the in vitro potency of this compound and forsythoside B against the human TRPV3 channel. The data is derived from whole-cell patch-clamp electrophysiology experiments on human embryonic kidney 293 (HEK293) cells expressing the human TRPV3 channel.

CompoundAntagonist TypeIC50 (μM)AssayCell LineAgonistReference
This compound Synthetic0.38Whole-cell patch-clampHEK293 (human TRPV3)2-APB
Forsythoside B Natural6.7 ± 0.7Whole-cell patch-clampHEK293 (human TRPV3)2-APB

Note: IC50 (half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response to an agonist by 50%. A lower IC50 value indicates greater potency. 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) is a commonly used agonist to activate TRPV3 channels in experimental settings.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate evaluation of TRPV3 antagonist potency.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPV3 channels in the cell membrane, providing a precise assessment of antagonist activity.

1. Cell Culture and Transfection:

  • Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are transiently transfected with a plasmid encoding human TRPV3 using a suitable transfection reagent (e.g., Lipofectamine).

  • Recordings are typically performed 24-48 hours post-transfection.

2. Electrophysiological Recording:

  • Transfected cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

  • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 5 EGTA, and 4 Mg-ATP (pH adjusted to 7.2 with CsOH).

  • Whole-cell recordings are established using standard patch-clamp techniques. Cells are voltage-clamped at a holding potential of -60 mV.

3. Drug Application and Data Analysis:

  • The TRPV3 agonist 2-APB is applied to the cells to elicit a stable baseline current.

  • The antagonist (this compound or forsythoside B) is then co-applied with 2-APB at various concentrations.

  • The inhibition of the 2-APB-induced current by the antagonist is measured.

  • The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

Calcium Flux Assay

This high-throughput screening method measures changes in intracellular calcium concentration ([Ca2+]i) upon channel activation and inhibition.

1. Cell Preparation:

  • HEK293 cells stably or transiently expressing human TRPV3 are seeded into 96- or 384-well black-walled, clear-bottom plates.

  • Cells are grown to an appropriate confluency.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C in the dark.

3. Assay and Data Acquisition:

  • The plate is placed in a fluorescence microplate reader (e.g., FlexStation or FLIPR).

  • Baseline fluorescence is measured before the addition of compounds.

  • The antagonist is added to the wells at various concentrations and incubated for a specific period.

  • The TRPV3 agonist 2-APB is then added to activate the channels, and the resulting change in fluorescence intensity is recorded over time.

4. Data Analysis:

  • The increase in fluorescence upon agonist addition is indicative of calcium influx through TRPV3 channels.

  • The inhibitory effect of the antagonist is quantified by the reduction in the agonist-induced fluorescence signal.

  • IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context of TRPV3 antagonism, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Evaluating TRPV3 Antagonist Potency A HEK293 cells expressing hTRPV3 B Whole-Cell Patch-Clamp A->B C Calcium Flux Assay A->C D Application of 2-APB (Agonist) B->D C->D E Co-application of Antagonist (74a or Forsythoside B) D->E D->E F Measure Current Inhibition E->F G Measure Fluorescence Inhibition E->G H Calculate IC50 F->H G->H G cluster_pathway TRPV3 Signaling Pathway in Keratinocytes TRPV3 TRPV3 Channel Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Stimuli Heat / 2-APB Stimuli->TRPV3 Activates PKC PKC Ca_influx->PKC Calmodulin Calmodulin Ca_influx->Calmodulin EGFR EGFR Activation PKC->EGFR Calmodulin->EGFR TGF_alpha TGF-α Release EGFR->TGF_alpha Positive Feedback PI3K PI3K/Akt Pathway EGFR->PI3K NF_kB NF-κB Activation PI3K->NF_kB Proliferation Keratinocyte Proliferation & Inflammation NF_kB->Proliferation Antagonist TRPV3 Antagonist (74a / Forsythoside B) Antagonist->TRPV3 Inhibits

References

Unraveling the Molecular Grip: A Comparative Guide to Confirming the Binding Site of TRPV3 Antagonist 74a

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding site of a novel antagonist is paramount for rational drug design and optimization. This guide provides a comparative framework for confirming the binding site of the potent and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonist, 74a. While direct experimental confirmation of 74a's binding site remains to be publicly detailed, this document outlines the established binding sites of other key TRPV3 modulators, presents the pharmacological profile of 74a, and details the experimental protocols necessary to elucidate its molecular interactions.

Pharmacological Profile of TRPV3 Antagonist 74a

Compound 74a has been identified as a potent and selective antagonist of the TRPV3 channel, a key player in temperature sensation and pain perception.[1][2] Its preclinical efficacy in neuropathic pain models underscores its therapeutic potential.[3]

CompoundTypeKB (μM)SelectivityIn Vivo Efficacy
74a Antagonist0.56Selective for TRPV3 over other ion channelsEffective in animal models of neuropathic pain

Comparative Analysis of Known TRPV3 Ligand Binding Sites

To infer a potential binding site for 74a, it is instructive to compare it with the known binding pockets of other well-characterized TRPV3 antagonists and agonists. Cryo-electron microscopy (cryo-EM) and site-directed mutagenesis studies have been instrumental in identifying these interaction sites.

LigandTypeBinding Site LocationKey Interacting Domains/ResiduesMethod of Confirmation
Osthole AntagonistTransmembrane region, coinciding with 2-APB binding sites.S1-S4 bundle, ARD-TMD linker domain.Cryo-EM
Trpvicin AntagonistBetween the voltage-sensor like domain (VSLD) and the adjacent pore domain (PD) in the middle of the lipid bilayer.VSLD, PD.Cryo-EM
2-APB AgonistMultiple sites including the base of the S1-S4 domain and the ARD-TMD interface.S1-S4, ARD-TMD linker, TRP helix.Cryo-EM, Site-directed mutagenesis
Dyclonine AntagonistInside the portals connecting the membrane environment to the central cavity of the pore.S6 helix.Cryo-EM, Site-directed mutagenesis

Based on the existing data for other antagonists, it is plausible to hypothesize that 74a may also bind within the transmembrane domain, potentially interacting with the S1-S4 bundle or the pore domain. However, without direct experimental evidence, this remains speculative.

Experimental Protocols for Confirming the Binding Site of 74a

To definitively identify the binding site of 74a, a series of rigorous experimental procedures are required. The following protocols are standard methodologies in the field for such investigations.

Site-Directed Mutagenesis

This technique is crucial for identifying key amino acid residues involved in ligand binding. By systematically mutating candidate residues within a hypothesized binding pocket and assessing the impact on 74a's antagonistic activity, critical interaction points can be mapped.

Protocol:

  • Primer Design: Design mutagenic oligonucleotide primers containing the desired mutation. Primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the plasmid containing the TRPV3 cDNA with the mutagenic primers. The cycling conditions typically involve an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.

  • Template Digestion: Digest the parental, non-mutated plasmid DNA with the restriction enzyme DpnI, which specifically targets methylated DNA.

  • Transformation: Transform the mutated plasmids into competent E. coli cells for amplification.

  • Sequence Verification: Isolate the plasmid DNA and verify the desired mutation through Sanger sequencing.

  • Functional Analysis: Express the mutant TRPV3 channels in a suitable cell line (e.g., HEK293T cells) and assess the antagonistic activity of 74a using functional assays as described below. A significant shift in the IC50 value for 74a would indicate that the mutated residue is involved in binding.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM can provide a high-resolution 3D structure of the TRPV3 channel in complex with 74a, directly visualizing the binding pocket.

Protocol:

  • Protein Expression and Purification: Express full-length, wild-type TRPV3 in a suitable expression system (e.g., suspension-adapted HEK 293S cells) and purify the protein to homogeneity.

  • Complex Formation: Incubate the purified TRPV3 protein with a saturating concentration of 74a to form the antagonist-channel complex.

  • Sample Preparation for Cryo-EM: Apply the TRPV3-74a complex to EM grids and vitrify by plunge-freezing in liquid ethane.

  • Data Collection: Collect high-resolution images of the frozen-hydrated particles using a transmission electron microscope.

  • Image Processing and 3D Reconstruction: Process the collected images to reconstruct a 3D map of the TRPV3-74a complex.

  • Model Building and Analysis: Build an atomic model into the cryo-EM density map to identify the precise location of 74a and its interactions with the channel.

Functional Assays

Functional assays are essential to quantify the effect of mutations on the antagonist's activity and to characterize the pharmacological profile of the compound.

Calcium Imaging Assay:

This assay measures the influx of calcium through the TRPV3 channel upon activation.

  • Cell Culture and Transfection: Culture HEK293T cells and transiently transfect them with the cDNA for either wild-type or mutant TRPV3 channels.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Performance: Measure the baseline fluorescence, then apply a TRPV3 agonist (e.g., 2-APB or carvacrol) in the presence and absence of varying concentrations of 74a.

  • Data Analysis: Monitor the change in fluorescence intensity to determine the concentration-response curve for 74a and calculate its IC50 value.

Visualizing Molecular Interactions and Experimental Plans

To further clarify the concepts discussed, the following diagrams illustrate the TRPV3 signaling pathway and a proposed experimental workflow.

TRPV3_Signaling_Pathway cluster_activation Activation cluster_channel TRPV3 Channel cluster_inhibition Inhibition cluster_downstream Downstream Signaling Heat Heat (>31°C) TRPV3 TRPV3 Heat->TRPV3 activates Agonists Chemical Agonists (e.g., 2-APB, Carvacrol) Agonists->TRPV3 activates Ca_influx Ca²⁺ Influx TRPV3->Ca_influx leads to Antagonist_74a Antagonist 74a Antagonist_74a->TRPV3 inhibits Other_Antagonists Other Antagonists (e.g., Osthole, Trpvicin) Other_Antagonists->TRPV3 inhibit EGFR_activation EGFR Activation Ca_influx->EGFR_activation activates Proliferation Keratinocyte Proliferation EGFR_activation->Proliferation promotes

Caption: TRPV3 signaling pathway activation and inhibition.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_functional Functional Analysis cluster_confirmation Confirmation Hypothesis Hypothesize Binding Site (based on structural analogs) Mutagenesis Site-Directed Mutagenesis of Putative Residues Hypothesis->Mutagenesis CryoEM Cryo-EM of TRPV3-74a Complex Hypothesis->CryoEM Functional_Assay Functional Assays (Calcium Imaging) Mutagenesis->Functional_Assay Confirmation Binding Site Confirmation CryoEM->Confirmation Functional_Assay->Confirmation

Caption: Experimental workflow for confirming antagonist binding site.

References

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of TRPV3 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key player in thermosensation and skin barrier function, has emerged as a promising therapeutic target for a range of conditions, including chronic pain, itch, and inflammatory skin disorders.[1][2] The development of potent and selective TRPV3 antagonists is an active area of research. This guide provides an objective comparison of the available pharmacokinetic and pharmacodynamic data for several notable TRPV3 antagonists, supported by experimental details to aid in the evaluation and selection of compounds for further investigation.

Pharmacodynamic Comparison: In Vitro Potency

The in vitro potency of TRPV3 antagonists is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the TRPV3 channel activity. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for a selection of synthetic TRPV3 antagonists. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as the cell line used, the agonist concentration, and the specific assay methodology.

CompoundChemical ClassIC50 (µM)Assay SystemAgonist UsedReference
Dyclonine Local Anesthetic3.2 ± 0.24HEK293T cells expressing mouse TRPV32-APB (100 µM)[3]
Compound 74a Pyridinylmethanol0.38HEK293 cells stably expressing human TRPV32-APB or Carvacrol (B1668589)[4]
Trpvicin SyntheticNot Specified (effective in vivo)Mouse modelsNot Specified[5]
GRC 15133 Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
GRC 17173 Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
FTP-THQ TetrahydroquinolineNot Specified (potent and selective)In vitro and in vivo assaysNot Specified

Pharmacokinetic Profiles

Detailed comparative pharmacokinetic data for TRPV3 antagonists in the public domain is limited, largely due to the proprietary nature of many of these compounds. The available information for dyclonine, compound 74a, and FTP-THQ is summarized below.

CompoundKey Pharmacokinetic ParametersSpeciesRoute of AdministrationReference
Dyclonine Onset of Action: 2-10 minutesDuration of Action: ~30-60 minutesHuman (topical)Topical solution
Compound 74a Brain penetrantNot SpecifiedNot Specified
FTP-THQ Brain/Plasma Ratio: ~7MouseIntraperitoneal

In Vivo Efficacy

Preclinical in vivo studies provide crucial insights into the therapeutic potential of TRPV3 antagonists in relevant disease models.

CompoundAnimal ModelIndicationKey FindingsReference
Dyclonine Carvacrol-induced pruritus in micePruritus (Itch)Significantly suppressed scratching behavior.
Compound 74a Neuropathic pain models in animalsNeuropathic PainExhibited efficacy in animal models of neuropathic pain.
GRC 15133 Complete Freund's Adjuvant (CFA) model and Chronic Constriction Injury (CCI) model in ratsInflammatory and Neuropathic PainShowed dose-dependent reversal of mechanical and thermal hyperalgesia. ED50 of 8 mg/kg (i.p.) in CFA model and 4.8 mg/kg in CCI model.
GRC 17173 CFA and CCI models in ratsInflammatory and Neuropathic PainReversed thermal hyperalgesia (ED50 = 1.26 mg/kg, p.o.) and mechanical hyperalgesia (ED50 = 1.46 mg/kg, p.o.).

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the context in which these antagonists function, the following diagrams illustrate the TRPV3 signaling pathway in keratinocytes and a typical experimental workflow for evaluating TRPV3 antagonists.

TRPV3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRPV3 TRPV3 EGFR EGFR TRPV3->EGFR Forms a signaling complex Ca2_ion Ca²⁺ TRPV3->Ca2_ion Influx PLC PLC EGFR->PLC Activation PKC PKC Ca2_ion->PKC Co-activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG DAG->PKC Activation Pro_inflammatory_mediators Pro-inflammatory Mediators PKC->Pro_inflammatory_mediators Release Activators Heat / Agonists (e.g., 2-APB, Carvacrol) Activators->TRPV3 Activation EGF EGF EGF->EGFR Binding

Caption: TRPV3 Signaling Pathway in Keratinocytes.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cell Culture (e.g., HEK293 expressing TRPV3) calcium_assay Calcium Influx Assay (FLIPR) - Determine IC₅₀ cell_culture->calcium_assay patch_clamp Whole-Cell Patch Clamp - Confirm mechanism of inhibition calcium_assay->patch_clamp Lead Compound animal_model Animal Model Selection (e.g., Pruritus or Neuropathic Pain Model) patch_clamp->animal_model Confirmed Activity pk_study Pharmacokinetic Studies - Cmax, Tmax, t½, Bioavailability animal_model->pk_study efficacy_study Efficacy Studies - Assess therapeutic effect pk_study->efficacy_study start Compound Synthesis and Selection start->cell_culture

Caption: Experimental Workflow for TRPV3 Antagonist Evaluation.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPV3 channels in the cell membrane, providing a precise assessment of antagonist activity.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are transiently transfected with a plasmid encoding the human or mouse TRPV3 gene using a suitable transfection reagent.

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution for the patch pipette usually contains (in mM): 140 CsCl, 10 HEPES, 5 EGTA, and 4 Mg-ATP, adjusted to pH 7.2.

  • TRPV3 Activation and Antagonist Application: TRPV3 channels are activated by the application of an agonist such as 2-aminoethoxydiphenyl borate (B1201080) (2-APB) or by a temperature ramp. After establishing a stable baseline current, the antagonist is co-applied with the agonist at varying concentrations to determine its inhibitory effect.

Calcium Influx Assay (FLIPR - Fluorometric Imaging Plate Reader)

This high-throughput assay measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of TRPV3 channel activity.

  • Cell Preparation: HEK293 cells stably expressing the TRPV3 channel are seeded into 384-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes.

  • Compound Application: The plate is placed in a FLIPR instrument. The test compounds (antagonists) are added to the wells and incubated for a specific period.

  • TRPV3 Activation and Signal Detection: A TRPV3 agonist (e.g., carvacrol or 2-APB) is then added to all wells simultaneously. The influx of extracellular calcium through activated TRPV3 channels binds to the fluorescent dye, causing an increase in fluorescence intensity, which is measured in real-time.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of the agonist-induced calcium influx against the concentration of the test compound.

In Vivo Pruritus (Itch) Model
  • Animal Model: Male C57BL/6 mice are typically used. The rostral back skin is shaved 24 hours before the experiment.

  • Induction of Itching: A TRPV3 agonist, such as carvacrol, is injected intradermally to induce scratching behavior.

  • Antagonist Administration: The test antagonist is administered, often via oral gavage or intraperitoneal injection, at a predetermined time before the pruritogen injection.

  • Behavioral Assessment: Immediately after the pruritogen injection, the mice are placed in observation chambers, and their scratching behavior (number of scratching bouts directed at the injection site) is video-recorded and quantified for a set period (e.g., 30 minutes).

In Vivo Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI)
  • Animal Model: Adult male Sprague-Dawley rats are commonly used.

  • Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed, and four loose ligatures are tied around it.

  • Antagonist Administration: The test antagonist is typically administered orally or intraperitoneally.

  • Assessment of Mechanical Allodynia: Mechanical sensitivity is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force of the filament that elicits a paw withdrawal response) is determined before and at various time points after drug administration. An increase in the paw withdrawal threshold indicates an anti-allodynic effect.

References

Safety Operating Guide

Personal protective equipment for handling TRPV3 antagonist 74a

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for handling the selective TRPV3 antagonist 74a. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling potent, novel, or unidentified chemical compounds.[1] Researchers should supplement this guidance with a compound-specific risk assessment before any handling occurs.[2]

This compound is a potent and selective antagonist for the TRPV3 ion channel.[3] It has been shown to be effective in animal models of neuropathic pain.[4] Due to its potency, it is crucial to handle this compound with appropriate safety measures to minimize exposure.

Researcher Safety and Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this compound, especially when manipulating the solid compound which may generate dust.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.
Reusable Half or Full-Facepiece RespiratorUse with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted.
Disposable Respirators (e.g., N95, FFP2)Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.
Body Protection Disposable CoverallsChoose coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust.
Lab CoatA dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.

Operational Plan for Handling this compound

A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling.

  • Preparation :

    • Designate a specific area for handling the compound, preferably within a containment system like a chemical fume hood or a glove box.

    • Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available.

    • Inform colleagues in the vicinity about the nature of the work.

  • Weighing and Transfer :

    • Perform all manipulations of the solid compound that may generate dust within a ventilated enclosure, such as a powder-containment hood or glove box.

    • Use the smallest amount of the substance necessary for the experiment.

    • Employ wet-handling techniques, such as dampening the powder with a suitable solvent, to minimize dust generation. This compound is soluble to 100 mM in DMSO.

  • Solution Preparation :

    • Add the compound to the solvent slowly to avoid splashing.

    • Conduct all solution preparations in a certified chemical fume hood.

  • Experimental Procedures :

    • Keep containers covered as much as possible.

    • For in vitro studies, such as those involving keratinocytes, the antagonist is typically added to the cell culture medium at a specific concentration. For example, 100 μM of this compound has been used to attenuate Ca2+ responses.

    • For in vivo studies in animal models, administration can be via intradermal injection or oral gavage. Doses have ranged from 10 mg/kg to 100 mg/kg orally and 150 μg via intradermal injection.

Decontamination and Spill Management

  • Decontamination : Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.

  • Spill Management : In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan

  • Waste Containers : Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).

  • Waste Disposal : All waste, including disposable PPE, contaminated labware, and spill cleanup materials, must be disposed of as hazardous waste according to institutional and local regulations. Used glove bags, if utilized, may require incineration.

TRPV3 Signaling Pathway

The TRPV3 ion channel is a non-selective cation channel permeable to Ca2+. It is activated by various stimuli, including innocuous heat and chemical agonists. Upon activation, the influx of Ca2+ can trigger downstream signaling pathways involved in temperature sensation, pain, and skin physiology. Antagonists like 74a block this channel, thereby inhibiting these downstream effects.

TRPV3_Signaling_Pathway TRPV3 Signaling Pathway and Inhibition cluster_stimuli Stimuli cluster_channel TRPV3 Channel cluster_inhibition Inhibition cluster_cellular_response Cellular Response Heat Heat TRPV3 TRPV3 Heat->TRPV3 activates Chemical Agonists Chemical Agonists Chemical Agonists->TRPV3 activates Ca_Influx Ca2+ Influx TRPV3->Ca_Influx mediates Antagonist_74a This compound Antagonist_74a->TRPV3 inhibits Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling Physiological_Effects Physiological Effects (e.g., Pain, Itch) Downstream_Signaling->Physiological_Effects

Caption: TRPV3 channel activation by stimuli and inhibition by antagonist 74a.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.